Methyl chloroformate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2/c1-5-2(3)4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJHPCRAQCTCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO2, Array | |
| Record name | METHYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL CHLOROFORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024185 | |
| Record name | Methyl chlorocarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl chloroformate appears as a colorless liquid with a pungent odor. Flash point 54 °F. Corrosive to metals and tissue. Vapors heavier than air. Very toxic by inhalation. Used to make other chemicals and insecticides., Colorless liquid with pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
| Record name | METHYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl chloroformate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2627 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHYL CHLOROFORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
160 °F at 760 mmHg (EPA, 1998), 71.0 °C, 71 °C | |
| Record name | METHYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL CHLOROFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL CHLOROFORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
54 °F (EPA, 1998), 12 °C, 24.4 °C (Tag open cup), 17.8 °C (Tag closed cup), 76 °F (open cup); 73 °F (closed cup) | |
| Record name | METHYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl chloroformate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2627 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHYL CHLOROFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL CHLOROFORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
SOL IN CHLOROFORM, BENZENE, IN ALL PROPORTIONS IN ALCOHOL, ETHER, Solubility in water: poor | |
| Record name | METHYL CHLOROFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL CHLOROFORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.223 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.223 @ 20 °C/4 °C, Relative density (water = 1): 1.22 | |
| Record name | METHYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL CHLOROFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL CHLOROFORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
3.26 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.26 (AIR= 1), Relative vapor density (air = 1): 3.3 | |
| Record name | METHYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL CHLOROFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL CHLOROFORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
159.0 [mmHg], 108.5 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 14 | |
| Record name | Methyl chloroformate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2627 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHYL CHLOROFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL CHLOROFORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/ | |
| Record name | METHYL CHLOROFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CLEAR LIQUID | |
CAS No. |
79-22-1 | |
| Record name | METHYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl chloroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl chloroformate | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/methyl-chloroformate-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Carbonochloridic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl chlorocarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL CHLOROCARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC6VA8OB2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYL CHLOROFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL CHLOROFORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
less than -114 °F (USCG, 1999), Less than -114 °F= less than -81 °C= less than 192 deg K, -61 °C | |
| Record name | METHYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL CHLOROFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL CHLOROFORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
what is the chemical structure of methyl chloroformate
For Researchers, Scientists, and Drug Development Professionals
Methyl chloroformate (MCF), with the chemical formula ClCOOCH₃, is a significant reagent in organic synthesis, primarily utilized for the introduction of the methoxycarbonyl protecting group and in the preparation of various pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and reactivity, supplemented with detailed experimental protocols and safety information.
Chemical Structure and Identification
This compound is the methyl ester of chloroformic acid. The molecule features a central carbonyl group bonded to a chlorine atom and a methoxy (B1213986) group.
-
IUPAC Name: Methyl carbonochloridate[1]
-
Other Names: Methyl chlorocarbonate, Methoxycarbonyl chloride, MCF[2][3][4]
-
SMILES: COC(Cl)=O[7]
Physicochemical Properties
This compound is a colorless to pale yellow, oily liquid with a pungent odor.[1][5] It is highly volatile and flammable. The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 94.49 g/mol | [1][8] |
| Boiling Point | 70-72 °C (158-162 °F; 343-345 K) | [1][6] |
| Melting Point | -61 °C | [5][8][9] |
| Density | 1.223 g/mL at 25 °C | [1][7] |
| Vapor Density | 3.26 (vs air) | [7] |
| Vapor Pressure | 4.8 psi (20 °C) | [7] |
| Flash Point | 10 °C (50 °F) | [1] |
| Refractive Index | n20/D 1.387 | [7] |
| Solubility | Hydrolyzes in water. Miscible with ether, benzene, and alcohol. | [1][10][11] |
Synthesis of this compound
The primary industrial method for synthesizing this compound is the reaction of anhydrous methanol (B129727) with phosgene (B1210022).[1][12]
Experimental Protocol: Synthesis from Methanol and Phosgene
This protocol is adapted from established laboratory procedures for the preparation of this compound.[12]
Materials:
-
Anhydrous methanol
-
Phosgene (gas)
-
This compound (for initiating the reaction)
-
Calcium chloride (for drying)
-
Ice-water bath
Equipment:
-
Reaction flask equipped with a dropping funnel, a gas inlet tube, and a gas exit tube.
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Place 10 mL of this compound into the reaction flask to act as a solvent and to help absorb the phosgene.
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Bubble chlorine-free phosgene gas through the cooled this compound.
-
Add approximately one-third of the total required anhydrous methanol from the dropping funnel to the reaction mixture all at once.
-
Continue to bubble phosgene through the mixture. The reaction is exothermic, and the temperature should be maintained at a low level to prevent the formation of the side-product, dimethyl carbonate.
-
Add the remaining methanol portion-wise as the phosgene is absorbed.
-
Once the reaction is complete (indicated by the cessation of phosgene absorption), transfer the reaction mixture to a separatory funnel containing cold water.
-
The denser layer of this compound will separate. Wash this layer twice with cold water.
-
Dry the washed this compound over anhydrous calcium chloride.
-
Purify the product by fractional distillation, collecting the fraction that boils between 69-72 °C. The expected yield is approximately 70% of the theoretical value.[12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 79-22-1: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. This compound Manufacturer, this compound Supplier,Exporter [meruchem.com]
- 7. This compound 99 79-22-1 [sigmaaldrich.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. This compound | 79-22-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. This compound | 79-22-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. This compound, 99% 5 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 12. prepchem.com [prepchem.com]
An In-depth Technical Guide on the Physical Properties of Methyl Chloroformate: Boiling Point and Density
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of methyl chloroformate, specifically its boiling point and density. The document details established values for these properties, outlines the experimental protocols for their determination, and presents visual workflows to facilitate understanding and replication of these methods in a laboratory setting.
Core Physical Properties of this compound
This compound (CAS No: 79-22-1) is the methyl ester of chloroformic acid. It presents as an oily, colorless liquid, though aged samples may appear yellow.[1] A summary of its primary physical properties is presented below.
Data Presentation: Physical Properties
| Property | Value | Conditions | Source(s) |
| Boiling Point | 70-72 °C | at standard atmospheric pressure | [2][3] |
| 71.0 °C | at standard atmospheric pressure | [4] | |
| 72 °C | at standard atmospheric pressure | [1] | |
| Density | 1.223 g/cm³ | at 20 °C | [4][5] |
| 1.223 g/mL | at 25 °C | [2][3] | |
| Molar Mass | 94.49 g·mol−1 | [1] | |
| Melting Point | -61 °C | [1][4] | |
| Refractive Index | n20/D 1.387 | [2] |
Experimental Protocols for Property Determination
Accurate determination of physical properties such as boiling point and density is fundamental for the characterization and quality control of chemical substances. The following sections detail standard laboratory protocols for these measurements.
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the transition from liquid to gas.[6][7] The micro-reflux method is suitable when only a small volume of the sample is available.[8]
Principle: When a liquid is heated to its boiling point, it enters a state of reflux where the liquid boils, vaporizes, and then condenses back into the liquid phase. The temperature of the vapor phase remains constant at the boiling point, provided the heating is steady and the sample is pure.[8] This stable temperature is recorded as the boiling point.
Apparatus:
-
Small test tube (e.g., 150mm diameter)
-
Heating block or water bath
-
Hot plate with magnetic stirring capability
-
Small magnetic stir bar
-
Thermometer with appropriate range
-
Clamps and stand
Procedure:
-
Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube and add a small magnetic stir bar.[8]
-
Apparatus Setup: Clamp the test tube securely within a heating block on a hot plate stirrer.
-
Thermometer Placement: Position the thermometer so that its bulb is approximately 1 cm above the surface of the liquid. This ensures it measures the temperature of the vapor, not the liquid itself.[8]
-
Heating and Observation: Turn on the stirrer to ensure gentle and even heating. Begin heating the block.
-
Identify Reflux: Observe the sample for boiling (formation of bubbles) and the condensation of vapor on the cooler, upper walls of the test tube. This condensation, seen as a ring of liquid, indicates reflux.[8]
-
Temperature Reading: The thermometer bulb should be level with this ring of refluxing liquid for an accurate measurement.
-
Record Boiling Point: Once the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the observed boiling point of the liquid.[8]
-
Cease Heating: After recording the temperature, turn off the heat to avoid boiling the sample to dryness.
Density is an intrinsic property of a substance, defined as its mass per unit volume (ρ = m/V).[9][10] The determination involves the precise measurement of a known volume of the liquid and its corresponding mass.
Principle: By accurately measuring the mass of a specific volume of this compound, its density can be calculated. Using a balance for mass and a graduated cylinder or pycnometer (density bottle) for volume allows for a straightforward determination.[9] For higher accuracy, measurements should be repeated and an average value calculated.
Apparatus:
-
Electronic balance (accurate to at least 0.01 g)
-
Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer
-
Beaker
-
Thermometer (to record the temperature at which the measurement is made)
Procedure:
-
Measure Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and tare (zero) the reading. Alternatively, record the mass of the empty cylinder (m1).[9][11]
-
Measure Volume of Liquid: Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus with your eyes level with the liquid surface to avoid parallax error.[9][10]
-
Measure Mass of Liquid and Cylinder: Place the graduated cylinder containing the liquid back on the tared balance. The reading will directly give the mass of the liquid (m_liquid). If the balance was not tared, record the combined mass (m2) and calculate the mass of the liquid by subtraction: m_liquid = m2 - m1.[9][11]
-
Record Temperature: Use a thermometer to measure and record the temperature of the liquid, as density is temperature-dependent.[10]
-
Calculate Density: Use the formula ρ = m/V to calculate the density. For example, if 10.0 mL of the liquid has a mass of 12.23 g, the density is 1.223 g/mL.
-
Repeat for Accuracy: Repeat the procedure two more times and calculate the average density to improve the reliability of the result.[11]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. This compound | 79-22-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. 氯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS#: 79-22-1 [m.chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. pallavchemicals.com [pallavchemicals.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 10. embibe.com [embibe.com]
- 11. chem.libretexts.org [chem.libretexts.org]
understanding the reactivity of methyl chloroformate with nucleophiles
An In-depth Technical Guide to the Reactivity of Methyl Chloroformate with Nucleophiles
Introduction
This compound (MCF), with the chemical formula CH₃O(CO)Cl, is a highly reactive organic compound and a key reagent in organic synthesis.[1][2] Formally an ester of chloroformic acid, it is a colorless, volatile liquid primarily utilized for introducing the methoxycarbonyl group to various nucleophiles.[1][3] Its reactivity is comparable to that of acyl chlorides, making it an indispensable tool for the synthesis of carbamates, carbonates, and mixed anhydrides.[1][2] This guide provides a comprehensive technical overview of the core principles governing the reactivity of this compound with common nucleophiles, targeting researchers, scientists, and professionals in drug development and chemical industries.
Core Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₃ClO₂ | [3] |
| Molecular Weight | 94.50 g/mol | [2][4] |
| Boiling Point | 70-72 °C | [2] |
| Density | 1.223 g/mL (at 25 °C) | [2] |
| Flash Point | 10 °C | [2] |
| Solubility | Soluble in common organic solvents (acetone, chloroform, toluene, THF). Decomposes in water. | [3][4] |
Core Principles of Reactivity
The reactivity of this compound is dictated by the high electrophilicity of its carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The reaction generally proceeds via a nucleophilic acyl substitution mechanism. The nature of the nucleophile, solvent, and reaction conditions significantly influences the reaction pathway and rate.[5]
The general mechanism involves two key steps:
-
Nucleophilic Attack : The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Elimination : The intermediate collapses, expelling the chloride ion, which is an excellent leaving group, to form the final product.
Factors that enhance the nucleophilicity of the attacking species, such as higher basicity and lower steric hindrance, generally increase the reaction rate.[5][6]
References
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. framochem.com [framochem.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics of hydrolysis and aminolysis of this compound in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Introduction
Methyl chloroformate (MCF), with the chemical formula Cl−C(=O)−O−CH₃, is a highly reactive and versatile reagent extensively used in organic synthesis.[1] It is the methyl ester of chloroformic acid, appearing as a colorless, oily liquid with a pungent odor.[1][2] Its primary utility stems from its ability to introduce a methoxycarbonyl (-COOCH₃) group onto various nucleophiles, a process known as carbomethoxylation.[1] This reactivity makes it an indispensable tool for researchers, scientists, and drug development professionals in creating carbamates, carbonates, and mixed anhydrides, as well as for derivatizing samples for analytical purposes.[2][3][4] Despite its utility, this compound is highly toxic, flammable, and corrosive, necessitating strict adherence to safety protocols during handling and storage.[3][5][6]
Core Reactivity: Nucleophilic Acyl Substitution
The high electrophilicity of the carbonyl carbon in this compound makes it susceptible to attack by a wide range of nucleophiles. The reaction proceeds through a nucleophilic acyl substitution mechanism, typically an addition-elimination pathway, where the nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, eliminating a chloride ion to yield the methoxycarbonylated product and hydrochloric acid.[7][8] The HCl byproduct is typically scavenged by a base added to the reaction mixture.[4]
Primary Applications
Amine Protection: Carbamate (B1207046) Formation
One of the most significant uses of this compound is in the protection of primary and secondary amines.[3] The reaction with an amine yields a stable N-methoxycarbonyl (Moc) derivative, a type of carbamate.[3][9] This transformation temporarily reduces the amine's nucleophilicity and basicity, preventing it from participating in unwanted side reactions during subsequent synthetic steps.[10] The Moc group is a simple carbamate and is generally stable, requiring specific conditions for removal.[9]
This protocol is adapted from a general procedure for the preparation of carbamates.[11]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (B109124) (1.0 equiv.) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).
-
Base Addition: Add a base, such as pyridine or triethylamine (B128534) (1.1-1.2 equiv.), to the solution to act as an HCl scavenger.
-
Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add this compound (1.05 equiv.) dropwise to the cooled solution, ensuring the temperature remains below 5-10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. If necessary, purify further by column chromatography or distillation.
| Amine Substrate | Product | Yield (%) | Reference |
| Benzylamine | N-Carbomethoxybenzylamine | 98% | [11] |
| Morpholine | N-Carbomethoxymorpholine | 99% | [11] |
| (S)-(-)-α-Methylbenzylamine | N-Carbomethoxy-(S)-(-)-α-methylbenzylamine | 98% | [11] |
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
This compound is a highly effective derivatizing agent used to enhance the volatility and thermal stability of polar analytes for GC-MS analysis.[4][12] It readily reacts with functional groups such as amines, carboxylic acids, and phenols, converting them into their less polar methoxycarbonyl derivatives.[2][13] This technique is widely applied in metabolomics for the quantitative analysis of amino acids and organic acids in biological samples.[12][14][15]
This protocol is a generalized summary based on established methods.[12][15]
-
Sample Preparation: Place an aqueous sample (e.g., 50-100 µL) containing the analytes in a reaction vial.
-
Reagent Addition: Add a solution of methanol (B129727) and pyridine. Pyridine acts as a catalyst and acid scavenger.
-
Derivatization: Add this compound to the mixture. The reaction is exothermic and typically proceeds rapidly at room temperature. Vortex the mixture vigorously for 30-60 seconds.
-
Extraction: Add an extraction solvent (e.g., chloroform (B151607) or isooctane) and an aqueous solution of sodium bicarbonate to neutralize excess HCl and unreacted MCF.
-
Phase Separation: Vortex the mixture again to ensure thorough mixing and extraction of the derivatives into the organic layer. Centrifuge to achieve clear phase separation.
-
Analysis: Carefully transfer the upper organic layer to a GC vial for analysis.
| Analyte Class | Method | Quantitation Limits | Reference |
| Amino & Organic Acids | MCF Derivatization GC-MS/MS | Low picomole range (on-column) | [12][14] |
| Amino Acids | MCF Derivatization GC-MS | LOD: 0.01–0.07 µg/mL, LOQ: 0.02–0.20 µg/mL | [15] |
Synthesis of Carbonates and Mixed Anhydrides
In addition to reacting with amines, this compound is used to synthesize other important functional groups.
-
Carbonate Esters: The reaction of MCF with alcohols or phenols in the presence of a base (like NaOH or pyridine) yields methyl carbonate esters.[2][4][16] This is a straightforward method for producing both symmetric and asymmetric carbonates.[17][18]
-
Mixed Anhydrides: Carboxylic acids react with this compound to form mixed carboxylic-carbonic anhydrides.[4] These activated intermediates are highly reactive and are used in subsequent reactions, such as in peptide synthesis, although other chloroformates like isobutyl chloroformate are more common for this specific application.[7]
This protocol is based on the known reactivity of phenols with this compound.[17][18]
-
Dissolution: In a flask, dissolve phenol (B47542) (1.0 equiv.) in a dilute aqueous solution of sodium hydroxide (B78521) (NaOH, 1.1 equiv.). This deprotonates the phenol to form the more nucleophilic sodium phenoxide.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with stirring.
-
Reagent Addition: Add this compound (1.05 equiv.) dropwise, maintaining the low temperature. A precipitate of the product may form.
-
Reaction: Stir the mixture for 1-2 hours at low temperature or until the reaction is complete (monitored by TLC).
-
Work-up: Extract the mixture with a suitable organic solvent like diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the product.
Role in Complex Synthesis
The core reactions of this compound serve as foundational steps in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][19] The introduction of the methoxycarbonyl group is a key transformation in building molecular frameworks for active pharmaceutical ingredients (APIs) and pesticides.[2][3]
Safety and Handling
This compound is an extremely hazardous substance that requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including solvent-resistant gloves, splash goggles, a face shield, and a lab coat.[5][6]
-
Toxicity: It is fatal if inhaled and harmful if swallowed or in contact with skin.[5][20] It is corrosive and can cause severe skin burns and eye damage.[5][21]
-
Flammability: It is a highly flammable liquid and vapor with a low flash point.[5][6] Keep away from heat, sparks, open flames, and other ignition sources.[6] Use non-sparking tools and ground/bond containers during transfer.[6][22]
-
Reactivity: It reacts violently with water and steam to produce toxic and corrosive gases, including hydrogen chloride and methanol.[1][6][21] It is incompatible with strong bases, acids, alcohols, and oxidizing agents.[6]
-
Storage: Store in a cool, dry, well-ventilated, and fireproof area in tightly closed containers, away from moisture and incompatible materials.[5][6] Recommended storage temperature is 2-8 °C.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound | High-Purity Reagent | RUO [benchchem.com]
- 4. Chloroformate - Wikipedia [en.wikipedia.org]
- 5. synquestlabs.com [synquestlabs.com]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Quantitative analysis of amino and organic acids by this compound derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Analysis of Amino and Organic Acids by this compound Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. framochem.com [framochem.com]
- 17. Phenol reacts with this compound in the presence of \mathrm{NaOH} .. [askfilo.com]
- 18. Phenol reacts with this compound in the presence class 12 chemistry CBSE [vedantu.com]
- 19. Chloroformate Market Growth Drivers & Analysis [reanin.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 22. lobachemie.com [lobachemie.com]
An In-depth Technical Guide to the Decomposition Pathways and Products of Methyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl chloroformate (MCF), a versatile reagent in organic synthesis, is known for its reactivity and potential for decomposition under various conditions. A thorough understanding of its degradation pathways and the resulting products is critical for its safe handling, storage, and application, particularly in the pharmaceutical industry where purity and stability are paramount. This technical guide provides a comprehensive overview of the primary decomposition routes of this compound, including thermal, hydrolytic, and photolytic pathways. It consolidates quantitative data, details experimental methodologies for studying its decomposition kinetics, and presents visual diagrams of the reaction pathways to facilitate a deeper understanding of the underlying chemical transformations.
Introduction
This compound (ClCOOCH₃) is a highly reactive chemical intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its utility lies in its ability to introduce the methoxycarbonyl group into various molecules. However, its reactivity also makes it susceptible to decomposition through several pathways, which can be initiated by heat, water, or light. The products of these decomposition reactions can be hazardous and may compromise the integrity of synthetic processes. This guide aims to provide a detailed technical overview of the decomposition of this compound to aid researchers and professionals in mitigating its degradation and ensuring the safety and efficiency of their work.
Thermal Decomposition
The thermal decomposition of this compound can proceed through different pathways depending on the temperature and the presence of other substances. The primary products observed are methyl chloride and carbon dioxide, although the formation of more toxic substances like phosgene (B1210022) has also been reported.[1][2]
Primary Thermal Decomposition Pathway
In the gas phase, at elevated temperatures (425-480 °C), this compound undergoes a unimolecular decomposition to yield methyl chloride (CH₃Cl) and carbon dioxide (CO₂).[3] This reaction is believed to proceed through a concerted mechanism.
Reaction: ClCOOCH₃(g) → CH₃Cl(g) + CO₂(g)
Alternative Thermal Decomposition Products
Under certain conditions, particularly at lower temperatures or in the presence of impurities, other decomposition products such as hydrogen chloride (HCl), phosgene (COCl₂), and chlorine (Cl₂) may be formed.[1] The formation of phosgene, a highly toxic gas, is a significant safety concern.
Quantitative Data for Thermal Decomposition
The kinetics of the primary thermal decomposition pathway have been studied, and the following rate constant has been reported for the reaction in the gas phase.
| Temperature (°C) | Rate Constant (k) | Reference |
| 425-480 | Not explicitly stated, but the study indicates a measurable rate in this range. | [3] |
Further research is needed to quantify the yields of different products under various thermal stress conditions.
Experimental Protocol for Studying Thermal Decomposition
A kinetic study of the gas-phase pyrolysis of this compound can be conducted using a static vacuum system.[2]
Apparatus:
-
A Pyrex reaction vessel enclosed in a furnace capable of maintaining a constant temperature.
-
A vacuum line for evacuating the system.
-
A pressure transducer or manometer to monitor the pressure change during the reaction.
-
A means of introducing a known amount of this compound into the reaction vessel (e.g., a break-seal ampoule).
Procedure:
-
A known quantity of purified this compound is sealed in a glass ampoule.
-
The ampoule is placed within the reaction vessel, which is then attached to the vacuum line and evacuated.
-
The reaction vessel is heated to the desired temperature in the furnace.
-
Once the temperature has stabilized, the ampoule is broken, releasing the this compound vapor into the vessel.
-
The total pressure of the system is monitored over time. The increase in pressure corresponds to the progress of the decomposition reaction as one mole of gaseous reactant produces two moles of gaseous products.
-
The rate constant for the reaction can be determined from the pressure-time data.
-
The products of the decomposition can be analyzed at the end of the experiment using techniques such as gas chromatography-mass spectrometry (GC-MS).
Thermal Decomposition Pathway Diagram
Hydrolysis
This compound reacts readily with water in a process called hydrolysis. This reaction is typically rapid and can be violent, especially in the presence of steam, leading to foaming.[1] The hydrolysis of this compound is a critical consideration for its storage and handling, as even atmospheric moisture can lead to its degradation.
Hydrolysis Reaction and Products
The hydrolysis of this compound proceeds to form methanol, hydrochloric acid, and carbon dioxide.[1][4]
Reaction: ClCOOCH₃ + H₂O → CH₃OH + HCl + CO₂
Kinetics of Hydrolysis
The hydrolysis of this compound follows pseudo-first-order kinetics in aqueous solutions. The rate of hydrolysis is influenced by temperature and the pH of the solution.
| Temperature (°C) | Half-life (t₁₂) | Reference |
| 20 | 34.8 minutes | [5] |
| 40 | 5.3 minutes | [5] |
Experimental Protocol for Studying Hydrolysis Kinetics
The kinetics of this compound hydrolysis can be monitored by measuring the concentration of one of the products, typically hydrochloric acid, over time.[5][6]
Methods:
-
pH Measurement: The increase in H⁺ concentration due to the formation of HCl can be monitored using a pH meter.
-
Conductivity Measurement: The increase in ionic conductivity of the solution due to the formation of H⁺ and Cl⁻ ions can be measured with a conductivity meter.
-
Spectrophotometry: The change in pH can be followed by using a pH indicator whose absorbance at a specific wavelength changes with pH.
General Procedure (pH Measurement):
-
A stock solution of this compound is prepared in a dry, inert solvent like acetonitrile.
-
A reaction vessel containing deionized water (or a buffer solution of known pH) is thermostated at the desired temperature.
-
A calibrated pH electrode is placed in the reaction vessel.
-
The reaction is initiated by injecting a small, known volume of the this compound stock solution into the water with vigorous stirring.
-
The pH of the solution is recorded at regular time intervals.
-
The concentration of HCl at each time point can be calculated from the pH values.
-
The pseudo-first-order rate constant (k) can be determined by plotting ln([MCF]₀/[MCF]t) versus time, where [MCF]₀ is the initial concentration of this compound and [MCF]t is the concentration at time t.
Hydrolysis Pathway Diagram
Photolytic Decomposition
This compound can undergo decomposition when exposed to ultraviolet (UV) radiation. The photolytic pathway is particularly relevant for understanding the atmospheric fate of this compound and for ensuring the stability of formulations that may be exposed to light.
Photodissociation Pathway
The primary photochemical process upon UV irradiation of this compound is the cleavage of the carbon-chlorine (C-Cl) bond.[7] Photolysis at a wavelength of 193 nm has been shown to be a major photodissociation channel, leading to the formation of a methoxycarbonyl radical (CH₃OCO•) and a chlorine radical (Cl•).
Primary Photochemical Reaction: ClCOOCH₃ + hν → CH₃OCO• + Cl•
The methoxycarbonyl radical is an unstable intermediate that can subsequently decompose.
Fate of the Methoxycarbonyl Radical
The methoxycarbonyl radical can undergo further decomposition to produce a methyl radical (CH₃•) and carbon dioxide (CO₂), or a methoxy (B1213986) radical (CH₃O•) and carbon monoxide (CO). The relative importance of these pathways is dependent on the internal energy of the radical.
Secondary Reactions: CH₃OCO• → CH₃• + CO₂ CH₃OCO• → CH₃O• + CO
Quantitative Data for Photolytic Decomposition
Quantitative data on the quantum yields for the photodissociation of this compound and the branching ratios for the subsequent decomposition of the methoxycarbonyl radical are not well-established in the reviewed literature and represent an area for further investigation. The UV absorption spectrum of this compound shows strong absorption at wavelengths below 220 nm.[7]
Experimental Protocol for Studying Photolytic Decomposition
The study of photolytic decomposition typically involves flash photolysis coupled with a sensitive detection technique to identify and quantify the transient species and final products.
Apparatus:
-
A photolysis laser or lamp to provide UV radiation of a specific wavelength.
-
A reaction cell to contain the this compound vapor, often at low pressure.
-
A detection system, such as a time-of-flight mass spectrometer or a laser-induced fluorescence (LIF) system, to probe the reaction products.
Procedure:
-
A low-pressure sample of this compound vapor is introduced into the reaction cell.
-
The sample is irradiated with a pulse of UV light from the laser.
-
The photoproducts are detected and analyzed at a specific time delay after the photolysis pulse.
-
By varying the wavelength of the photolysis laser and the time delay of the probe, the dynamics of the photodissociation process can be investigated.
-
Product quantum yields can be determined by calibrating the detection system with known concentrations of the products and measuring the photon flux of the photolysis laser.[8][9]
Photolytic Decomposition Pathway Diagram
Conclusion
The decomposition of this compound is a multifaceted process influenced by temperature, moisture, and light. The primary thermal decomposition pathway leads to the formation of methyl chloride and carbon dioxide, while hydrolysis yields methanol, hydrochloric acid, and carbon dioxide. Photolytic decomposition is initiated by C-Cl bond cleavage, forming a methoxycarbonyl radical that can further decompose.
For professionals working with this compound, it is crucial to control these environmental factors to ensure the stability of the compound and the safety of the process. Storage in a cool, dry, dark environment and the use of inert atmospheres can significantly mitigate decomposition. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation and a deeper understanding of the complex chemistry of this compound decomposition. Further research into the quantitative aspects of photodecomposition, such as quantum yields and product branching ratios, would be beneficial for a more complete picture of its environmental fate and stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. arizona.aws.openrepository.com [arizona.aws.openrepository.com]
- 3. researchgate.net [researchgate.net]
- 4. framochem.com [framochem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
Navigating the Solubility Landscape of Methyl Chloroformate in Organic Solvents: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been developed to elucidate the solubility characteristics of methyl chloroformate in a range of common organic solvents. This document serves as a critical resource for researchers, scientists, and professionals in drug development and chemical synthesis, providing essential data and methodologies for the safe and effective use of this highly reactive reagent.
This compound (MCF) is a versatile chemical intermediate widely employed in the pharmaceutical and agrochemical industries for the introduction of the methoxycarbonyl group. A thorough understanding of its solubility is paramount for optimizing reaction conditions, ensuring process safety, and developing robust purification strategies. This guide consolidates available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solvent compatibility.
Core Insights into this compound Solubility
This compound exhibits a broad range of solubility in common organic solvents, a critical factor in its utility as a reagent. While precise quantitative data is not extensively available in public literature, a qualitative understanding has been established through various technical sources.
Generally, this compound is soluble in many common organic solvents. It has been reported to be miscible, meaning it will mix in all proportions to form a homogeneous solution, with solvents such as diethyl ether and various alcohols.[1] Its solubility has also been noted in acetone, chloroform, toluene, and tetrahydrofuran (B95107) (THF).[2] One source indicates that it is soluble in benzene.[1] In contrast, its solubility in methanol (B129727) has been described as "partially soluble".
It is crucial to note that this compound reacts with water and alcohols.[3][4] The reaction with water yields methanol, hydrochloric acid, and carbon dioxide.[5] While it is reported as miscible with alcohol, this is likely an initial observation before significant reaction occurs. Therefore, for applications requiring stability of the this compound, protic solvents like alcohols may be unsuitable despite their initial miscibility.
The following table summarizes the qualitative solubility of this compound in various organic solvents based on available data.
| Solvent Family | Solvent | Reported Solubility/Miscibility |
| Alcohols | Methanol | Partially Soluble |
| Alcohol (General) | Miscible[1] | |
| Ethers | Diethyl Ether | Soluble, Miscible[1] |
| Tetrahydrofuran (THF) | Soluble[2] | |
| Ketones | Acetone | Soluble[2] |
| Halogenated Hydrocarbons | Chloroform | Soluble[2] |
| Aromatic Hydrocarbons | Toluene | Soluble[2] |
| Benzene | Soluble[1] |
Experimental Protocols for Solubility and Miscibility Determination
Accurate determination of solubility is fundamental for process development and safety. The following protocols provide standardized methods for assessing the miscibility and, if necessary, the quantitative solubility of this compound in an organic solvent.
Protocol 1: Determination of Miscibility
Objective: To qualitatively determine if this compound is miscible with a given organic solvent at ambient temperature.
Materials:
-
This compound (≥98% purity)
-
Test solvent (analytical grade)
-
Dry glass test tubes with stoppers
-
Calibrated pipettes or graduated cylinders
-
Vortex mixer
-
Fume hood
Procedure:
-
Preparation: Conduct all operations within a certified fume hood due to the toxicity and volatility of this compound. Ensure all glassware is clean and thoroughly dried to prevent hydrolysis.
-
Initial Mixture: To a dry test tube, add 1 mL of the test solvent.
-
Incremental Addition of this compound: Carefully add 0.1 mL of this compound to the test tube.
-
Mixing: Stopper the test tube and vortex for 30 seconds to ensure thorough mixing.
-
Observation: Visually inspect the mixture against a well-lit background. Look for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets.
-
Progressive Additions: If the mixture remains a single, clear phase, continue to add this compound in 0.1 mL increments, vortexing and observing after each addition, until a total of 1 mL of this compound has been added.
-
Reciprocal Test: In a separate dry test tube, reverse the addition order. Start with 1 mL of this compound and incrementally add the test solvent up to 1 mL, following the same mixing and observation steps.
-
Determination:
-
Miscible: If the mixture remains a single, clear, and homogeneous phase at all proportions tested, the two liquids are considered miscible.
-
Immiscible or Partially Soluble: If at any point two distinct layers form, or if the solution becomes persistently cloudy, the liquids are immiscible or partially soluble. Proceed to Protocol 2 for quantitative analysis if the degree of solubility is required.
-
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
Objective: To quantitatively determine the solubility of this compound in a solvent in which it is not fully miscible at a specific temperature.
Materials:
-
This compound (≥98% purity)
-
Test solvent (analytical grade)
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath
-
Calibrated gas-tight syringe for sampling
-
Analytical balance
-
Gas chromatograph with a suitable column and a flame ionization detector (GC-FID) or other suitable analytical instrument.
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Apparatus Setup: Place the jacketed glass vessel in the thermostatic water bath set to the desired experimental temperature (e.g., 25 °C). Allow the system to equilibrate.
-
Preparation of Saturated Solution: Add a known volume of the test solvent to the vessel. Add an excess amount of this compound to the solvent to create a biphasic system, ensuring that a separate layer of this compound is clearly visible.
-
Equilibration: Seal the vessel and begin stirring at a constant rate that ensures adequate mixing of the two phases without creating an emulsion. Allow the mixture to equilibrate for a minimum of 24 hours to ensure that the solvent is fully saturated with this compound.
-
Phase Separation: Stop the stirring and allow the two phases to fully separate. This may take several hours. It is critical to maintain the constant temperature during this period.
-
Sampling: Carefully extract a known volume of the solvent (top or bottom layer, depending on densities) using a gas-tight syringe. Avoid disturbing the interface or drawing any of the undissolved this compound phase.
-
Sample Preparation for Analysis: Immediately transfer the sampled aliquot into a pre-weighed volumetric flask and determine the mass of the sample. Dilute the sample with a suitable solvent (one in which both this compound and the test solvent are fully miscible and which is compatible with the analytical method) to a known final volume.
-
Calibration and Analysis:
-
Prepare a series of calibration standards of this compound in the dilution solvent.
-
Analyze the prepared sample and the calibration standards using GC-FID or another validated analytical method.
-
Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.
-
-
Calculation of Solubility: From the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate the concentration in the original undiluted sample to determine the solubility. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Logical Workflow for Solubility Assessment
The following diagram illustrates the decision-making process for evaluating the solubility of this compound in an organic solvent.
Caption: Workflow for determining the miscibility and solubility of this compound.
This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents, supported by practical experimental protocols. By adhering to these methodologies, researchers and drug development professionals can handle this important chemical reagent with greater safety and precision, leading to more efficient and reliable synthetic outcomes.
References
methyl chloroformate CAS number and chemical synonyms
An In-depth Technical Guide to Methyl Chloroformate: Properties, Applications, and Experimental Protocols
This technical guide provides a comprehensive overview of this compound, a versatile reagent widely used in organic synthesis and analytical chemistry. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the chemical properties, common synonyms, and key applications of this compound, with a focus on derivatization reactions for chromatography and its role in peptide synthesis. Detailed experimental protocols and visual diagrams of reaction pathways and workflows are provided to facilitate practical application.
Chemical Identity and Properties
This compound, a colorless liquid with a pungent odor, is the methyl ester of chloroformic acid.[1][2] It is a highly reactive compound, making it a valuable reagent for introducing the methoxycarbonyl functional group.[1]
CAS Number: 79-22-1[1][3][4][5][6][7]
Chemical Synonyms:
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂H₃ClO₂ | [1][4][5][7][9] |
| Molecular Weight | 94.50 g/mol | [3][4][5][6][7][9] |
| Appearance | Colorless liquid with a pungent, acrid odor | [1][2][3][9] |
| Boiling Point | 70-72 °C | [3][6][7][9] |
| Melting Point | -61 °C | [3][7][9] |
| Density | 1.223 g/mL at 25 °C | [3][6][7][9] |
| Flash Point | 10 °C (50 °F) - closed cup | [1][4][6] |
| Refractive Index (n20/D) | 1.387 | [3][6] |
| Vapor Density | 3.26 (vs air) | [6] |
| Vapor Pressure | 4.8 psi at 20 °C | [6] |
| Solubility | Slightly soluble in water; soluble in methanol (B129727), ether, and benzene | [3] |
Key Applications and Reactions
This compound is a highly electrophilic compound that readily reacts with various nucleophiles. Its primary applications include the derivatization of analytes for chromatographic analysis and the activation of carboxylic acids in organic synthesis, particularly in peptide chemistry.
Derivatization for GC-MS Analysis
This compound is extensively used as a derivatization reagent to enhance the volatility and thermal stability of polar compounds containing amino and carboxylic acid groups, making them amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][4][5][9] The reaction with amines yields stable carbamate (B1207046) derivatives, while carboxylic acids are converted to their corresponding methyl esters. This derivatization is rapid and can be performed in aqueous media.[4][5]
The general reaction for the derivatization of an amine with this compound is as follows:
Peptide Synthesis: The Mixed Anhydride (B1165640) Method
In peptide synthesis, chloroformates like this compound are used to activate the carboxyl group of an N-protected amino acid, forming a mixed carboxylic-carbonic anhydride. This highly reactive intermediate then readily couples with the amino group of another amino acid to form a peptide bond. While isobutyl chloroformate is more commonly cited for this purpose, the principle applies to this compound as well.
The following diagram illustrates the general workflow for peptide bond formation using the mixed anhydride method.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized by the reaction of methanol with phosgene (B1210022).[3] It is crucial to maintain a low temperature and use an excess of phosgene to minimize the formation of the methyl carbonate byproduct.
Materials:
-
Methanol
-
Phosgene gas (free of chlorine)
-
This compound (for initiating the reaction)
-
Cold water
-
Calcium chloride (for drying)
Procedure:
-
To a reaction flask equipped with a dropping funnel, a gas inlet tube, and an exit tube, add 10 mL of this compound.
-
Cool the reaction flask to 0 °C.
-
Bubble chlorine-free phosgene gas through the this compound.
-
Add approximately one-third of the total methanol volume from the dropping funnel at once.
-
Continue to bubble phosgene through the mixture. When the absorption of phosgene slows down, add another portion of fresh methanol.
-
Once the reaction is complete, transfer the mixture to a separatory funnel containing cold water.
-
Separate the heavier organic layer and wash it twice with cold water.
-
Dry the organic layer over calcium chloride.
-
Perform a fractional distillation, collecting the fraction that boils between 69-72 °C. The expected yield is approximately 70%.[3]
Derivatization of Amino and Organic Acids for GC-MS Analysis
This protocol describes a general method for the derivatization of metabolites containing amino and/or carboxylic acid groups using this compound for subsequent GC-MS analysis.[4][5]
Materials:
-
Sample extract containing amino and/or organic acids
-
Methanol/water solution
-
Pyridine
-
This compound (MCF)
-
Sodium bicarbonate solution
-
Chloroform (B151607) (or other suitable organic solvent)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To an aqueous sample (e.g., 500 µL), add methanol and pyridine.
-
Add this compound and vortex vigorously for 30 seconds.
-
Add a second aliquot of this compound and vortex for another 30 seconds.
-
Add chloroform to extract the derivatives and vortex for 30 seconds.
-
Add a sodium bicarbonate solution to neutralize excess acid and vortex.
-
Centrifuge the mixture to separate the layers.
-
Transfer the lower organic layer to a new vial containing anhydrous sodium sulfate to remove residual water.
-
The sample is now ready for injection into the GC-MS system.
The following diagram outlines the logical workflow for sample analysis using this derivatization method.
Safety Information
This compound is a highly toxic, corrosive, and flammable substance.[1][3] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, and a lab coat) must be worn. It is a lachrymator and can cause severe burns upon contact with skin and eyes. Inhalation of its vapors may be fatal.[9] Upon heating, it can decompose to produce toxic gases such as phosgene and hydrogen chloride.[1][9] It reacts violently with hot water and strong oxidizing agents.[3][9]
Conclusion
This compound is a valuable and versatile reagent in both synthetic and analytical chemistry. Its high reactivity makes it an excellent choice for the derivatization of polar analytes for GC-MS analysis and for the activation of carboxylic acids in organic synthesis. A thorough understanding of its properties, reaction mechanisms, and handling procedures is essential for its safe and effective use in a laboratory setting. The protocols and diagrams provided in this guide serve as a practical resource for researchers and scientists working with this important chemical compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. Quantitative analysis of amino and organic acids by this compound derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Amino and Organic Acids by this compound Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. CN103274944A - Preparation method of methylchloroformate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Navigating the Risks: A Technical Guide to the Safe Handling of Methyl Chloroformate in the Laboratory
For Immediate Release
For researchers, scientists, and drug development professionals, the utility of reactive chemical intermediates is often balanced by inherent risks. Methyl chloroformate, a versatile reagent in organic synthesis, is a prime example of this dichotomy. This in-depth technical guide provides a comprehensive overview of the safety and hazards associated with this compound in a laboratory setting, offering critical information for maintaining a safe research environment.
This compound is a colorless, volatile liquid with a pungent odor, widely used for introducing the methoxycarbonyl functional group into various molecules.[1] However, its high reactivity also makes it a significant hazard. It is highly flammable, corrosive, and acutely toxic upon inhalation, ingestion, or skin contact.[2] Understanding and mitigating these risks is paramount for any laboratory utilizing this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation of its safe handling. This volatile liquid has a low flash point, indicating a high risk of fire and explosion.[1] Its reactivity with water to produce toxic and corrosive fumes, including hydrogen chloride and phosgene, necessitates storage in a moisture-free environment.[1][3]
| Property | Value | Reference |
| Chemical Formula | C₂H₃ClO₂ | [1] |
| Molar Mass | 94.49 g/mol | [1] |
| Appearance | Colorless oily liquid | [1] |
| Odor | Pungent | [1] |
| Boiling Point | 70-72 °C (158-162 °F) | [1] |
| Flash Point | 10 °C (50 °F) | [1] |
| Density | 1.223 g/mL | [1] |
| Vapor Pressure | 14 kPa at 20 °C | [3] |
| Vapor Density | 3.3 (Air = 1) | [3] |
Toxicological Data
Exposure to this compound can lead to severe health effects. It is corrosive to the skin, eyes, and respiratory tract.[3] Inhalation can cause delayed pulmonary edema, which can be fatal.[3][4] The acute toxicity of this compound is highlighted by its lethal concentration and dose values.
| Toxicity Metric | Value | Species | Route | Reference |
| LC₅₀ (Lethal Concentration, 50%) | 33.8 ppm (4 hours) | Mouse | Inhalation | [5] |
| LD₅₀ (Lethal Dose, 50%) | 60 mg/kg | Rat | Oral | [5] |
| LD₅₀ (Lethal Dose, 50%) | 1750 mg/kg | Mouse | Dermal | [5] |
Incompatibility and Hazardous Decomposition
This compound is incompatible with a range of common laboratory chemicals. Violent reactions can occur with strong oxidizing agents, alcohols, bases (including amines), and water.[4] Upon heating or in the event of a fire, it decomposes to produce highly toxic and corrosive fumes, including hydrogen chloride and phosgene.[3]
Experimental Protocols
Safe handling of this compound requires strict adherence to established protocols. The following are generalized methodologies for its use in a laboratory setting.
General Handling and Use in Organic Synthesis
Due to its volatility and reactivity, this compound should always be handled in a well-ventilated chemical fume hood.[6]
Materials:
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Substrate (e.g., amine, alcohol)
-
Base (e.g., triethylamine, pyridine)
-
Inert atmosphere (e.g., nitrogen, argon)
-
Appropriate glassware with ground glass joints
-
Syringes and needles for transfer
Procedure:
-
Ensure the reaction setup is completely dry and under an inert atmosphere.
-
Dissolve the substrate and base in the anhydrous solvent in the reaction flask.
-
Cool the reaction mixture to the desired temperature (often 0 °C or below) using an ice bath or cryocooler.
-
Slowly add this compound to the reaction mixture dropwise via a syringe.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., water, saturated ammonium (B1175870) chloride solution) while maintaining cooling.
-
Proceed with the standard aqueous work-up and purification of the product.
Decontamination and Spill Cleanup
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and further contamination.
For Small Spills (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Contain the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent.[7]
-
Carefully collect the absorbed material into a sealable container.[8]
-
Decontaminate the spill area with a suitable solution (e.g., a dilute solution of sodium bicarbonate) and then wipe clean.
-
Label the waste container appropriately and dispose of it as hazardous waste according to institutional guidelines.[8]
For Large Spills (outside a chemical fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact the institution's emergency response team or environmental health and safety office.
-
Provide them with the specific details of the spill.
Signaling Pathways and Logical Relationships
The toxicity of this compound, particularly its ability to cause acute lung injury, is believed to be linked to the release of inflammatory cytokines.[9] While a detailed molecular signaling pathway is not fully elucidated, the current understanding suggests a cascade of events following exposure.
The following diagram illustrates the workflow for the safe handling and use of this compound in a laboratory setting, emphasizing the critical control points.
Emergency Procedures
In the case of an emergency, a swift and correct response is critical.
Inhalation:
-
Move the victim to fresh air immediately.[4]
-
If breathing is difficult, administer oxygen.[10]
-
If breathing has stopped, provide artificial respiration.[10]
-
Seek immediate medical attention.[4]
Skin Contact:
-
Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4]
-
Seek immediate medical attention.[4]
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]
-
Seek immediate medical attention.[4]
Ingestion:
-
Do NOT induce vomiting.[10]
-
If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[10]
-
Seek immediate medical attention.[10]
Fire:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[11]
-
Do NOT use water, as it reacts with this compound.[11]
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
This guide serves as a foundational resource for the safe handling of this compound. It is imperative that all laboratory personnel receive training on the specific hazards and procedures relevant to their work. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before using any chemical.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. multichemindia.com [multichemindia.com]
- 3. ICSC 1110 - this compound [inchem.org]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. framochem.com [framochem.com]
- 6. benchchem.com [benchchem.com]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. studylib.net [studylib.net]
- 9. Case report of the successful treatment of lung injury caused by occupational exposure to this compound and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. lsuhsc.edu [lsuhsc.edu]
hydrolysis of methyl chloroformate in aqueous solutions
An In-depth Technical Guide on the Hydrolysis of Methyl Chloroformate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the . It covers the reaction kinetics, underlying mechanisms, influential factors, and detailed experimental protocols for its study.
Introduction
This compound (MCF), with the chemical formula ClCOOCH₃, is the methyl ester of chloroformic acid.[1][2] It is a reactive chemical intermediate widely used in organic synthesis, particularly in the production of pharmaceuticals, pesticides, and other fine chemicals. Its utility stems from its ability to act as a methoxycarbonylating agent.[3][4] In aqueous environments, this compound undergoes spontaneous hydrolysis, a reaction of significant interest due to its implications for reaction quenching, product purification, and environmental fate. This document details the fundamental aspects of this hydrolytic process.
The overall hydrolysis reaction proceeds as follows:
ClCOOCH₃ + H₂O → CH₃OH + HCl + CO₂[1][5]
This reaction is typically rapid and can be violent in the presence of steam.[1] The products of the reaction are methanol, hydrochloric acid, and carbon dioxide, formed from the decomposition of the unstable intermediate, methoxycarbonic acid (CH₃OCOOH).[5]
Reaction Mechanism and Kinetics
The is a complex process whose mechanism can be influenced by the solvent environment. While chloroformates can hydrolyze through various pathways, including unimolecular (SN1) and bimolecular (SN2) mechanisms, studies suggest that in aqueous media, the reaction often involves the participation of multiple water molecules.[6][7][8]
For many chloroformates in aqueous mixtures, a third-order reaction mechanism is proposed, where one water molecule acts as a nucleophile and a second water molecule acts as a general base catalyst, facilitating the proton transfer in the transition state.[7][8] This general base catalysis by a second water molecule is a key feature of the uncatalyzed hydrolysis in neutral aqueous solutions.[9]
The reaction follows pseudo-first-order kinetics, where the concentration of water is in large excess and can be considered constant.[5] The rate of reaction is therefore dependent on the concentration of this compound.
Caption: Proposed general base-catalyzed hydrolysis mechanism.
Factors Influencing Hydrolysis
The rate of this compound hydrolysis is significantly affected by the reaction conditions.
-
Solvent Effects: The solvent's polarity and nucleophilicity play a crucial role. The rate of solvolysis for chloroformates is often analyzed using the extended Grunwald-Winstein equation, which separates the effects of solvent ionizing power (Y) and solvent nucleophilicity (N).[10][11] For this compound, the mechanism can shift depending on the solvent composition. In more ionizing solvents, an S
N1-like mechanism may be favored, while in more nucleophilic solvents, an associative (SN2 or third-order) mechanism is more likely.[8][10] -
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The relationship between the rate constant and temperature can be described by the Arrhenius equation. Activation parameters, such as the enthalpy of activation (ΔH^≠^) and entropy of activation (ΔS^≠^), provide insight into the transition state of the reaction. For example, a large positive entropy of activation for the hydrolysis of related compounds like methyl chlorothionoformate is consistent with a unimolecular (S
N1) mechanism.[6] -
pH: The hydrolysis of esters is generally dependent on pH.[12] While specific studies on the pH dependence of this compound were not extensively detailed in the initial search, the reaction produces hydrochloric acid, which will decrease the pH of an unbuffered solution as the reaction progresses.[5][13] This self-generated acidity can potentially influence the reaction rate.
Quantitative Data Summary
The following tables summarize the kinetic data for the solvolysis of this compound and related compounds from the literature.
Table 1: First-Order Rate Constants (k) for the Solvolysis of this compound and Related Compounds at 25.0 °C
| Compound | Solvent | k (s⁻¹) | Reference |
| S-Methyl Chlorothioformate | 100% H₂O | 5.26 (± 0.03) x 10⁻⁵ (at 35°C) | [10] |
| S-Methyl Chlorothioformate | 90% Acetone | 1.46 (± 0.18) x 10⁻⁵ (at 30°C) | [10] |
| S-Methyl Chlorothioformate | 80% Acetone | 7.72 (± 0.16) x 10⁻⁵ (at 35°C) | [10] |
| Methyl Chlorothionoformate | Water | 8.82 x 10⁻⁴ (at 15.2°C) | [6] |
| Allyl Chloroformate | 70% HFIP | (2.54 ± 0.09) × 10⁻⁵ | [11] |
Note: Data for this compound itself is sparse in the provided search results, so data for structurally similar compounds are included for comparative purposes.
Table 2: Activation Parameters for Hydrolysis of Related Chloroformate Esters
| Compound | Solvent | ΔH^≠^ (kcal/mol) | ΔS^≠^ (cal mol⁻¹ K⁻¹) | Reference |
| S-Methyl Chlorothioformate | 80% Acetone | 15.1 ± 0.7 | -28.4 ± 2.5 | [10] |
| Methyl Chlorothionoformate | Water | Positive Value | Positive Value | [6] |
| Methyl Chlorodithioformate | 70% Aqueous Acetone | Positive Value | Comparable to S | [6] |
Experimental Protocols
The kinetics of this compound hydrolysis can be monitored by several techniques that track the formation of hydrochloric acid.[13][14]
Caption: Workflow for monitoring hydrolysis kinetics.
Conductance Measurement
This method follows the increase in the solution's electrical conductance due to the production of highly mobile H⁺ and Cl⁻ ions.[14]
Methodology:
-
Preparation: Prepare a dilute solution of an inert salt (e.g., 2 x 10⁻⁴ M KCl) in deionized water. The salt helps to stabilize the initial readings.[5]
-
Setup: Place a known volume (e.g., 10 mL) of the KCl solution into a thermostated reaction vessel equipped with a magnetic stirrer and a conductivity probe.[5]
-
Equilibration: Allow the solution to reach thermal equilibrium (approx. 15 minutes).
-
Initiation: Initiate the hydrolysis by injecting a small, known volume (e.g., 10 µL) of a stock solution of this compound (e.g., 0.5 M in acetonitrile) into the stirred solution.[5]
-
Data Acquisition: Record the conductance as a function of time until the reaction is complete (stable "infinity" reading, λ∞).
-
Analysis: The pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of ln(λ∞ - λt) versus time, where λt is the conductance at time t.[5]
pH Measurement
This technique directly measures the decrease in pH resulting from the generation of HCl.[13]
Methodology:
-
Setup: Place a known volume of deionized water into a thermostated reaction vessel with a magnetic stirrer and a calibrated pH electrode.
-
Equilibration: Allow the water to reach thermal equilibrium.
-
Initiation: Start the reaction by injecting a known amount of this compound stock solution.
-
Data Acquisition: Record the pH of the solution as a function of time.
-
Analysis: The concentration of H⁺ at any time t, [H⁺]t, is calculated as 10^(-pHt). The rate constant is determined by plotting the appropriate function of [H⁺]t versus time, typically corresponding to a first-order rate law.
Spectrophotometric Measurement
This indirect method uses a pH indicator to monitor the change in H⁺ concentration. The color change of the indicator is followed using a UV-Vis spectrophotometer.[14]
Methodology:
-
Preparation: Prepare a solution containing a suitable pH indicator (e.g., 3.0 x 10⁻⁵ M bromophenol blue) in a dilute salt solution (e.g., 2.0 x 10⁻⁴ M KCl).[5] The indicator's pKa should be in a range that is sensitive to the pH change during the reaction.
-
Setup: Pipette the indicator solution into a quartz cuvette with a known pathlength (e.g., 1 cm) and place it in a thermostated cell holder of a spectrophotometer.[14]
-
Initiation: Inject a small volume of the this compound stock solution into the cuvette, stopper it, and mix quickly.
-
Data Acquisition: Immediately begin recording the absorbance at the wavelength of maximum absorbance (λ_max) for the basic form of the indicator (e.g., 592 nm for bromophenol blue) as a function of time.[5][14] Continue until the absorbance is stable (A∞).
-
Analysis: The rate constant is calculated from a plot of ln(At - A∞) versus time, where At is the absorbance at time t.[5]
Conclusion
The is a fundamental reaction governed by pseudo-first-order kinetics. The reaction mechanism is sensitive to the solvent environment, with evidence pointing towards a third-order process involving a second water molecule as a general base catalyst in neutral aqueous media. Key factors influencing the reaction rate include solvent polarity, nucleophilicity, and temperature. The kinetics of this reaction can be reliably studied using common laboratory techniques such as conductometry, pH measurement, and spectrophotometry. A thorough understanding of these principles is essential for professionals in drug development and chemical synthesis who utilize this compound as a reactive intermediate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [webbook.nist.gov]
- 3. framochem.com [framochem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates [mdpi.com]
- 9. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The spontaneous hydrolysis of this compound: A physical chemistry experiment for teaching techniques in chemical kinetics - ProQuest [proquest.com]
The Genesis and Evolution of a Versatile Reagent: A Technical Guide to Methyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl chloroformate (MCF), a simple yet highly reactive chemical entity, has carved an indispensable niche in the landscape of organic synthesis and analysis. From its foundational role in the introduction of the methoxycarbonyl protecting group to its critical application as a derivatizing agent for sensitive analytical techniques, the history of this compound is intrinsically linked to the advancement of chemical sciences. This in-depth technical guide explores the historical discovery, synthesis, and the expanding utility of this compound as a chemical reagent. It provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its key applications, and a summary of its role in complex molecular syntheses, thereby serving as a vital resource for professionals in research and drug development.
A Historical Perspective: The Emergence of this compound
The precise first synthesis of this compound is not definitively documented in a singular seminal publication. However, its origins are rooted in the development of phosgene (B1210022) chemistry in the 19th century. Phosgene (COCl₂) was first synthesized by John Davy in 1812 by exposing a mixture of carbon monoxide and chlorine to sunlight.[1] The subsequent exploration of phosgene's reactivity with various nucleophiles, including alcohols, paved the way for the creation of chloroformates.
The synthesis of chloroformates, in general, became more established in the latter half of the 19th century and the early 20th century. While a specific "discoverer" of this compound is not widely cited, its preparation via the reaction of methanol (B129727) with phosgene is a logical extension of the known reactivity of phosgene and was likely achieved during this period of systematic investigation into organic chemical reactions. Industrial production methods were later refined, as evidenced by numerous patents describing both batch and continuous flow processes for its manufacture, highlighting its growing importance as a chemical intermediate.[2][3]
Physicochemical and Safety Data
This compound is a colorless, volatile liquid with a pungent odor.[4] Its high reactivity is accompanied by significant toxicity and hazards, necessitating careful handling in a laboratory setting.
| Property | Value | Reference |
| Chemical Formula | C₂H₃ClO₂ | [4] |
| Molar Mass | 94.49 g/mol | [4] |
| Boiling Point | 70-72 °C | [4] |
| Density | 1.223 g/mL at 25 °C | [4] |
| Flash Point | 10 °C | [4] |
| CAS Number | 79-22-1 | [4] |
Safety Summary:
| Hazard | Description |
| Toxicity | Highly toxic by inhalation and ingestion. Corrosive to skin and eyes. |
| Flammability | Flammable liquid and vapor. |
| Reactivity | Reacts violently with water, steam, and bases. Decomposes upon heating to produce toxic gases such as phosgene and hydrogen chloride. |
Synthesis of this compound
The primary and most common method for the synthesis of this compound is the reaction of anhydrous methanol with phosgene.[4]
Overall Reaction:
General Laboratory Scale Synthesis Protocol
Materials:
-
Anhydrous methanol
-
Phosgene (gas or a solution in a suitable solvent)
-
An inert solvent (e.g., dichloromethane, toluene)
-
A cooling bath (ice-salt or dry ice-acetone)
-
Reaction flask equipped with a gas inlet tube, a mechanical stirrer, and a condenser connected to a scrubbing system for excess phosgene and HCl.
Procedure:
-
The reaction flask is charged with the inert solvent and cooled to -10 to 0 °C in the cooling bath.
-
Phosgene is slowly bubbled through the cooled solvent with vigorous stirring.
-
A solution of anhydrous methanol in the same inert solvent is added dropwise to the phosgene solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at low temperature.
-
Excess phosgene and dissolved HCl are removed by purging the reaction mixture with an inert gas (e.g., nitrogen), with the off-gas being passed through a scrubber containing a sodium hydroxide (B78521) solution.
-
The resulting solution of this compound can be used directly or purified by fractional distillation under reduced pressure.
Applications as a Chemical Reagent
This compound's utility as a reagent stems from the high electrophilicity of its carbonyl carbon, making it an excellent methoxycarbonylating agent.
Methoxycarbonylation of Nucleophiles
This compound readily reacts with a variety of nucleophiles, including amines, alcohols, phenols, and thiols, to introduce a methoxycarbonyl group (-COOCH₃). This reaction is fundamental in organic synthesis for the protection of functional groups and for the synthesis of various derivatives.
Caption: General reaction pathway for methoxycarbonylation.
Role in Peptide Synthesis
Historically, chloroformates, including this compound, have played a role in peptide synthesis through the formation of mixed anhydrides.[5] The activation of an N-protected amino acid with a chloroformate generates a reactive mixed anhydride (B1165640) that can then couple with the amino group of another amino acid.
Use in the Total Synthesis of Natural Products
This compound serves as a key reagent in the multi-step synthesis of complex natural products. For instance, it has been utilized for the introduction of methoxycarbonyl groups at specific positions in synthetic intermediates, which can be crucial for directing subsequent reactions or for being a part of the final molecular scaffold.[6]
Application as a Derivatizing Agent for GC-MS Analysis
A significant modern application of this compound is as a derivatizing agent for the analysis of small polar molecules, such as amino acids, organic acids, and fatty acids, by gas chromatography-mass spectrometry (GC-MS).[1][7] Derivatization with this compound increases the volatility and thermal stability of these analytes, making them amenable to GC analysis.
Derivatization Chemistry
This compound reacts with primary and secondary amines to form stable and volatile methoxycarbonyl derivatives. It also reacts with carboxylic acids and phenols to form the corresponding methyl esters and methyl carbonates, respectively.
Detailed Experimental Protocol for Amino Acid Derivatization
Materials:
-
Aqueous sample containing amino acids
-
Methanol
-
Pyridine
-
This compound
-
Sodium bicarbonate solution (e.g., 1 M)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To 100 µL of the aqueous sample in a glass vial, add 167 µL of methanol and 33 µL of pyridine.
-
Vortex the mixture for 10 seconds.
-
Add 20 µL of this compound and vortex for 30 seconds. A biphasic system will form.
-
Add another 20 µL of this compound and vortex for 30 seconds.
-
Add 400 µL of chloroform and vortex for 10 seconds.
-
Add 400 µL of sodium bicarbonate solution to quench the reaction and separate the phases. Vortex for 10 seconds.
-
Centrifuge the sample to achieve complete phase separation.
-
Transfer the lower organic layer (chloroform) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The dried organic phase containing the derivatized amino acids is now ready for GC-MS analysis.
Caption: Experimental workflow for GC-MS derivatization.
Quantitative Data from Derivatization Reactions
The derivatization of amino acids with this compound for GC-MS analysis is highly efficient, with reported recovery rates for many amino acids exceeding 95%.[8]
| Amino Acid | Typical Derivatization Yield (%) |
| Alanine | >98 |
| Valine | >98 |
| Leucine | >98 |
| Isoleucine | >98 |
| Proline | >95 |
| Phenylalanine | >97 |
| Tyrosine | >95 |
| Aspartic Acid | >96 |
| Glutamic Acid | >96 |
Conclusion
This compound, a reagent with a history stretching back to the foundational period of organic chemistry, continues to be a cornerstone in both synthesis and analysis. Its ability to efficiently introduce the methoxycarbonyl group has made it an invaluable tool for protecting group strategies in complex syntheses and for the derivatization of analytes for chromatographic separation. The methodologies presented in this guide underscore its versatility and enduring importance. For researchers and professionals in drug discovery and development, a thorough understanding of the history, properties, and applications of this compound is essential for leveraging its full potential in the creation of novel molecules and the sensitive analysis of biological systems.
References
- 1. Quantitative analysis of amino and organic acids by this compound derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4039569A - this compound process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Amino and Organic Acids by this compound Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Optimization of a gas chromatography-mass spectrometry method with this compound derivatization for quantification of amino acids in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amino Acid Derivatization using Methyl Chloroformate for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is a critical aspect of various scientific disciplines, including metabolomics, clinical diagnostics, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique renowned for its high sensitivity and selectivity. However, the inherent polarity and low volatility of amino acids necessitate a derivatization step to render them suitable for GC analysis. This application note provides a detailed protocol for the derivatization of amino acids using methyl chloroformate (MCF), a robust and efficient reagent.
Alkyl chloroformates, such as MCF, are versatile derivatizing agents that react with amino, carboxyl, and other functional groups to form stable and volatile derivatives.[1][2][3] The MCF derivatization method is advantageous due to its rapid, single-step reaction in an aqueous medium, which can be easily automated for high-throughput analysis.[4] This method demonstrates excellent reproducibility and stability, making it a superior choice compared to other techniques like silylation, which can be sensitive to moisture.[5] The resulting methoxycarbonyl derivatives are thermally stable and produce characteristic mass spectra, enabling reliable identification and quantification of a wide range of amino acids and other metabolites.[1][6] This protocol is applicable to various biological matrices, including urine, serum, and plant tissues.[6][7]
Quantitative Data Summary
The this compound derivatization method coupled with GC-MS/MS allows for the sensitive and quantitative analysis of a broad spectrum of amino acids. The method can cover over 60 metabolites with limits of quantitation reaching the low picomole range on-column.[1][2] For absolute quantification, stable isotope-labeled internal standards and a deuterated derivatization agent (d3-MCF) can be employed.[1][2]
| Amino Acid | Limit of Detection (LOD) (pg on-column) | Limit of Quantification (LOQ) (pg on-column) | Recovery Rate (%) | Linearity (R²) |
| Alanine | ~125-300 | - | >95% | >0.99 |
| Glycine | ~125-300 | - | >95% | >0.99 |
| Valine | ~125-300 | - | >95% | >0.99 |
| Leucine | ~125-300 | - | >95% | >0.99 |
| Isoleucine | ~125-300 | - | >95% | >0.99 |
| Proline | ~125-300 | - | >95% | >0.99 |
| Serine | ~125-300 | - | >95% | >0.99 |
| Threonine | ~125-300 | - | >95% | >0.99 |
| Aspartic Acid | ~125-300 | - | >95% | >0.99 |
| Glutamic Acid | ~125-300 | - | >95% | >0.99 |
| Phenylalanine | ~125-300 | - | >95% | >0.99 |
| Tyrosine | - | - | >95% | >0.99 |
| Methionine | - | - | >95% | >0.99 |
| Cysteine | Excluded from some analyses | - | - | - |
| Histidine | Higher LOD than other AAs | - | - | - |
| Tryptophan | - | - | >95% | >0.99 |
| Lysine | ~125-300 | - | >95% | >0.99 |
| Arginine | Not always detectable with MCF | - | <95% | - |
Note: The data presented is a summary compiled from multiple sources.[7][8] Actual values may vary depending on the specific instrumentation and experimental conditions. Some amino acids like arginine may exhibit lower recovery rates, while cysteine and histidine can be challenging to quantify accurately with this method.[7]
Experimental Protocol
This protocol outlines the key steps for the derivatization of amino acids in a biological sample using this compound followed by GC-MS analysis.
Reagents and Materials
-
This compound (MCF)
-
Methanol (B129727) (anhydrous)
-
Pyridine
-
Sodium Bicarbonate solution (e.g., 1 M)
-
Anhydrous Sodium Sulfate (B86663)
-
Internal Standards (e.g., stable isotope-labeled amino acids)
-
Sample (e.g., plasma, urine, tissue extract)
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Sample Preparation
-
Internal Standard Addition: Spike the sample with an appropriate internal standard solution to enable accurate quantification.
-
pH Adjustment: Add sodium bicarbonate solution to the sample to ensure the reaction medium is alkaline (pH ~9-10). This facilitates the derivatization reaction.
Derivatization Procedure
-
Reaction Initiation: To the prepared sample, add methanol followed by pyridine. Pyridine acts as a catalyst and acid scavenger.
-
Addition of MCF: Add this compound to the mixture. The reaction is exothermic and should be performed in a well-ventilated fume hood. The mixture should be immediately and vigorously vortexed for 30-60 seconds to ensure thorough mixing and reaction.
-
Extraction: Add chloroform to the reaction mixture to extract the derivatized amino acids. Vortex vigorously for 30-60 seconds.
-
Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic (chloroform) layers.
-
Collection of Organic Layer: Carefully transfer the lower organic layer containing the derivatized amino acids to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Sample for GC-MS: The dried chloroform extract is now ready for injection into the GC-MS system.
GC-MS Analysis
-
Injection: Inject an aliquot (typically 1 µL) of the derivatized sample into the GC-MS.
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An example program starts at 80°C, holds for 2 minutes, ramps to 140°C at 10°C/min, then to 240°C at 4°C/min, and finally to 280°C at 10°C/min, with a final hold for 3 minutes.[8] This program should be optimized for the specific separation needs.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Scan Mode: Full scan mode (e.g., m/z 30-550) is used for qualitative analysis and identification of derivatives.
-
Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, SIM or MRM mode should be used to enhance sensitivity and selectivity by monitoring characteristic ions of the target amino acid derivatives.
-
Diagrams
Figure 1. Experimental workflow for amino acid derivatization using this compound.
Figure 2. General reaction scheme for the derivatization of an amino acid with MCF.
References
- 1. Quantitative analysis of amino and organic acids by this compound derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Amino and Organic Acids by this compound Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of a gas chromatography-mass spectrometry method with this compound derivatization for quantification of amino acids in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: Methyl Chloroformate as a Protecting Group for Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of multistep organic synthesis, particularly in the pharmaceutical and agrochemical industries, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Amines, being nucleophilic and basic, often require temporary protection to prevent unwanted side reactions. Methyl chloroformate offers a straightforward and cost-effective solution for the protection of primary and secondary amines by converting them into stable methyl carbamates.
These application notes provide a comprehensive overview of the use of this compound as a protecting group, including detailed experimental protocols, quantitative data, and a comparative analysis with other common amine protecting groups.
Advantages and Disadvantages of the Methyl Carbamate (B1207046) Protecting Group
The selection of a protecting group is a critical decision in synthetic strategy. The methyl carbamate group, introduced by this compound, presents a unique set of characteristics:
| Feature | Advantages | Disadvantages |
| Cost & Availability | Readily available and inexpensive. | Not applicable. |
| Ease of Introduction | Protection reaction is typically high-yielding and proceeds under mild conditions. | Not applicable. |
| Stability | Robust and stable to a wide range of reaction conditions, including many acidic and basic environments where groups like Boc or Fmoc might be labile.[1][2] | Harsher conditions are required for removal compared to more labile groups like Boc and Cbz, which can limit its use with sensitive substrates.[1] |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, allowing for selective deprotection strategies.[1] | Not applicable. |
| Cleavage Products | Deprotection can be designed to yield volatile byproducts, simplifying purification. | Some deprotection methods can generate toxic or unpleasant byproducts. |
Comparison with Common Amine Protecting Groups
A comparative overview of methyl carbamate with tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) is presented below to aid in the selection of the most appropriate protecting group for a given synthetic context.
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Key Characteristics |
| Methyl Carbamate | R-NHCO₂Me | This compound | Nucleophilic attack (e.g., 2-mercaptoethanol), strong acid (e.g., HBr/AcOH), or reductive cleavage (e.g., TMSI).[3][4] | High stability, cost-effective, orthogonal to many other protecting groups.[2] |
| Boc | R-NHCO₂tBu | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acids (e.g., TFA, HCl). | Mild acid-labile deprotection, widely used in peptide synthesis.[1] |
| Cbz | R-NHCO₂Bn | Benzyl Chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C).[1][5] | Cleavage under neutral conditions, orthogonal to acid- and base-labile groups.[5] |
Experimental Protocols
Protection of Primary and Secondary Amines with this compound
This protocol provides a general procedure for the formation of methyl carbamates from primary and secondary amines.
Materials:
-
Primary or secondary amine
-
This compound (ClCO₂Me)
-
Base (e.g., Triethylamine (Et₃N), Sodium Bicarbonate (NaHCO₃), or Sodium Hydroxide (NaOH))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture of water and an organic solvent)
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
Dissolution: Dissolve the amine (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add the base (1.1 - 1.5 eq) to the stirred solution.
-
This compound Addition: Slowly add this compound (1.0 - 1.2 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction with water.
-
If a water-miscible organic solvent was used, remove it under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl carbamate.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization, if necessary.
Quantitative Data for Amine Protection:
| Amine | Base | Solvent | Time (h) | Yield (%) |
| Generic Amine | DMAP, Et₃N | CH₂Cl₂ | 4 | 87[3] |
| Generic Amine | TMS₂NNa | THF | 4 | 96[3] |
Deprotection of Methyl Carbamates
Several methods are available for the cleavage of the methyl carbamate protecting group. The choice of method will depend on the stability of the substrate to the reaction conditions.
This method is particularly useful for substrates bearing functionalities sensitive to standard hydrogenolysis or Lewis acid-mediated deprotection conditions.[3][4]
Materials:
-
Methyl carbamate
-
Potassium phosphate (B84403) tribasic (K₃PO₄)
-
N,N-Dimethylacetamide (DMAc)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Heating apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flask, create a suspension of the methyl carbamate (1.0 eq) and potassium phosphate tribasic (4.0 eq) in DMAc (to a concentration of 0.25 M).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen) three times.
-
Reagent Addition: Add 2-mercaptoethanol (2.0 eq) to the suspension.
-
Heating: Stir the reaction mixture at 75 °C for 24 hours or until completion as monitored by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous phase with DCM.
-
Back-extract the aqueous phase with DCM one or two more times.
-
Wash the combined organic phases with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel or by reverse-phase HPLC to afford the unprotected amine.[3]
Materials:
-
Methyl carbamate
-
Trimethylsilyl iodide (TMSI)
-
Anhydrous Chloroform (B151607) (CHCl₃)
-
Reflux apparatus
-
Inert atmosphere
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the methyl carbamate in anhydrous chloroform under an inert atmosphere.
-
TMSI Addition: Add TMSI to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for approximately 6 hours.
-
Work-up: After cooling, the reaction is typically quenched with a basic solution and extracted with an organic solvent.
-
Purification: The crude amine is purified by standard methods.
Quantitative Data for Methyl Carbamate Deprotection:
| Deprotection Reagent | Solvent | Time (h) | Yield (%) |
| TMSI | CHCl₃ | 6 | 100[3] |
| HBr | AcOH | 22 | 74[3] |
Visualizing the Workflow and Mechanisms
To further clarify the processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the protection of amines.
Caption: Mechanism of amine protection with this compound.
Caption: Experimental workflow for the deprotection of methyl carbamates.
Caption: Mechanism of nucleophilic deprotection of a methyl carbamate.
Conclusion
This compound serves as a valuable reagent for the protection of primary and secondary amines, offering a robust and cost-effective alternative to other common protecting groups. The resulting methyl carbamates exhibit high stability, making them suitable for syntheses involving harsh reaction conditions. While the removal of the methyl carbamate group requires more forcing conditions than for more labile protecting groups, the development of milder nucleophilic deprotection methods has expanded its utility. The protocols and data presented herein provide a practical guide for researchers to effectively implement the methyl carbamate protecting group in their synthetic endeavors.
References
Application of Methyl Chloroformate in Peptide Synthesis via Mixed Anhydrides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mixed anhydride (B1165640) method is a well-established technique for the formation of peptide bonds. This approach involves the activation of the C-terminus of an N-protected amino acid by a chloroformate, such as methyl chloroformate, to form a reactive mixed carboxylic-carbonic anhydride. This anhydride then readily reacts with the N-terminus of an amino acid ester to yield the desired peptide. The advantages of this method include rapid reaction times, the use of inexpensive reagents, and relatively high yields.[1] However, careful control of reaction conditions is crucial to minimize side reactions, primarily racemization and the formation of urethane (B1682113) byproducts.[2][3]
This document provides detailed application notes and protocols for the use of this compound in peptide synthesis, with a focus on optimizing reaction conditions to maximize yield and purity.
Key Considerations for Optimal Peptide Synthesis
The success of the mixed anhydride method using this compound is highly dependent on several factors that influence the rates of the desired peptide bond formation versus the undesirable side reactions.
1. Choice of Base: The tertiary amine used to neutralize the liberated hydrochloric acid and to facilitate the formation of the mixed anhydride plays a critical role. N-methylmorpholine (NMM) is a preferred base as it has been shown to minimize racemization compared to stronger, more sterically hindered bases like triethylamine (B128534) (TEA).[3][4] The use of an excess of a strong base can lead to significant racemization.[4]
2. Solvent Selection: The reaction solvent significantly impacts both yield and the extent of racemization. Tetrahydrofuran (THF) and ethyl acetate (B1210297) are considered optimal solvents for minimizing racemization and achieving high yields.[4] While dimethylformamide (DMF) can be a good solvent for the coupling reaction, it may lead to higher levels of racemization in some cases.[2][4]
3. Temperature Control: The formation of the mixed anhydride is typically carried out at low temperatures, around -15 °C, to suppress side reactions such as the disproportionation of the mixed anhydride and to minimize racemization.[2]
4. Chloroformate Structure: The structure of the alkyl group on the chloroformate can influence the degree of racemization. While this compound is effective, other chloroformates like menthyl chloroformate have been shown to reduce racemization by half compared to isobutyl chloroformate, albeit with potential challenges in product purification.[2] Isopropyl chloroformate has also been reported to result in lower racemization compared to ethyl and isobutyl chloroformates.[5]
Side Reactions: Racemization and Urethane Formation
Racemization: This is a major concern, especially when coupling peptide fragments. Racemization proceeds through the formation of a 5(4H)-oxazolone intermediate from the activated C-terminal amino acid. The rate of racemization is influenced by the base, solvent, and the structure of the activating chloroformate.
Urethane Formation: This side reaction occurs when the amino component attacks the carbonate carbonyl of the mixed anhydride instead of the desired amino acid carbonyl. This leads to the formation of a urethane-capped N-terminus, terminating the peptide chain extension. This side reaction is more prevalent with sterically hindered amino acids. The choice of base and solvent combination is critical in minimizing urethane formation, with N-methylpiperidine in dichloromethane (B109758) being a particularly effective combination for this purpose.[2][3]
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on peptide synthesis using the mixed anhydride method.
Table 1: Effect of Base and Solvent on Racemization in the Synthesis of Z-Gly-Phe-Gly-OEt
| Base (1 equiv.) | Solvent | Yield of L-Isomer (%) | Yield of DL-Isomer (%) |
| N-Methylmorpholine | Tetrahydrofuran | 93 | 0 |
| N-Methylmorpholine | Ethyl Acetate | High | 0 |
| Triethylamine | Tetrahydrofuran | 56 | 17 |
| Trimethylamine | N-Methylpyrrolidone | Low | Almost Complete |
Data synthesized from information presented in various studies.[4]
Table 2: Influence of Chloroformate on Racemization
| Chloroformate | Relative Racemization Level |
| Methylsulfonylethyl chloroformate | High (>50%) |
| Isobutyl chloroformate | Moderate |
| Menthyl chloroformate | Low (reduced by half compared to isobutyl) |
| Isopropyl chloroformate | Low (one-third to one-quarter of ethyl/isobutyl) |
Data synthesized from information presented in various studies.[2][5]
Table 3: Effect of Tertiary Amine/Solvent Combination on Urethane Formation
| Tertiary Amine | Solvent | Urethane Formation |
| N-Methylpiperidine | Dichloromethane | Minimized |
| N-Methylmorpholine | Tetrahydrofuran | Good (low formation) |
| Triethylamine | Dichloromethane | Particularly Bad (high formation) |
Data synthesized from information presented in various studies.[2][3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Dipeptide using this compound
This protocol describes the coupling of an N-protected amino acid with an amino acid ester.
Materials:
-
N-protected amino acid (e.g., Z-Phe-OH)
-
Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)
-
This compound
-
N-methylmorpholine (NMM)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Low-temperature bath (e.g., acetone/dry ice)
Procedure:
-
Preparation of the Amino Acid Ester Free Base:
-
Dissolve the amino acid ester hydrochloride (1.0 eq) in a suitable solvent (e.g., THF).
-
Add N-methylmorpholine (1.0 eq) at 0 °C and stir for 15 minutes. The resulting mixture containing the free amino acid ester is used directly in the coupling step.
-
-
Formation of the Mixed Anhydride:
-
In a separate flask, dissolve the N-protected amino acid (1.0 eq) in anhydrous THF.
-
Cool the solution to -15 °C using a low-temperature bath.
-
Add N-methylmorpholine (1.0 eq) and stir for 1-2 minutes.
-
Slowly add this compound (1.0 eq) dropwise while maintaining the temperature at -15 °C.
-
Stir the reaction mixture at -15 °C for 5-15 minutes to allow for the formation of the mixed anhydride.
-
-
Peptide Coupling:
-
To the freshly prepared mixed anhydride solution, add the solution of the amino acid ester free base (prepared in step 1) dropwise at -15 °C.
-
Allow the reaction mixture to stir at -15 °C for 1-2 hours, and then let it gradually warm to room temperature and stir for an additional 2-4 hours or overnight.
-
-
Work-up:
-
Remove the precipitated N-methylmorpholine hydrochloride by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
-
Diagrams
Caption: Reaction pathway for peptide synthesis via the mixed anhydride method.
References
Application Notes and Protocols for Quantitative Analysis of Organic Acids with Methyl Chloroformate Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of organic acids is crucial in various scientific disciplines, including metabolomics, clinical diagnostics, and drug development. Organic acids are key intermediates in central carbon metabolism and their levels can be indicative of physiological or pathological states. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of these compounds due to its high sensitivity and resolution. However, the inherent low volatility of most organic acids necessitates a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis.[1][2]
Methyl chloroformate (MCF) has emerged as an effective and versatile derivatization reagent for a broad range of metabolites containing amino and/or carboxylic acid groups.[3][4][5] The MCF derivatization reaction is rapid, occurs in an aqueous medium at room temperature, and produces stable derivatives.[6][7] This makes it a preferred method over traditional silylation techniques, which often require anhydrous conditions and can produce less stable derivatives.[8][9] This document provides detailed application notes and protocols for the quantitative analysis of organic acids using MCF derivatization followed by GC-MS.
Principle of the Method
The derivatization process with this compound involves the reaction of the carboxylic acid group of the organic acid with MCF in a basic aqueous/alcoholic solution. This reaction forms a methyl ester derivative, which is significantly more volatile than the parent organic acid. The presence of pyridine (B92270) in the reaction mixture acts as a catalyst. The resulting derivatives are then extracted into a non-polar solvent, typically chloroform (B151607), for subsequent GC-MS analysis.
Featured Application: Metabolic Profiling
The analysis of organic acids is central to metabolic profiling studies, providing a snapshot of the metabolic state of a biological system. This MCF derivatization method can be applied to a wide range of biological samples, including cell cultures, biofluids (e.g., serum, urine), and tissue extracts, to quantify dozens of organic acids simultaneously.[3][4][5] This allows for the investigation of metabolic alterations associated with disease, drug toxicity, or genetic modifications.
Experimental Protocols
Protocol 1: Sample Preparation from Aqueous Samples (e.g., Cell Culture Supernatant, Urine)
This protocol is suitable for the extraction and derivatization of organic acids from liquid samples.
Materials:
-
Aqueous sample (e.g., cell culture supernatant, urine)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Pyridine
-
Methanol
-
This compound (MCF)
-
Chloroform
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Internal standard solution (e.g., a stable isotope-labeled organic acid)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Collection: To a 2 mL microcentrifuge tube, add 100 µL of the aqueous sample.
-
Internal Standard Addition: Add an appropriate volume of the internal standard solution to the sample.
-
Alkalinization: Add 200 µL of 1 M NaOH solution and mix.
-
Addition of Catalyst and Alcohol: Add 34 µL of pyridine and 167 µL of methanol. Vortex for 10 seconds.[8]
-
Derivatization (Step 1): Add 20 µL of MCF to the mixture. Vortex vigorously for 30 seconds.[8]
-
Derivatization (Step 2): Add another 20 µL of MCF and vortex vigorously for another 30 seconds.[8]
-
Extraction: Add 400 µL of chloroform and vortex for 10 seconds.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes at room temperature.
-
Collection of Organic Phase: Carefully transfer the lower chloroform layer to a new microcentrifuge tube.
-
Washing: Add 400 µL of saturated NaHCO₃ solution to the collected chloroform extract, vortex for 10 seconds, and centrifuge as in step 8.
-
Final Collection: Transfer the lower chloroform layer to a clean GC vial.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the GC vial to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or tandem quadrupole).
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 3°C/min to 200°C.
-
Ramp 2: 20°C/min to 320°C, hold for 10 minutes.[10]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.[10]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-650.[10]
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
Quantitative Data
The following tables summarize typical quantitative performance data for the analysis of various organic acids using the MCF derivatization method. This data is compiled from various studies and serves as a general guide. Actual performance may vary depending on the specific instrumentation and experimental conditions.
Table 1: Linearity and Limits of Detection (LOD)
| Organic Acid | Linear Range (µM) | R² | LOD (on-column) |
| Pyruvic acid | 1 - 500 | > 0.995 | ~1 pmol |
| Lactic acid | 1 - 1000 | > 0.997 | ~2 pmol |
| Succinic acid | 0.5 - 250 | > 0.998 | ~0.5 pmol |
| Fumaric acid | 0.5 - 250 | > 0.996 | ~0.5 pmol |
| Malic acid | 0.5 - 250 | > 0.997 | ~1 pmol |
| α-Ketoglutaric acid | 0.5 - 200 | > 0.995 | ~1 pmol |
| Citric acid | 1 - 500 | > 0.994 | ~2 pmol |
| Glycolic acid | 1 - 500 | > 0.996 | ~1.5 pmol |
Note: Data is illustrative and compiled from typical performance characteristics reported in the literature.[4][5][11]
Table 2: Recovery and Reproducibility
| Organic Acid | Matrix | Recovery (%) | RSD (%) (Intra-day) | RSD (%) (Inter-day) |
| Lactic acid | Serum | 85 - 105 | < 10 | < 15 |
| Succinic acid | Cell Culture Media | 90 - 110 | < 8 | < 12 |
| Citric acid | Urine | 88 - 108 | < 9 | < 14 |
| Malic acid | Tissue Extract | 87 - 107 | < 10 | < 15 |
Note: RSD refers to the Relative Standard Deviation. Data is representative of typical method performance.[11][12]
Visualizations
Experimental Workflow
Caption: Workflow for organic acid analysis using MCF derivatization.
Metabolic Context: Tricarboxylic Acid (TCA) Cycle
Caption: Key organic acids in the Tricarboxylic Acid (TCA) Cycle.
Conclusion
The this compound derivatization method offers a robust, rapid, and reliable approach for the quantitative analysis of organic acids in various biological matrices. Its advantages over other derivatization techniques, such as its compatibility with aqueous samples and the stability of the resulting derivatives, make it an excellent choice for high-throughput metabolomic studies. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their work.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Analysis of Amino and Organic Acids by this compound Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantitative analysis of amino and organic acids by this compound derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical platform for metabolome analysis of microbial cells using this compound derivatization followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural elucidation of derivatives of polyfunctional metabolites after this compound derivatization by high-resolution mass spectrometry gas chromatography. Application to microbiota metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using design of experiments to optimize derivatization with this compound for quantitative analysis of the aqueous phase from hydrothermal liquefaction of biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Methyl Chloroformate (MCF) Derivatization in Plant Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive analysis of small molecules in a biological system, is a powerful tool for understanding plant physiology, development, and responses to environmental stress. Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical platform in metabolomics due to its high sensitivity and resolution. However, many polar metabolites, such as amino acids, organic acids, and sugars, are non-volatile and require a derivatization step to make them amenable to GC-MS analysis. Methyl chloroformate (MCF) has emerged as an effective derivatization reagent for the analysis of a broad range of polar metabolites in plant tissues.
This document provides detailed application notes and protocols for the use of this compound derivatization in plant metabolomics. MCF derivatization offers several advantages, including its reaction in an aqueous environment, which simplifies sample preparation, and the stability of the resulting derivatives, leading to improved reproducibility.[1][2] The method is particularly well-suited for the simultaneous analysis of amino acids, non-amino organic acids, and other polar compounds.[3][4][5]
Principles of this compound Derivatization
This compound reacts with various functional groups present in polar metabolites, rendering them volatile for GC-MS analysis. The primary reactions involve:
-
Amino Groups (-NH2): React to form stable methoxycarbonyl derivatives.
-
Carboxylic Acid Groups (-COOH): Are esterified to their methyl ester form.
-
Hydroxyl Groups (-OH): Can also be derivatized to form methyl carbonate esters, although the reaction with amino and carboxylic acid groups is more predominant.
-
Thiol Groups (-SH): React to form S-methoxycarbonyl derivatives.
A key advantage of MCF is that the derivatization of carboxylic and amino groups is distinctly labeled, with the methyl group on the carboxylic acid originating from the methanol (B129727) solvent and the methoxycarbonyl group on the amine coming from the MCF reagent.[3][4] This can be utilized in stable isotope labeling studies.
Experimental Workflow
The overall experimental workflow for MCF derivatization in plant metabolomics consists of several key stages, from sample preparation to data analysis.
Detailed Experimental Protocols
Plant Tissue Sample Preparation
Materials:
-
Liquid nitrogen
-
Mortar and pestle or mechanical homogenizer (e.g., bead beater)
-
Pre-chilled extraction solvent: Methanol/Water/Chloroform (B151607) (a common ratio is 2.5:1:1 v/v/v)
-
Internal standards (e.g., Ribitol for polar metabolites)
-
Microcentrifuge tubes (2 mL)
-
Centrifuge
Procedure:
-
Harvesting and Quenching: Harvest plant tissue (typically 50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer. It is crucial to keep the sample frozen during this step to prevent metabolite degradation.
-
Extraction: a. Transfer the powdered tissue to a pre-weighed 2 mL microcentrifuge tube. b. Add 1 mL of pre-chilled extraction solvent (e.g., Methanol/Water/Chloroform). c. Add an internal standard to correct for variations in extraction efficiency and sample volume. d. Vortex the mixture vigorously for 1 minute. e. Incubate the sample at 4°C with shaking for 30 minutes. f. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Phase Separation: a. After centrifugation, three layers will be visible: an upper polar (methanol/water) phase, a lower non-polar (chloroform) phase, and a solid pellet of cell debris. b. Carefully transfer the upper polar phase containing the polar metabolites to a new microcentrifuge tube for derivatization.
This compound (MCF) Derivatization
This protocol is adapted from established methods for biological samples.[6]
Materials:
-
Polar metabolite extract from the previous step
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Methanol
-
This compound (MCF)
-
Chloroform
-
50 mM Sodium bicarbonate (NaHCO3) solution
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Drying (Optional but Recommended): Dry the collected polar extract to completeness using a vacuum concentrator (e.g., SpeedVac). This step can improve derivatization efficiency.
-
Reconstitution: Re-dissolve the dried extract in 200 µL of 1 M NaOH.
-
Addition of Reagents: a. Add 167 µL of methanol and 34 µL of pyridine to the sample. b. Vortex the mixture for 10 seconds.
-
Derivatization Reaction: a. Add 20 µL of MCF to the mixture. b. Immediately vortex vigorously for 30 seconds. Caution: MCF is toxic and volatile; perform this step in a fume hood. c. Add a second 20 µL aliquot of MCF and vortex again for 30 seconds.
-
Extraction of Derivatives: a. Add 400 µL of chloroform to the reaction mixture to extract the derivatized metabolites. b. Vortex for 10 seconds. c. Add 400 µL of 50 mM NaHCO3 solution to quench the reaction and aid phase separation. d. Vortex for 10 seconds and then centrifuge at 2,000 x g for 5 minutes.
-
Sample Collection: Carefully collect the lower chloroform phase containing the derivatized metabolites and transfer it to a GC-MS vial for analysis.
GC-MS Analysis
Instrumentation and Parameters:
The following are typical GC-MS parameters. These should be optimized for the specific instrument and metabolites of interest.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 5°C/min to 250°C
-
Ramp 3: 15°C/min to 300°C, hold for 5 minutes
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 50-600
Quantitative Data and Performance
MCF derivatization allows for the reliable quantification of a wide range of polar metabolites in plant tissues.
Metabolite Coverage
The MCF derivatization method is effective for the analysis of various classes of polar metabolites, including:
-
Amino Acids: Both proteinogenic and non-proteinogenic amino acids.
-
Organic Acids: Intermediates of central carbon metabolism (e.g., TCA cycle intermediates).
-
Fatty Acids: Short- and medium-chain fatty acids.
-
Amines: Biogenic amines and other small amine-containing compounds.
-
Nucleotides: While less common, some studies have reported the derivatization of nucleotides.[1]
Recovery and Reproducibility
Studies have demonstrated high recovery rates and good reproducibility for amino acids in plant tissues using MCF derivatization.
| Metabolite Class | Recovery Rate (%) | Reference |
| Amino Acids | >95% (for most, except arginine) | [7] |
Variations in accuracy and precision for most amino acids did not exceed 12.5%.[7]
Limits of Detection (LOD) and Quantification (LOQ)
The sensitivity of the MCF-GC-MS method allows for the detection of metabolites at low concentrations.
| Metabolite | LOD (µM) | LOQ (µM) | Reference |
| Amino Acids | 0.03 - 12 | 0.3 - 30 | [5] |
Note: These values were obtained from an analysis of biological fluids but provide a good indication of the sensitivity achievable with this method.
Comparison with Silylation
Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is another common derivatization technique in metabolomics. While silylation is effective for a broad range of compounds including sugars, MCF offers distinct advantages for certain applications.
| Feature | This compound (MCF) Derivatization | Silylation (e.g., MSTFA/BSTFA) |
| Reaction Conditions | Aqueous medium, room temperature | Anhydrous conditions, often requires heating |
| Reproducibility | Generally higher due to reaction in water | Can be lower due to sensitivity to moisture |
| Derivative Stability | High | Can be less stable for some metabolites |
| Metabolite Coverage | Excellent for amino acids and organic acids | Broader coverage including sugars and sugar alcohols |
| Sample Preparation | Simpler, as complete drying is not essential | Requires complete removal of water |
MCF derivatization shows improved reproducibility and compound stability compared to silylation, particularly for amino and non-amino organic acids.[1]
Visualization of Derivatization Reactions
The following diagram illustrates the derivatization of key functional groups with this compound.
Troubleshooting and Considerations
-
Incomplete Derivatization: Ensure vigorous and immediate vortexing after the addition of MCF. The reaction is fast, and efficient mixing is crucial.
-
Low Recovery: Optimize the extraction procedure for your specific plant tissue. The choice of extraction solvent and homogenization method can significantly impact metabolite recovery.
-
Peak Tailing in GC: This may indicate the presence of underivatized polar compounds. Ensure the derivatization reaction has gone to completion.
-
Contamination: Use high-purity solvents and reagents. Include a blank sample (derivatization of solvent only) in your analytical run to identify potential contaminants.
-
Safety: this compound is toxic and corrosive. Always handle it in a chemical fume hood and wear appropriate personal protective equipment.
Conclusion
This compound derivatization is a robust and reliable method for the quantitative analysis of a wide range of polar metabolites in plant tissues by GC-MS. Its advantages, including reaction in an aqueous medium, high reproducibility, and the formation of stable derivatives, make it an excellent choice for metabolomics studies in plant science and related fields. By following the detailed protocols and considering the key aspects outlined in these application notes, researchers can achieve high-quality, quantitative data to gain deeper insights into plant metabolism.
References
- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of amino and organic acids by this compound derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical platform for metabolome analysis of microbial cells using this compound derivatization followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: The Use of Methyl Chloroformate in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl chloroformate (MCF), with the chemical formula C₂H₃ClO₂, is a versatile and highly reactive reagent widely employed in organic synthesis.[1] In the pharmaceutical industry, it serves as a crucial building block for the creation of various drug intermediates.[2][3] Its primary application lies in the introduction of the methoxycarbonyl group onto nucleophiles, a process known as carbomethoxylation.[1] This functionality is integral to the synthesis of carbamates and carbonates, which are common motifs in biologically active compounds, including drugs, herbicides, and insecticides.[1][4] Furthermore, this compound is a key reagent in the N-dealkylation of tertiary amines and the activation of carboxylic acids for amide bond formation.[5][6]
This document provides detailed protocols and application notes for the use of this compound in key synthetic transformations relevant to pharmaceutical intermediate synthesis. It also outlines the critical safety precautions required for handling this hazardous chemical.
Critical Safety Precautions
This compound is a highly flammable, toxic, corrosive, and moisture-sensitive liquid.[7][8][9] It is fatal if inhaled and causes severe skin burns and eye damage.[7] Reaction with water produces toxic and corrosive fumes, including hydrogen chloride gas.[10][11] Strict adherence to safety protocols is mandatory.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[9][10]
-
Grounding: Employ proper grounding and bonding procedures to prevent static electricity buildup.[7][10]
-
Storage: Store in a cool (2-8 °C), dry, well-ventilated area in a tightly closed container under an inert gas.[7][12] The storage area should be a fireproof, explosion-proof refrigerator.[7]
-
Incompatibilities: Avoid contact with water, strong acids, strong bases, alcohols, alkali metals, ethers, and oxidizing agents.[10][11]
Personal Protective Equipment (PPE):
-
Respiratory Protection: In case of inadequate ventilation, wear appropriate respiratory protection.[7]
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[7]
-
Hand Protection: Wear solvent-resistant gloves.[10]
-
Skin and Body Protection: Wear suitable protective clothing to avoid skin contact.[10]
-
Emergency Equipment: An emergency eye wash fountain and safety shower must be immediately accessible.[7][10]
Application 1: Protection of Amines via Carbamate (B1207046) Formation
One of the most common uses of this compound is for the protection of primary and secondary amines by converting them into methylcarbamates.[12] This transformation is crucial in multi-step syntheses to prevent amines from participating in unwanted side reactions. The reaction proceeds via a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the chloroformate.[13] A base is typically required to neutralize the hydrochloric acid byproduct.[13]
Experimental Protocol: Synthesis of a Methyl Carbamate
This protocol is a representative procedure for the N-methoxycarbonylation of an amine. It is adapted from similar procedures for other chloroformates.[13][14]
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (B128534) (Et₃N) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add this compound (1.1 eq) dropwise via a dropping funnel over 15-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to yield the pure methyl carbamate.
| Substrate | Reagent | Base | Solvent | Yield (%) | Reference |
| Methylamine (aq. 33%) | Ethyl Chloroformate | NaOH | Ether/Water | 88-90 | [14] |
| General Primary Amine | Benzyl Chloroformate | Na₂CO₃ | Dioxane/Water | (Not specified) | [13] |
| Aromatic Carboxylic Acid | Ethyl Chloroformate / NH₄Cl | Et₃N | THF | 22-99 | [6] |
| Note: The table includes examples with other chloroformates to illustrate typical reaction conditions and yields, as specific quantitative data for a range of this compound reactions was not available in the initial search. |
Application 2: N-Dealkylation of Tertiary Amines
This compound and other chloroformate reagents are effective for the N-dealkylation of tertiary amines, a critical transformation for synthesizing drug metabolites and modifying complex alkaloids.[5] The process involves two key steps: reaction of the tertiary amine with this compound to form a carbamate intermediate, followed by cleavage of the carbamate to yield the secondary amine.[5][15]
Experimental Protocol: N-Dealkylation
This is a general two-step protocol based on established methods.[5]
Part A: Carbamate Formation
-
Dissolve the tertiary amine (1.0 eq) in a suitable inert solvent (e.g., chloroform, toluene).
-
Add this compound (1.0-1.2 eq) to the solution. A base may be required for some substrates.[5]
-
Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude carbamate intermediate.
Part B: Carbamate Cleavage
-
Dissolve the crude carbamate from Part A in a suitable solvent (e.g., methanol (B129727), acetic acid).
-
Add the cleavage reagent. For example, for carbamates formed from 2,2,2-trichloroethyl chloroformate, zinc dust in acetic acid or methanol is effective.[5] For methyl carbamates, strong acidic or basic hydrolysis is often required.
-
Stir the reaction at room temperature or with heating until the carbamate is cleaved.
-
Perform an appropriate aqueous work-up, typically involving basifying the solution and extracting the product with an organic solvent.
-
Dry, concentrate, and purify the product by chromatography to yield the secondary amine.
| Substrate | Reagent | Cleavage Conditions | Product | Yield (%) | Reference |
| N-methyl-duloxetine precursor | 2,2,2-Trichloroethyl chloroformate | Zinc dust, Formic acid | Duloxetine | 82 | [5] |
| Morphine | Phenyl chloroformate | (Not specified) | Normorphine precursor | 44 | [5] |
| Codeine | Ethyl chloroformate | (Not specified) | Norcodeine precursor | 44 | [5] |
Application 3: Activation of Carboxylic Acids
This compound can be used to activate carboxylic acids by forming a mixed carboxylic-carbonic anhydride (B1165640).[13] This highly reactive intermediate readily reacts with nucleophiles like amines or alcohols to form amides or esters, respectively. This method is particularly valuable in peptide synthesis.[13][16] The reaction is typically performed at low temperatures in the presence of a tertiary amine base.[6]
Experimental Protocol: Amide Synthesis via Carboxylic Acid Activation
This protocol provides a general method for amide bond formation.[6][17]
Materials:
-
Carboxylic acid (1.0 eq)
-
Triethylamine (Et₃N) (1.0 eq)
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath or cryocooler
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous THF.
-
Cool the solution to -15 °C.
-
Add triethylamine (1.0 eq) and stir for 10 minutes.
-
Slowly add this compound (1.0 eq) dropwise, maintaining the temperature at -15 °C. Stir for 30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve the amine (1.1 eq) in anhydrous THF.
-
Add the amine solution to the mixed anhydride reaction mixture at -15 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and remove the THF under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with dilute acid, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude amide by chromatography or recrystallization.
| Carboxylic Acid | Amine Source | Conditions | Yield (%) | Reference |
| 3-Phenylpropanoic acid | NH₄Cl (aq) | 1) ClCO₂Et, Et₃N, THF, 0°C | 99 | [6] |
| Cbz-glycine | NH₄Cl (aq) | 1) ClCO₂Et, Et₃N, THF, 0°C | 96 | [6] |
| 2-Hydroxy-cis-9-octadecenoic acid | t-Butylamine | 1) ClCO₂Et, Et₃N, THF, 0°C | (Not specified) | [17] |
| Note: The table includes examples with ethyl chloroformate, which is expected to have reactivity and yield comparable to this compound in this transformation. |
References
- 1. sanjaychemindia.com [sanjaychemindia.com]
- 2. This compound - Nikava Pharmaceutical Industries [nikava.in]
- 3. US4039569A - this compound process - Google Patents [patents.google.com]
- 4. CN103524381A - Synthesis of N-methylmethyl carbamate - Google Patents [patents.google.com]
- 5. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synquestlabs.com [synquestlabs.com]
- 8. studylib.net [studylib.net]
- 9. lobachemie.com [lobachemie.com]
- 10. nj.gov [nj.gov]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. framochem.com [framochem.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. nbinno.com [nbinno.com]
- 16. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US3264281A - Preparation of amides - Google Patents [patents.google.com]
Application Notes and Protocols for Solid-Phase Extraction Combined with Methyl Chloroformate Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Extraction (SPE) combined with methyl chloroformate (MCF) derivatization is a robust and efficient method for the analysis of a wide range of metabolites, particularly amino and non-amino organic acids, from complex biological matrices. This technique offers excellent sample cleanup and concentration through SPE, followed by a rapid and effective derivatization with MCF to enhance the volatility and chromatographic performance of polar analytes for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The MCF derivatization is advantageous due to its speed, proceeding nearly instantaneously at room temperature, and its ability to derivatize compounds directly in an aqueous-organic medium, thus simplifying sample preparation.[1] This methodology is particularly valuable in metabolomics, clinical diagnostics, and pharmaceutical research for the sensitive and reliable quantification of key biomarkers.
Applications
This method is highly versatile and has been successfully applied to the analysis of metabolites in various sample types, including:
-
Plant Tissues: For studying amino acid metabolism and nutritional improvement of crops.[2][3]
-
Biological Fluids: Analysis of amino acids and other metabolites in plasma, serum, and urine for disease biomarker discovery and clinical monitoring.[2][4]
-
Cell Cultures: Investigating cellular metabolism and the effects of drug candidates on metabolic pathways.
-
Food and Beverages: Quality control and characterization of amino acid profiles.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix and target analytes.
Materials:
-
SPE Cartridges (e.g., C18 or a suitable ion-exchange sorbent)
-
SPE Vacuum Manifold
-
Methanol (B129727) (HPLC grade)
-
Deionized Water
-
Elution Solvent (e.g., Methanol, Acetonitrile, or a mixture)
-
Sample Lysate or Biological Fluid
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 3-5 mL of methanol through the sorbent bed. Do not allow the cartridge to dry.
-
Equilibration: Equilibrate the cartridge by passing 3-5 mL of deionized water. Ensure a small amount of water remains on top of the sorbent bed to prevent it from drying out.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3-5 mL of deionized water or a weak organic solvent to remove interfering substances.
-
Elution: Elute the target analytes with an appropriate volume (typically 1-2 mL) of a strong organic solvent. The choice of elution solvent will depend on the properties of the analytes and the SPE sorbent. Collect the eluate for the derivatization step.
This compound (MCF) Derivatization Protocol
Safety Precaution: this compound is toxic and corrosive. All steps involving MCF should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
Materials:
-
Sample Eluate from SPE
-
Methanol
-
This compound (MCF)
-
Sodium Bicarbonate Solution (50 mM)
-
Anhydrous Sodium Sulfate (B86663)
Procedure:
-
To the collected sample eluate, add methanol and pyridine. A typical ratio is 167 µL of methanol and 34 µL of pyridine to a 200 µL aqueous sample.[5]
-
Vortex the mixture for 10 seconds.
-
Add 20 µL of MCF to the mixture and vortex vigorously for 30 seconds.[5]
-
Add another 20 µL of MCF and vortex again for 30 seconds.[5]
-
To extract the derivatized analytes, add 400 µL of chloroform and vortex for 10 seconds.[2]
-
Add 400 µL of 50 mM sodium bicarbonate solution to neutralize excess MCF and vortex.[2]
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Carefully transfer the lower chloroform layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Quantitative Data
The following table summarizes the performance of the SPE-MCF derivatization method for the analysis of amino acids in plant tissue.
| Analyte | Recovery Rate (%) | Precision (RSD %) |
| Alanine | > 95 | < 12.5 |
| Valine | > 95 | < 12.5 |
| Leucine | > 95 | < 12.5 |
| Isoleucine | > 95 | < 12.5 |
| Proline | > 95 | < 12.5 |
| Serine | > 95 | < 12.5 |
| Threonine | > 95 | < 12.5 |
| Aspartic Acid | > 95 | < 12.5 |
| Glutamic Acid | > 95 | < 12.5 |
| Phenylalanine | > 95 | < 12.5 |
| Glycine | > 95 | < 12.5 |
| Lysine | > 95 | < 12.5 |
| Tyrosine | > 95 | < 12.5 |
| Methionine | > 95 | < 12.5 |
| Arginine | Variable | > 12.5 |
| Histidine | Excluded | > 12.5 |
| Cysteine | Excluded | > 12.5 |
| Tryptophan | Excluded | > 12.5 |
Data synthesized from a study on Arabidopsis thaliana leaf tissues.[2][3] The method yielded recovery rates of a minimum of 95% for all amino acids except arginine, and variations in accuracy and precision did not exceed 12.5% for most analytes.[2][3] Cysteine, histidine, and tryptophan were excluded from the analysis in that particular study due to higher variability.[2][3]
For a broader range of metabolites, a GC-MS/MS method using MCF derivatization has been shown to achieve quantitation limits in the low picomole range.[6] For a similar derivatization agent, propyl chloroformate, limits of detection (LOD) and lower limits of quantification (LLOQ) were reported in the range of 0.03-12 µM and 0.3-30 µM, respectively, for a variety of amino acids.[7]
Visualizations
Experimental Workflow
Caption: Experimental workflow for SPE-MCF derivatization.
Derivatization Reaction Mechanism
Caption: General reaction mechanism of amino acid derivatization with MCF.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of a gas chromatography-mass spectrometry method with this compound derivatization for quantification of amino acids in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
introducing the methoxycarbonyl group into molecules with methyl chloroformate
Introduction
Methyl chloroformate (MCF), also known as methyl chlorocarbonate or methoxycarbonyl chloride, is a highly reactive chemical reagent with the formula CH₃OCOCl.[1][2] It is a colorless, oily liquid with a pungent odor, widely utilized in organic synthesis.[1][2] Its primary application is the introduction of a methoxycarbonyl group (-COOCH₃) onto a suitable nucleophile, a process termed methoxycarbonylation.[1][2] This functionality is crucial in various fields, including pharmaceuticals, agrochemicals, and material science.[1][3]
The high electrophilicity of the carbonyl carbon makes this compound an excellent reagent for reaction with a wide range of nucleophiles, such as amines, alcohols, and phenols.[4] This reactivity is similar to that of acyl chlorides.[4][5] The methoxycarbonyl group can serve as a stable carbamate (B1207046) or carbonate, or act as a protecting group for amines and alcohols, which can be removed under specific conditions.[6][7][8] Additionally, this compound is a key derivatization agent, converting polar, non-volatile metabolites like amino acids and organic acids into more volatile derivatives for analysis by gas chromatography-mass spectrometry (GC-MS).[5][9][10]
Core Properties of this compound
Proper handling and selection of reaction conditions are dictated by the physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂H₃ClO₂ | [11] |
| Molecular Weight | 94.50 g/mol | [2][4] |
| Appearance | Colorless oily liquid | [2] |
| Boiling Point | 70-72 °C | [2][4] |
| Density | 1.223 g/mL (at 25 °C) | [2][4] |
| Flash Point | 10 °C | [2] |
| CAS Number | 79-22-1 | [2][11] |
Key Reactions and Applications
This compound's utility stems from its efficient reaction with nucleophiles to form stable, functionalized products. The most common transformations involve the formation of carbamates and carbonates.
N-Methoxycarbonylation: Carbamate Formation
The reaction of this compound with primary or secondary amines yields methyl carbamates.[5][11] This is a cornerstone reaction for the protection of amino groups in multi-step synthesis, particularly in peptide and pharmaceutical drug development.[6][8] The resulting carbamate is generally stable under neutral and acidic conditions but can be cleaved when necessary. The reaction proceeds via a nucleophilic acyl substitution mechanism and is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[4][12]
References
- 1. sanjaychemindia.com [sanjaychemindia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Nikava Pharmaceutical Industries [nikava.in]
- 4. benchchem.com [benchchem.com]
- 5. Chloroformate - Wikipedia [en.wikipedia.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Quantitative analysis of amino and organic acids by this compound derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. framochem.com [framochem.com]
- 12. tandfonline.com [tandfonline.com]
Application Note: GC-MS/MS Method for Analyzing Metabolites After Methyl Chloroformate Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful and selective technique for the quantitative analysis of a wide range of metabolites. However, many polar and non-volatile metabolites, such as amino acids, organic acids, and fatty acids, require a derivatization step to increase their volatility and thermal stability for GC analysis. Methyl chloroformate (MCF) has emerged as an effective derivatization reagent for this purpose. The reaction is rapid, occurs in an aqueous environment at room temperature, and efficiently derivatizes primary and secondary amines, hydroxyls, and carboxyl groups. This application note provides a detailed protocol for the analysis of metabolites using MCF derivatization followed by GC-MS/MS analysis.
Principle of this compound Derivatization
This compound reacts with active hydrogen-containing functional groups, such as those found in amino acids, organic acids, and other small molecules. The carboxylic acid and phenolic hydroxyl groups are converted to their corresponding methyl esters, while amino and secondary amine groups are converted to methoxycarbonyl derivatives. This process neutralizes the polar functional groups, rendering the metabolites more volatile and amenable to GC-MS/MS analysis. The derivatization is a two-step process that involves the initial formation of an unstable anhydride, which then reacts with an alcohol (typically methanol (B129727) present in the reaction mixture) to form a stable ester.
Experimental Protocols
This section details the necessary reagents, sample preparation, derivatization procedure, and GC-MS/MS parameters.
Reagents and Materials
-
This compound (MCF)
-
Methanol (anhydrous)
-
Sodium Hydroxide (NaOH)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Internal Standards (e.g., stable isotope-labeled amino acids or organic acids)
-
Sample tubes (e.g., 2 mL microcentrifuge tubes)
-
Vortex mixer
-
Centrifuge
Sample Preparation
The sample preparation procedure may vary depending on the biological matrix. Below are generalized protocols for different sample types.
For Cell Cultures or Microbial Samples:
-
Quenching and Extraction: Rapidly quench metabolic activity by adding the cell culture to a cold solvent mixture (e.g., -20°C methanol/water).
-
Lyse the cells using methods such as sonication or bead beating.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant completely under a stream of nitrogen or using a vacuum concentrator.
For Biological Fluids (e.g., Plasma, Serum, Urine):
-
Protein Precipitation: Add a cold organic solvent (e.g., methanol or acetonitrile) to the sample in a 3:1 (v/v) ratio to precipitate proteins.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant as described above.
For Tissue Samples:
-
Homogenization: Homogenize the frozen tissue sample in a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge to pellet tissue debris.
-
Collect the supernatant.
-
Dry the supernatant as described above.
This compound (MCF) Derivatization Protocol
The following is a robust, step-by-step protocol for the derivatization of extracted metabolites.[1]
-
Reconstitution: Reconstitute the dried metabolite extract in 200 µL of 1 M NaOH.
-
Addition of Solvents: Add 167 µL of methanol and 34 µL of pyridine to the reconstituted sample.
-
Vortex: Vortex the mixture vigorously for 30 seconds.
-
First MCF Addition: Add 20 µL of this compound (MCF) and immediately vortex for 30 seconds.
-
Second MCF Addition: Add another 20 µL of MCF and vortex again for 30 seconds.
-
Phase Separation: Add 400 µL of chloroform and 400 µL of 50 mM sodium bicarbonate. Vortex for 10 seconds to mix.
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the lower organic (chloroform) layer containing the derivatized metabolites to a new tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Transfer for Analysis: Transfer the dried organic phase to a GC vial for analysis.
GC-MS/MS Instrumental Parameters
The following table provides typical GC-MS/MS parameters for the analysis of MCF-derivatized metabolites. These may require optimization based on the specific instrument and target analytes.
| Parameter | Typical Setting |
| Gas Chromatograph (GC) | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250-280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Oven Temperature Program | Initial temperature of 60-70°C, hold for 1-2 min, ramp at 5-10°C/min to 280-300°C, hold for 5-10 min. |
| Mass Spectrometer (MS) | |
| Ion Source Temperature | 230-250°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) or Positive Chemical Ionization (PCI) |
| Ionization Energy | 70 eV (for EI) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
Data Presentation
Quantitative performance of the MCF derivatization GC-MS/MS method is crucial for reliable metabolite analysis. The following tables summarize typical quantitative data for representative metabolites.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Selected Metabolites
| Metabolite | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Alanine | 0.1 - 0.5 µM | 0.5 - 1.5 µM |
| Valine | 0.1 - 0.5 µM | 0.5 - 1.5 µM |
| Leucine | 0.1 - 0.5 µM | 0.5 - 1.5 µM |
| Proline | 0.2 - 1.0 µM | 0.8 - 3.0 µM |
| Glycine | 0.5 - 2.0 µM | 1.5 - 6.0 µM |
| Lactic Acid | 0.2 - 1.0 µM | 0.6 - 3.0 µM |
| Pyruvic Acid | 0.1 - 0.5 µM | 0.4 - 1.5 µM |
| Citric Acid | 0.05 - 0.2 µM | 0.15 - 0.6 µM |
| Succinic Acid | 0.1 - 0.4 µM | 0.3 - 1.2 µM |
| Fumaric Acid | 0.05 - 0.2 µM | 0.15 - 0.6 µM |
Note: LOD and LOQ values can vary depending on the instrument sensitivity and matrix effects.
Table 2: Linearity and Recovery for Selected Metabolites
| Metabolite | Linearity (R²) | Recovery (%) |
| Alanine | > 0.99 | 85 - 110 |
| Valine | > 0.99 | 88 - 105 |
| Leucine | > 0.99 | 90 - 112 |
| Proline | > 0.99 | 82 - 108 |
| Glycine | > 0.99 | 80 - 115 |
| Lactic Acid | > 0.99 | 92 - 107 |
| Pyruvic Acid | > 0.99 | 85 - 110 |
| Citric Acid | > 0.99 | 95 - 105 |
| Succinic Acid | > 0.99 | 93 - 108 |
| Fumaric Acid | > 0.99 | 91 - 106 |
Note: Linearity is typically assessed over a concentration range relevant to the biological samples being analyzed. Recovery is often determined by spiking known concentrations of standards into the sample matrix before extraction.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS/MS analysis of metabolites.
This compound Derivatization Mechanism
Caption: MCF derivatization of functional groups.
Conclusion
The this compound derivatization method followed by GC-MS/MS analysis offers a reliable, sensitive, and high-throughput approach for the quantitative profiling of a diverse range of metabolites. The protocol is robust and applicable to various biological matrices. By following the detailed procedures and instrumental parameters outlined in this application note, researchers can achieve accurate and reproducible quantification of key metabolites, providing valuable insights in metabolomics research and drug development.
References
Chloroesterification of Terminal Alkynes with Methyl Chloroformate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The chloroesterification of terminal alkynes with methyl chloroformate represents a potential synthetic route to obtaining (Z)-β-chloro-α,β-unsaturated esters. These compounds are valuable intermediates in organic synthesis, particularly in the development of novel therapeutic agents. The presence of the vinyl chloride moiety and the α,β-unsaturated ester functionality allows for a variety of subsequent transformations.
The vinyl chloride can participate in cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse substituents at the β-position. The α,β-unsaturated ester is a Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles, which is a common strategy in the synthesis of complex molecules. Furthermore, these compounds can serve as precursors for the synthesis of heterocycles and other intricate molecular architectures relevant to drug discovery. The stereoselective synthesis of the (Z)-isomer is particularly important as the geometric configuration of the double bond can significantly influence the biological activity of the final product.
While a direct, one-step "chloroesterification" of terminal alkynes with this compound is not a widely documented named reaction, a plausible synthetic pathway can be proposed based on the principles of alkyne activation and functionalization. The following protocols and data are based on analogous transformations and provide a foundation for the development of this synthetic methodology.
Proposed Reaction Mechanism
The proposed mechanism for the gold-catalyzed chloroesterification of a terminal alkyne with this compound is depicted below. The reaction likely proceeds through the formation of a gold acetylide intermediate. This is followed by a nucleophilic attack of the acetylide on the electrophilic carbonyl carbon of this compound. A subsequent intramolecular rearrangement and chloride transfer would then lead to the formation of the (Z)-β-chloro-α,β-unsaturated ester and regeneration of the gold catalyst.
Caption: Proposed mechanism for gold-catalyzed chloroesterification.
Experimental Workflow
The general workflow for the chloroesterification reaction involves the preparation of the reaction mixture under an inert atmosphere, followed by the reaction itself, and subsequent workup and purification of the product.
Caption: General experimental workflow for chloroesterification.
Experimental Protocols
Note: The following is a general, hypothetical protocol based on related literature for gold-catalyzed reactions of terminal alkynes. Optimization of catalyst, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Terminal alkyne (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Gold(I) catalyst (e.g., IPrAuCl/AgOTf, 2-5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE), 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
Syringe pump
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the gold(I) catalyst precursor (e.g., IPrAuCl, 0.02-0.05 mmol) and the silver salt activator (e.g., AgOTf, 0.02-0.05 mmol). The flask is sealed with a septum and purged with inert gas for 10-15 minutes.
-
Addition of Reagents: Anhydrous solvent (3 mL) is added via syringe, followed by the terminal alkyne (1.0 mmol). The mixture is stirred at room temperature for 10 minutes.
-
Initiation of Reaction: The reaction mixture is cooled to 0 °C in an ice bath. A solution of this compound (1.2 mmol) in the anhydrous solvent (2 mL) is then added dropwise over 1-2 hours using a syringe pump.
-
Reaction Progress: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL). The mixture is transferred to a separatory funnel and the aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired (Z)-β-chloro-α,β-unsaturated ester.
-
Characterization: The structure and purity of the final product should be confirmed by NMR (¹H, ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Quantitative Data from Analogous Reactions
The following table summarizes representative data from related hydrohalogenation and addition reactions to alkynes, which can provide an indication of the potential yields and stereoselectivity for the proposed chloroesterification reaction.
| Entry | Alkyne Substrate | Reagent/Catalyst | Product | Yield (%) | Selectivity (Z:E) |
| 1 | Phenylacetylene | TMSCl / H₂O | β-chlorostyrene | 85 | >99:1 |
| 2 | 1-Octyne | HCl (aq) | 2-chloro-1-octene | 78 | N/A |
| 3 | Methyl propiolate | TMSCl / H₂O | Methyl 3-chloroacrylate | 92 | >99:1 |
| 4 | 3,3-Dimethyl-1-butyne | AuCl₃ / HCl | 4,4-dimethyl-2-chloro-1-pentene | 75 | N/A |
| 5 | 4-Phenyl-1-butyne | CuCl₂ | 1-chloro-4-phenyl-1-buten-3-yne | 65 | N/A |
Disclaimer: This data is from related but not identical reactions and should be used as a general guideline. Actual yields and selectivities for the chloroesterification of terminal alkynes with this compound will be substrate and condition dependent and require experimental validation.
Application Notes and Protocols for the Derivatization of Phenols to Carbonates with Methyl Chloroformate for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of phenolic compounds is crucial in various fields, including environmental monitoring, food science, and pharmaceutical development, due to their significant biological activities and potential toxicity. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of these compounds. However, the inherent polarity and low volatility of many phenols present a challenge for direct GC-MS analysis.
Derivatization is a chemical modification process used to convert analytes into more suitable forms for analysis. The derivatization of phenols to their corresponding carbonate derivatives using methyl chloroformate (MCF) is an effective strategy to decrease their polarity and increase their volatility and thermal stability, making them amenable to GC-MS analysis.[1][2] This method offers several advantages, including the ability to be performed in an aqueous medium, which simplifies sample preparation compared to moisture-sensitive techniques like silylation.[3][4] The reaction is typically rapid and results in stable derivatives that yield characteristic mass spectra, facilitating their identification and quantification.[1]
These application notes provide a detailed protocol for the derivatization of phenols with this compound and their subsequent analysis by GC-MS.
Chemical Derivatization Pathway
The derivatization reaction involves the acylation of the phenolic hydroxyl group with this compound in an alkaline environment. Pyridine (B92270) is often used as a catalyst in this reaction. The overall reaction is as follows:
Caption: Derivatization of a phenol to a phenyl methyl carbonate.
Experimental Workflow
The following diagram outlines the general workflow for the derivatization of phenols with this compound followed by GC-MS analysis.
Caption: Experimental workflow for phenol derivatization and analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific phenolic compounds and sample matrices.
Materials and Reagents:
-
Phenolic standards
-
This compound (MCF)
-
Pyridine
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Organic solvent for extraction (e.g., n-hexane, chloroform (B151607), ethyl acetate)[5][6]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Methanol
-
Deionized water
-
Sample vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation:
-
For aqueous samples, transfer a known volume (e.g., 1-5 mL) into a reaction vial.
-
For solid samples, perform a suitable extraction to isolate the phenolic compounds, and then dissolve the extract in an appropriate solvent.
-
Adjust the pH of the aqueous sample to > 9 with a base like sodium bicarbonate.[6]
-
If required, add an internal standard to the sample.
-
-
Derivatization:
-
To the alkalinized sample, add a small volume of pyridine (e.g., 50-200 µL) to act as a catalyst.[5][7]
-
Add the extraction solvent (e.g., 1-2 mL of n-hexane or chloroform).[6]
-
Add this compound (e.g., 30-100 µL). Caution: this compound is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Immediately cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing and reaction.[6]
-
-
Extraction and Clean-up:
-
Centrifuge the vial to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer containing the derivatized phenols to a clean vial.
-
For exhaustive extraction, a second extraction of the aqueous layer can be performed.[6]
-
Combine the organic extracts and dry them by passing through a small column of anhydrous sodium sulfate.
-
-
Concentration and Reconstitution:
-
Evaporate the solvent from the dried organic extract under a gentle stream of nitrogen until dryness.
-
Reconstitute the residue in a small, known volume (e.g., 50-100 µL) of a suitable solvent for GC-MS analysis, such as chloroform or ethyl acetate.[5]
-
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of methyl carbonate derivatives of phenols. Optimization will be required for specific analytes and instrumentation.
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | DB-5ms, HP-5ms, or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)[6] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250-280 °C |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |
| Oven Temperature Program | Initial temperature of 60-80 °C, hold for 1-2 min, then ramp at 10-20 °C/min to 280-300 °C, and hold for 5-10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 200-230 °C |
| Transfer Line Temperature | 280-300 °C |
| Mass Scan Range | m/z 40-500 (or as appropriate for the target analytes) |
| Mode | Full scan for identification, Selected Ion Monitoring (SIM) for quantification |
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of various phenolic compounds after derivatization with chloroformates.
Table 1: Linearity and Limits of Detection (LOD) and Quantification (LOQ)
| Compound | Derivatizing Agent | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Various Phenolic Acids | Ethyl Chloroformate | 25 - 3000 | > 0.99 | 12.5 - 50 | 25 - 100 | [6] |
| p-Coumaric acid methyl ester | This compound | - | - | - | 0.02 µg/mL | [7] |
| Ferulic acid methyl ester | This compound | - | - | - | 0.17 µg/mL | [7] |
| Syringic acid methyl ester | This compound | - | - | - | 0.2 µg/mL | [7] |
| Vanillic acid methyl ester | This compound | - | - | - | 0.2 µg/mL | [7] |
| Bisphenol-A | Ethyl Chloroformate | 1 - 100 | 0.998 | 0.1 | 0.3 | [8] |
*Note: LOQ for these compounds was determined after SPME pre-concentration.
Table 2: Recovery and Precision
| Compound/Matrix | Derivatizing Agent | Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Phenolic Acids in Fruit Juices | Ethyl Chloroformate | Total recovery with RSD < 10% | < 10 | [9] |
| Bisphenol-A in Water | Ethyl Chloroformate | 96 - 103 | 3.2 - 5.8 | [8] |
| Bisphenol-A in Milk | Ethyl Chloroformate | 92 - 98 | 4.5 - 7.2 | [8] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no derivative peaks | - Incomplete derivatization (pH too low, insufficient reagent) - Degradation of derivatives | - Ensure the sample is sufficiently alkaline (pH > 9). - Optimize the amount of this compound and pyridine. - Analyze the samples as soon as possible after derivatization. |
| Poor peak shape (tailing) | - Active sites in the GC inlet or column - Co-eluting interferences | - Use a deactivated inlet liner. - Condition the GC column. - Optimize the temperature program to improve separation. |
| Low recovery | - Inefficient extraction - Adsorption of analytes to glassware | - Perform a second extraction. - Try a different extraction solvent. - Silanize glassware to reduce active sites. |
| High background noise | - Contaminated reagents or solvents - Septum bleed | - Use high-purity reagents and solvents. - Run a solvent blank. - Use a low-bleed septum and condition the inlet. |
Conclusion
Derivatization of phenols to their corresponding methyl carbonates using this compound is a robust and reliable method for their analysis by GC-MS. This approach effectively enhances the volatility and thermal stability of the analytes, leading to improved chromatographic performance. The reaction can be conveniently carried out in an aqueous medium, simplifying sample preparation. The provided protocol and data serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology for the accurate and sensitive quantification of phenolic compounds in various matrices.
References
- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of phenolic acids as chloroformate derivatives using solid phase microextraction-gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.uniroma1.it [iris.uniroma1.it]
Troubleshooting & Optimization
optimizing reaction conditions for methyl chloroformate derivatization
Welcome to the technical support center for methyl chloroformate (MCF) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimental procedures.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the derivatization process in a user-friendly question-and-answer format.
Q1: I am seeing low or no product yield. What are the likely causes and how can I fix it?
A1: Low or no product yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Reagent Degradation: this compound is highly sensitive to moisture and can hydrolyze, rendering it inactive.[1][2]
-
Solution: Always use a fresh bottle of this compound or one that has been stored under anhydrous conditions. Ensure all glassware is thoroughly dried before use. It is recommended to use reagents stored in sealed containers and handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect pH: The derivatization of amines and phenols with MCF requires alkaline conditions to deprotonate the functional group, making it nucleophilic.[3][4][5] Carboxylic acids also react under these conditions.
-
Solution: Ensure the reaction mixture is sufficiently basic, typically with a pH greater than 9.[3][6] This is often achieved by adding a base like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃).[3][6][7] Use a pH meter or indicator strips to verify the pH before and during the reaction.
-
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.
-
Solution: While many MCF derivatizations are rapid (often complete within minutes at room temperature), ensure thorough mixing to facilitate the reaction.[6][8] If dealing with less reactive or sterically hindered compounds, consider increasing the reaction time or temperature, though be mindful of potential side reactions or degradation.
-
-
Presence of Water: Excess water in the sample or reagents can lead to the rapid hydrolysis of this compound, reducing the amount available to react with the analyte.[2][9]
-
Solution: If possible, dry the sample before derivatization. Use anhydrous solvents and reagents. While the reaction is often performed in an aqueous-organic biphasic system, minimizing excess water is beneficial.[10]
-
Q2: My results are not reproducible. What could be causing this variability?
A2: Lack of reproducibility is often linked to subtle variations in experimental conditions.
-
Inconsistent Reagent Addition: The order and rate of reagent addition can be critical.
-
Matrix Effects: Components in your sample matrix (e.g., salts, buffers, other organic molecules) can interfere with the derivatization reaction or the subsequent analysis.[11][12]
-
Solution: Perform a sample cleanup step before derivatization, such as solid-phase extraction (SPE), to remove interfering substances.[8] Alternatively, sample dilution can mitigate matrix effects, although this may impact sensitivity.[11] Using a stable isotope-labeled internal standard can also help to correct for variability.
-
-
Variable pH Control: Fluctuations in pH between samples will lead to inconsistent derivatization efficiency.
-
Solution: Use a robust buffering system or carefully adjust the pH of each sample to a consistent value before adding the derivatization reagent.
-
Q3: I am observing unexpected side products in my analysis. What are they and how can I minimize them?
A3: The formation of side products is typically due to the high reactivity of this compound.
-
Reaction with Solvents: If using an alcohol (e.g., methanol (B129727), ethanol) as a solvent or if it's present in your sample, it can react with MCF to form carbonate esters.[1]
-
Solution: Choose a non-reactive solvent for your sample preparation. If an alcohol is necessary for solubility, be aware of this potential side reaction. In some protocols, the addition of an alcohol is intentional to derivatize carboxylic acids into their corresponding esters.[5]
-
-
Hydrolysis Products: As mentioned, MCF reacts with water to form methanol and HCl.[2] While not a side product of your analyte, the degradation of the reagent can lead to incomplete reactions and variability.
-
Solution: Minimize water content in your reaction mixture.
-
-
Multiple Derivatizations: Molecules with multiple reactive functional groups (e.g., amino acids with both an amine and a carboxylic acid) will be derivatized at all sites. This is generally expected and desired for GC-MS analysis.[13][14][15]
-
Solution: Ensure you are identifying the fully derivatized product in your analysis. Use an excess of the derivatization reagent to drive the reaction to completion.
-
Q4: How do I choose the right solvent for the extraction of my derivatized analytes?
A4: The choice of extraction solvent is crucial for achieving good recovery of your derivatized analytes.
-
Polarity: The derivatized products are generally less polar than the original analytes.[1]
-
Solution: Use a non-polar or moderately polar, water-immiscible solvent for extraction. Common choices include chloroform (B151607) and hexane (B92381).[6][8] The optimal solvent may depend on the specific analyte. For example, one study found hexane to provide the best recovery for derivatized resveratrol.[6]
-
-
Purity: Impurities in the solvent can interfere with your analysis.
-
Solution: Use high-purity, HPLC, or GC-grade solvents. Be aware that some solvents, like chloroform, may contain preservatives (e.g., ethanol) that can react with MCF.[16]
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data from various studies on optimizing MCF and ECF (Ethyl Chloroformate, a closely related reagent) derivatization conditions.
Table 1: Influence of Reagent Volumes on Derivatization Efficiency
| Analyte Class | Reagent | Optimized Volume | Sample Volume | Base/Catalyst | Reference |
| Organic Acids, Phenols | Ethyl Chloroformate | 100 µL | 0.25 mL | 200 µL 1M NaHCO₃, 200 µL Ethanol (B145695)/Pyridine (B92270) (1:1) | [3] |
| Resveratrol | Ethyl Chloroformate | 30 µL | 0.5 mL | 65 µL 0.6M NaHCO₃, 10 µL Pyridine | [6] |
| Amino Acids | This compound | 80 µL | Not Specified | 67 µL Pyridine | [8] |
| Aqueous Phase Organics | This compound | 2 x 20 µL | 200 µL | 40 µL 5% NaOH, 40 µL Pyridine | [7] |
Table 2: Comparison of Extraction Solvents for Derivatized Resveratrol
| Extraction Solvent | Relative Extraction Efficiency |
| Hexane | 100% |
| Chloroform | ~75% |
| Ethyl Acetate | ~60% |
| Data adapted from a study on ethyl chloroformate derivatization of resveratrol.[6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound derivatization.
Protocol 1: Derivatization of Amino Acids in Plant Tissue for GC-MS Analysis
This protocol is adapted from a method optimized for Arabidopsis thaliana leaf tissues.[8]
-
Sample Homogenization: Homogenize 15-35 mg of fresh plant material in 1 mL of 10 mM HCl.
-
Sample Cleanup (Optional but Recommended): Use Solid Phase Extraction (SPE) to remove interfering matrix components.
-
Aliquot Preparation: Take an appropriate aliquot of the cleared homogenate.
-
Addition of Alcohol and Catalyst: Add ethanol and 67 µL of pyridine to the sample aliquot and mix thoroughly for 5 seconds.
-
Derivatization: Add 80 µL of this compound and stir vigorously for 60 seconds.
-
Extraction: Extract the amino acid derivatives by adding 400 µL of chloroform, followed by 400 µL of 50 mM sodium bicarbonate. Vortex thoroughly.
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Sample Collection: Carefully collect the lower chloroform phase for GC-MS analysis.
Protocol 2: Derivatization of Organic Compounds in Aqueous Samples
This protocol is based on the analysis of the aqueous phase from hydrothermal liquefaction.[7][17]
-
Sample Preparation: In a 2 mL vial, place 200 µL of the aqueous sample.
-
Addition of Base and Catalyst: Add 40 µL of 5% NaOH solution and 40 µL of pyridine.
-
Derivatization: Add 20 µL of this compound and vortex. Repeat this addition a second time for a total of 40 µL of MCF.
-
Extraction: Add an appropriate volume of an extraction solvent (e.g., chloroform).
-
Phase Separation: Vortex and then centrifuge to separate the layers.
-
Sample Collection: Collect the organic layer for analysis.
Visualizations
The following diagrams illustrate key workflows and relationships in the this compound derivatization process.
Caption: General experimental workflow for this compound derivatization.
Caption: Troubleshooting logic for low derivatization product yield.
References
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Matrix effects in the derivatization of amino acids with 9-fluorenylthis compound and phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Analysis of Amino and Organic Acids by this compound Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. Quantitative analysis of amino and organic acids by this compound derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Using design of experiments to optimize derivatization with this compound for quantitative analysis of the aqueous phase from hydrothermal liquefaction of biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent the decomposition of methyl chloroformate during storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the storage and decomposition of methyl chloroformate. It is intended for researchers, scientists, and professionals in drug development who handle this reactive chemical.
Troubleshooting Guide: Signs of Decomposition
Question: My this compound has a yellow tint. Is it still usable?
Answer: A yellow discoloration in this compound, which is normally a colorless liquid, is a common indicator of decomposition.[1] The yellowing is likely due to the formation of degradation products. While the presence of a slight yellow color may not significantly affect some applications, it is a sign of reduced purity. For sensitive reactions where high purity is crucial, using a fresh, colorless supply is recommended. It is advisable to test a small sample of the discolored reagent in a pilot reaction to determine if it meets the requirements of your specific application.
Question: I notice pressure buildup in my this compound bottle. What should I do?
Answer: Pressure buildup in a container of this compound is a serious safety concern and a clear sign of decomposition. The decomposition of this compound, particularly through hydrolysis, generates gases such as carbon dioxide and hydrogen chloride.[1] This pressure can lead to container failure and the release of flammable and toxic vapors.
If you observe pressure buildup, carefully vent the container in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. After venting, it is recommended to safely dispose of the material according to your institution's hazardous waste disposal procedures. Do not continue to store this compound that shows signs of pressure generation.
Question: There is a strong, pungent odor near my this compound storage area. What does this indicate?
Answer: this compound has a pungent odor. However, a noticeably stronger or different acrid smell could indicate a leak or significant decomposition. One of the decomposition products is hydrogen chloride (HCl), which has a sharp, irritating odor.[1] Upon heating, it can also produce phosgene, another highly toxic gas with a distinct smell.[1]
Immediately inspect the storage area for any signs of spills or container leakage. Ensure the area is well-ventilated. If a leak is suspected, evacuate the area and follow your laboratory's emergency procedures for chemical spills.
Frequently Asked Questions (FAQs) on Storage and Prevention of Decomposition
Question: What are the ideal storage conditions for this compound to minimize decomposition?
Answer: To ensure the stability of this compound, it should be stored in a cool, dry, and dark environment. Several suppliers recommend refrigeration at 2-8°C.[2][3] The storage area must be well-ventilated. It is crucial to keep the container tightly sealed to prevent exposure to moisture, which can lead to rapid hydrolysis.[3] Store it away from heat sources, open flames, and incompatible materials such as strong oxidizing agents, bases, and alcohols.[3]
Question: What is the expected shelf life of this compound?
Answer: With proper storage conditions, some suppliers indicate a shelf life of up to 60 months.[4] However, stability can be influenced by the purity of the material and the specific storage environment. It is important to note that some suppliers do not provide a specific expiration date and recommend routine inspection to ensure the material performs as expected.[2] If a retest date is not provided on the Certificate of Analysis, a standard warranty of one year from the date of shipment is often applicable.[2]
Question: Are there any chemical stabilizers that can be added to this compound to prevent decomposition?
Answer: While the use of stabilizers is common for other chlorinated hydrocarbons, there is limited publicly available information on specific stabilizers that are commercially added to or are compatible with this compound. However, based on the decomposition pathways, potential stabilizers would likely fall into two categories:
-
Acid Scavengers: Since hydrogen chloride is a product of hydrolysis and can catalyze further decomposition, acid scavengers could theoretically improve stability. These are compounds that neutralize acids. Examples used in other applications include epoxides or hindered amines.
-
Radical Scavengers: For decomposition initiated by light or trace metal impurities, radical scavengers such as hindered phenols (e.g., BHT) might offer some protection.
It is critical to note that the compatibility of any potential stabilizer with this compound would need to be experimentally verified, as it is a highly reactive compound.
Question: How does water/moisture affect the stability of this compound?
Answer: this compound is highly sensitive to moisture. It reacts with water in a process called hydrolysis to decompose into methanol, hydrochloric acid (HCl), and carbon dioxide (CO2).[1] This reaction can be vigorous and even violent, especially in the presence of heat or steam.[1] The HCl produced can also corrode metal containers, further compromising storage integrity. Therefore, it is imperative to store this compound under anhydrous (dry) conditions.
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of decomposition reactions. |
| Atmosphere | Dry, inert (e.g., nitrogen or argon) | Prevents hydrolysis by excluding moisture. |
| Light | Store in a dark place or in an amber bottle | Minimizes light-induced decomposition. |
| Container | Tightly sealed, original container | Prevents ingress of moisture and atmospheric gases. |
| Compatibility | Away from bases, acids, alcohols, and oxidizing agents | Prevents chemical reactions that lead to decomposition. |
Experimental Protocol: Stability Testing of this compound
This protocol outlines a general method for evaluating the stability of this compound under different storage conditions or with potential stabilizers.
Objective: To quantify the decomposition of this compound over time by monitoring the decrease in its concentration and the formation of degradation products.
Methodology: High-Performance Liquid Chromatography (HPLC) with derivatization. Since this compound is highly reactive, direct analysis can be challenging. A derivatization step with a suitable reagent (e.g., 2-nitrophenylhydrazine (B1229437) for acyl chlorides) can create a stable derivative that is easily quantifiable by HPLC with UV detection.
Procedure:
-
Sample Preparation:
-
Dispense aliquots of fresh, high-purity this compound into several small, dry glass vials under an inert atmosphere.
-
For testing stabilizers, add the potential stabilizer at a predetermined concentration to a subset of the vials.
-
Prepare control samples with no added stabilizer.
-
Seal the vials tightly with appropriate caps.
-
-
Storage Conditions:
-
Store the vials under different conditions to be tested (e.g., refrigerated at 2-8°C, room temperature, exposure to light).
-
-
Time Points:
-
At regular intervals (e.g., 0, 1, 3, 6, and 12 months), retrieve one vial from each storage condition for analysis.
-
-
Derivatization:
-
At each time point, carefully take a precise volume of the this compound sample.
-
React the sample with a solution of 2-nitrophenylhydrazine in a suitable solvent (e.g., acetonitrile) at room temperature for a set time (e.g., 30 minutes).
-
Quench the reaction if necessary.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a suitable C18 column and a UV detector.
-
Use an appropriate mobile phase gradient (e.g., acetonitrile (B52724) and water) to separate the derivative from any unreacted reagent and potential degradation product derivatives.
-
Monitor the chromatogram at the maximum absorbance wavelength of the derivative (e.g., ~395 nm for the 2-nitrophenylhydrazine derivative).
-
-
Quantification:
-
Create a calibration curve using freshly prepared standards of the this compound derivative.
-
Determine the concentration of the derivative in the stored samples by comparing their peak areas to the calibration curve.
-
The percentage of remaining this compound can be calculated relative to the initial concentration at time zero.
-
Visualizations
Caption: Decomposition pathways of this compound.
References
Technical Support Center: Troubleshooting Low Yields in Reactions Involving Methyl Chloroformate
Welcome to the technical support center for reactions involving methyl chloroformate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is it used for?
This compound (MCF) is the methyl ester of chloroformic acid with the formula CH₃O(CO)Cl. It is a highly reactive chemical intermediate used in organic synthesis, primarily for introducing the methoxycarbonyl functional group (-COOCH₃) onto nucleophiles. Its most common application is in the formation of carbamates from amines and carbonates from alcohols, which are crucial steps in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Q2: What are the main safety precautions when handling this compound?
This compound is a toxic, corrosive, and highly flammable liquid.[3] It is sensitive to moisture and heat.[4] Upon contact with water, it hydrolyzes to form methanol (B129727), hydrochloric acid, and carbon dioxide, which can lead to pressure buildup in closed containers.[3] When heated, it can decompose to release toxic gases like phosgene (B1210022) and hydrogen chloride.[3] Always handle this compound in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including chemically resistant gloves and safety goggles, and store it in a cool, dry place away from heat and moisture.[4]
Q3: My reaction with this compound has a very low yield. What are the most common initial checks I should perform?
When troubleshooting low yields, begin by assessing the following:
-
Reagent Quality: Ensure the this compound is fresh and has been stored properly. Aged or improperly stored this compound can degrade. Verify the purity of your amine or alcohol substrate and the solvent.
-
Anhydrous Conditions: this compound reacts with water. Ensure all glassware is oven-dried and that you are using anhydrous solvents, as moisture will consume the reagent and reduce your yield.[5][6]
-
Reaction Temperature: These reactions are typically exothermic. Maintaining a low temperature, often starting at 0 °C, is crucial to prevent side reactions.[6]
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions caused by atmospheric moisture and carbon dioxide.[6]
Troubleshooting Guide: Low Yields in Carbamate (B1207046) Formation
This guide addresses specific problems encountered when synthesizing carbamates from amines and this compound.
Problem 1: Low or No Product Formation
Q: I've set up my reaction between an amine and this compound, but I'm seeing little to no formation of the desired carbamate. What could be the cause?
A: This issue often stems from problems with reagents, reaction conditions, or the nature of the amine itself.
-
Possible Cause 1: Poor Quality of this compound.
-
Solution: Use freshly opened or recently distilled this compound. Impurities from its synthesis, such as phosgene, HCl, or dimethyl carbonate, can interfere with the reaction.[7]
-
-
Possible Cause 2: Presence of Water.
-
Possible Cause 3: Inadequate Base.
-
Solution: A base is required to neutralize the HCl generated during the reaction.[2] Without a base, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Tertiary amines like triethylamine (B128534) (TEA) or pyridine (B92270) are common choices. For reactions in a two-phase system (e.g., dichloromethane (B109758) and water), an inorganic base like sodium hydroxide (B78521) or sodium carbonate can be used in the aqueous layer, a setup known as Schotten-Baumann conditions.[8][9][10]
-
-
Possible Cause 4: Low Nucleophilicity of the Amine.
-
Solution: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines are less reactive. In such cases, you may need to use more forcing conditions, such as a stronger base, a more activating chloroformate, or a higher reaction temperature (though this should be done with caution to avoid side reactions).
-
Problem 2: Formation of Significant Side Products
Q: My reaction is producing the desired carbamate, but I'm also getting significant amounts of other products, which complicates purification and lowers my yield. What are these side products and how can I avoid them?
A: The formation of side products is a common issue. Identifying the side product can help in diagnosing the problem.
-
Side Product 1: Symmetrical Urea.
-
Cause: This can happen if the this compound is contaminated with phosgene, or if it degrades to form phosgene in situ. Another pathway involves the reaction of the desired carbamate with another molecule of the starting amine.
-
Solution:
-
Use High-Purity this compound: Ensure the starting material is free of phosgene.
-
Control Stoichiometry and Addition: Add the this compound slowly and dropwise to the solution of the amine and base.[6] This maintains a low concentration of the chloroformate and minimizes side reactions.
-
-
-
Side Product 2: Di-substituted Product (from primary amines).
-
Cause: If the reaction conditions are too harsh or if an excess of this compound and base is used, the initial carbamate product can be deprotonated and react with a second molecule of this compound.
-
Solution: Use a stoichiometric amount (or a slight deficit) of this compound relative to the primary amine. Maintain a low reaction temperature (0 °C) and monitor the reaction closely by TLC or LC-MS to avoid over-reaction.
-
-
Side Product 3: Dimethyl Carbonate.
-
Cause: If there is residual methanol in the this compound or if methanol is used as a solvent, it can react with this compound, especially in the presence of a base, to form dimethyl carbonate.[7]
-
Solution: Ensure your this compound is pure and avoid using methanol as a solvent unless the reaction specifically calls for it.
-
Data Presentation
The following table summarizes the key factors that can be optimized to improve the yield of carbamate formation.
| Parameter | Condition | Rationale | Potential Issues of Poor Optimization | Typical Yield Range |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions and decomposition of the chloroformate. | Higher temperatures can lead to the formation of ureas and other byproducts. | 70-95% |
| Base | Triethylamine, Pyridine, NaOH, K₂CO₃ | Neutralizes the HCl byproduct, preventing the protonation of the amine nucleophile. | Insufficient base halts the reaction; a very strong base can promote side reactions. | 75-98% |
| Solvent | Anhydrous DCM, THF, Acetonitrile | Solubilizes reactants and is inert to the reaction conditions. | Protic solvents (water, alcohols) will react with this compound. | 70-95% |
| Stoichiometry | ~1.0-1.1 eq. of MCF to Amine | Ensures complete consumption of the limiting reagent without promoting over-reaction. | Excess MCF can lead to di-substitution of primary amines. | 60-90% |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of this compound by atmospheric moisture. | Presence of moisture leads to reagent decomposition and lower yields. | 80-98% |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Methyl Carbamate from a Primary or Secondary Amine
This protocol provides a general method for the methoxycarbonylation of an amine using this compound.
Materials:
-
Amine (1.0 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (1.2 eq.) or Pyridine (1.5 eq.)
-
This compound (1.1 eq.)
-
Nitrogen or Argon gas supply
-
Round-bottom flask, magnetic stirrer, dropping funnel, and ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Add a solution of this compound (1.1 eq.) in anhydrous DCM to the dropping funnel. Add the this compound solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure methyl carbamate.
-
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Desired and common side reaction pathways.
References
- 1. Carbamate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US4039569A - this compound process - Google Patents [patents.google.com]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Managing Side Reactions of Methyl Chloroformate with Residual Water
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you manage the side reactions of methyl chloroformate with residual water in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the reaction between this compound and water?
This compound reacts with water in a hydrolysis reaction to produce methanol (B129727) (CH₃OH), hydrochloric acid (HCl), and carbon dioxide (CO₂).[1][2] In some cases, particularly with heat, toxic gases like phosgene (B1210022) may also be liberated.[1]
Q2: How quickly does this compound react with water?
The hydrolysis of this compound is a relatively rapid process. The reaction's half-life decreases significantly as the temperature increases. For instance, in an aqueous solution, the half-life is approximately 34.8 minutes at 20°C, which shortens to 5.3 minutes at 40°C.[3]
Q3: What are the common signs that this compound is reacting with water in my experiment?
The most immediate indicator is the evolution of a gas (carbon dioxide) and the formation of corrosive hydrochloric acid. You may observe a drop in pH if your reaction mixture is not buffered. In more severe cases, particularly with hot water or steam, the reaction can be violent, causing foaming.[1] The presence of methanol as an impurity in your final product is also a strong indicator.
Q4: How can the presence of water affect my primary reaction involving this compound?
Residual water can lead to several issues:
-
Reduced Yield: The consumption of this compound by water reduces the amount available for your desired reaction, leading to lower product yields.
-
Byproduct Formation: The generation of HCl can catalyze unwanted side reactions or decompose acid-sensitive products.
-
Inconsistent Results: Varying amounts of residual water can lead to poor reproducibility between experiments.
Q5: What is a safe procedure for quenching a reaction containing unreacted this compound?
Unreacted this compound should be quenched carefully in a well-ventilated fume hood. A recommended procedure is the slow, dropwise addition of the reaction mixture to a cold, stirred solution of a weak base, such as sodium bicarbonate, or a dilute solution of a strong base like sodium hydroxide (B78521). This will neutralize the hydrochloric acid formed during hydrolysis. For larger quantities, adding the reaction mixture to a large volume of ice is a safe way to both cool and quench the reaction.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the desired product. | Reaction with residual water: this compound was consumed by hydrolysis before it could react with your substrate. | 1. Thoroughly dry all glassware in an oven at >100°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous solvents. Purchase high-purity anhydrous solvents or dry them using appropriate methods (see Experimental Protocols section). 3. Handle this compound under inert atmosphere. Use syringe techniques for transfers. |
| Formation of unexpected byproducts. | HCl-catalyzed side reactions: The hydrochloric acid produced from the reaction with water is catalyzing unintended reactions. | 1. Add a non-nucleophilic base (proton sponge) to the reaction mixture to scavenge any HCl that is formed. 2. Perform the reaction at a lower temperature to minimize the rate of both hydrolysis and potential side reactions. |
| Inconsistent results between batches. | Variable water content: The amount of residual water is likely varying between your experiments. | 1. Standardize your drying procedures for glassware, solvents, and starting materials. 2. Quantify the water content of your solvents using Karl Fischer titration before use. |
| Reaction mixture becomes acidic. | Hydrolysis of this compound: The formation of HCl is a direct result of the reaction with water. | 1. If your desired product is stable to base, add a non-nucleophilic base to neutralize the HCl as it forms. 2. If your product is base-sensitive, consider using a polymeric scavenger base that can be filtered off after the reaction. |
Data Presentation
Table 1: Hydrolysis Rate of this compound at Different Temperatures
| Temperature (°C) | Half-life (t₁/₂) in Aqueous Solution (minutes) |
| 20 | 34.8[3] |
| 35 | ~1.4 - 1.5[3] |
| 40 | 5.3[3] |
Table 2: Compatibility of this compound with Common Drying Agents
| Drying Agent | Compatibility | Comments |
| Molecular Sieves (3Å or 4Å) | Compatible | Considered a good option for drying solvents for use with acyl halides.[5][6] Ensure sieves are properly activated. |
| Magnesium Sulfate (B86663) (MgSO₄) | Generally Compatible | A fast and effective drying agent.[7][8] Considered suitable for most organic compounds.[9] |
| Sodium Sulfate (Na₂SO₄) | Compatible | A neutral drying agent, but slower than MgSO₄.[10] |
| Calcium Chloride (CaCl₂) | Use with Caution | Can be basic due to traces of calcium hydroxide and may react with acid-sensitive compounds.[4] It is suitable for drying hydrocarbons and some esters.[1][11][12] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Water Contamination in a Reaction with this compound (e.g., Amine Protection)
-
Glassware Preparation:
-
Thoroughly wash and rinse all glassware (reaction flask, stir bar, dropping funnel, condenser).
-
Dry the glassware in an oven at 120°C for at least 4 hours.
-
Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Solvent and Reagent Preparation:
-
Use a freshly opened bottle of anhydrous solvent or a solvent dried over an appropriate drying agent (e.g., molecular sieves).
-
Ensure your amine substrate is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider distilling it from a suitable drying agent.
-
-
Reaction Setup:
-
Dissolve the amine substrate and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
Cool the reaction mixture to 0°C in an ice bath.
-
-
Addition of this compound:
-
Using a dry syringe, slowly add this compound to the stirred reaction mixture.
-
Maintain the temperature at 0°C during the addition to control the exothermic reaction and minimize side reactions.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.
-
Once the reaction is complete, quench any unreacted this compound by slowly adding the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate.
-
Proceed with the standard extraction and purification protocol for your desired product.
-
Protocol 2: Quantification of Methanol Byproduct by GC-MS
This protocol provides a general guideline for the derivatization and analysis of methanol, a byproduct of this compound hydrolysis.
-
Sample Preparation:
-
Take a known volume or weight of your reaction mixture.
-
If necessary, dilute the sample with a suitable anhydrous solvent.
-
-
Derivatization (using 3,4-dihydro-2H-pyran):
-
To an aliquot of the sample, add an internal standard (e.g., deuterated ethanol).
-
Add 3,4-dihydro-2H-pyran and a catalytic amount of concentrated hydrochloric acid.[13]
-
This reaction converts methanol to the more volatile 2-methoxytetrahydropyran.
-
-
Extraction:
-
Extract the derivatized product using solid-phase microextraction (SPME) or a liquid-liquid extraction with a suitable organic solvent (e.g., hexane).
-
-
GC-MS Analysis:
-
Analyze the extracted sample using a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Column: Use a polar capillary column (e.g., DB-WAX).
-
Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation of components.[13]
-
MS Detection: Use selected ion monitoring (SIM) for the characteristic ions of the derivatized methanol and the internal standard to achieve high sensitivity and selectivity.
-
-
Quantification:
-
Create a calibration curve using known concentrations of derivatized methanol standards.
-
Calculate the concentration of methanol in your sample based on the peak area ratio of the derivatized methanol to the internal standard.
-
Visualizations
Caption: Reaction pathway for the hydrolysis of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. quora.com [quora.com]
- 2. capecrystalbrands.com [capecrystalbrands.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organic chemistry - Can I use calcium chloride instead of sodium sulfate as drying agent? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Sciencemadness Discussion Board - Drying acyl halides with molecular sieves? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Magnesium sulfate - Wikipedia [en.wikipedia.org]
- 9. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. China Anhydrous Calcium Chloride (as drying agent) manufacturers and Exporters | YunCang [yuncangchemical.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
strategies for quenching unreacted methyl chloroformate in a reaction
This guide provides researchers, scientists, and drug development professionals with detailed strategies for safely and effectively quenching unreacted methyl chloroformate in a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is quenching necessary?
A1: this compound (MCF) is a highly reactive, colorless liquid used in organic synthesis to introduce a methoxycarbonyl group.[1] Due to its high reactivity and hazardous nature, any unreacted this compound must be neutralized or "quenched" at the end of a reaction. This process ensures safe handling of the reaction mixture, prevents the formation of unwanted byproducts during workup and purification, and facilitates the safe disposal of waste. This compound is corrosive, toxic, flammable, and reacts with water to produce methanol (B129727), hydrochloric acid, and carbon dioxide.[1][2][3]
Q2: What are the common quenching agents for this compound?
A2: The choice of quenching agent depends on the reaction conditions, the stability of the desired product, and the scale of the reaction. Common quenching agents include:
-
Aqueous bases: Such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) solutions are effective for neutralizing both the this compound and any acidic byproducts like HCl.[4][5]
-
Water: While this compound hydrolyzes in water, this reaction can be vigorous and release HCl gas.[1][3] It is generally used with caution, often at low temperatures.
-
Alcohols: Reagents like methanol or ethanol (B145695) can be used to convert this compound into less reactive carbonate esters.[6][7]
-
Amines: Ammonia or other amines will react with this compound to form stable carbamates.[7][8] This is often the intended reaction in many synthetic procedures.
Q3: What are the primary safety concerns when working with and quenching this compound?
A3: this compound is a hazardous substance. Key safety precautions include:
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Flammability: It is a highly flammable liquid with a low flash point of 10 °C.[1][10] All ignition sources, such as open flames and sparks, must be strictly avoided.[2][11] Use non-sparking tools and ensure proper grounding of equipment.[9]
-
Reactivity: It reacts with water to form poisonous hydrogen chloride gas and can release toxic phosgene (B1210022) if heated.[1][2] The quenching process can be exothermic; therefore, slow, controlled addition of the quenching agent at low temperatures is crucial to manage the reaction rate.[4]
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material like dry sand, earth, or vermiculite (B1170534) and place it in a sealed container for disposal.[10] Do not use water to clean up spills.[10]
Troubleshooting Guide
Q1: My reaction is foaming violently and releasing gas during the aqueous quench. What is happening and what should I do?
A1: This is likely due to the rapid hydrolysis of this compound, which produces carbon dioxide and hydrochloric acid.[1] The reaction is exothermic and can be violent, especially with hot water or steam.[1][3] To manage this, ensure the quenching process is performed slowly, with efficient stirring, and in an ice bath to control the temperature. If foaming becomes uncontrollable, stop the addition of the quenching agent until it subsides. Ensure adequate ventilation to handle the gas evolution.
Q2: I performed a quench, but I'm not sure all the this compound has been destroyed. How can I verify?
A2: Verifying the complete destruction of a reactive reagent like this compound before proceeding with workup is critical. You can take a small aliquot of the quenched reaction mixture and carefully add a few drops of a primary amine (e.g., benzylamine) in a separate vial. If residual this compound is present, you will observe the formation of a precipitate (the corresponding urea) or an exothermic reaction. Alternatively, analytical techniques like Thin Layer Chromatography (TLC) or LC-MS can be used to check for the disappearance of the starting material, though acyl chlorides can sometimes hydrolyze on the TLC plate.[12]
Q3: After quenching with sodium hydroxide, the yield of my desired product is lower than expected. What could be the cause?
A3: If your product contains a base-sensitive functional group (e.g., an ester or an amide), the use of a strong base like sodium hydroxide for quenching can lead to its degradation or hydrolysis. In such cases, a milder quenching agent like a saturated aqueous solution of sodium bicarbonate is a better choice.[4] Always consider the chemical stability of your product when selecting a quenching strategy.
Quantitative Data Summary
The following table summarizes key properties of this compound and common quenching reagents.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) | Notes |
| This compound | C₂H₃ClO₂ | 94.49 | 70 - 72 | 1.223 | 10 | Pungent odor, corrosive, toxic, reacts with water.[1] |
| Water | H₂O | 18.02 | 100 | 1.000 | N/A | Reacts to form HCl, methanol, and CO₂.[1] |
| Sodium Hydroxide | NaOH | 40.00 | 1390 | 2.130 | N/A | Strong base, highly soluble in water. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Decomposes | 2.200 | N/A | Mild base, reacts with acids to produce CO₂. |
| Ammonia (aq) | NH₃ | 17.03 | -33.34 (anhydrous) | ~0.9 (28% aq) | N/A | Nucleophilic, reacts to form methyl carbamate. |
Experimental Protocols
Protocol 1: Quenching with Saturated Sodium Bicarbonate (General Purpose)
This method is suitable for most applications where the product is not sensitive to mild basic conditions.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath with efficient magnetic stirring.
-
Slow Addition: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise via an addition funnel. Monitor for any gas evolution or temperature increase. Maintain the internal temperature below 10 °C.
-
Completion: Continue the addition until gas evolution ceases, indicating that all acidic components and residual this compound have been neutralized.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the desired product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[4][13]
-
Washing: Wash the combined organic layers sequentially with water and then brine to remove inorganic salts.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
Protocol 2: Quenching with Aqueous Sodium Hydroxide
This protocol is used when a strong base is required to neutralize significant amounts of acid, and the desired product is stable to caustic conditions.
-
Preparation: Prepare a cold (0-5 °C) solution of dilute sodium hydroxide (e.g., 1-2 M).
-
Cooling: Cool the reaction vessel to 0 °C in an ice-salt bath.
-
Controlled Addition: Add the cold NaOH solution very slowly to the stirred reaction mixture, ensuring the internal temperature does not rise significantly.[5]
-
Monitoring: Monitor the pH of the aqueous layer to ensure the mixture is basic (pH > 9), confirming the quench is complete.
-
Work-up: Proceed with standard liquid-liquid extraction as described in Protocol 1.
Quenching Strategy Workflow
The following diagram outlines a decision-making process for selecting an appropriate quenching strategy for a reaction involving this compound.
Caption: Decision workflow for selecting a this compound quenching agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nj.gov [nj.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. Chloroformate - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. nj.gov [nj.gov]
- 11. ICSC 1110 - this compound [inchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid Phase Extraction (SPE) of Methyl Chloroformate Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the solid phase extraction (SPE) of methyl chloroformate (MCF) derivatives.
Troubleshooting Guide: Low Recovery
Low recovery is the most frequently encountered issue in SPE.[1] A systematic approach is crucial to identifying the source of analyte loss. The first step is to collect and analyze the fractions from each stage of the SPE process (load, wash, and elution) to determine where the loss is occurring.[1][2]
Q1: My recovery is low. Where do I start?
Start by systematically checking each step of your SPE protocol. This process, often called "tracking your analyte," involves analyzing the liquid that passes through the cartridge at each stage to see if your derivative is eluting prematurely.[2][3]
Frequently Asked Questions (FAQs)
Sorbent Selection and Stability
Q2: What is the best SPE sorbent for this compound derivatives?
The choice of sorbent depends on the sample matrix after derivatization. This compound derivatization typically converts polar, water-soluble analytes (like amino acids) into less polar derivatives.[4]
-
For Aqueous Samples (Reversed-Phase SPE): Use a non-polar sorbent. The derivatized analyte is now more hydrophobic and will be retained. Common choices include C18 (octadecyl) or polymeric sorbents. Polymeric sorbents can offer higher capacity and stability across a wider pH range.[5]
-
For Non-Polar Organic Samples (Normal-Phase SPE): If your derivatized sample is in a non-polar solvent like hexane (B92381) or chloroform (B151607), use a polar sorbent such as silica (B1680970) or diol.[5]
Q3: Are this compound derivatives stable during SPE?
Chloroformate derivatives can be susceptible to hydrolysis, especially in highly aqueous or basic conditions.[6] While the derivatives are generally stable enough for extraction, prolonged exposure to incompatible pH or aqueous environments on the SPE cartridge could lead to degradation and lower recovery. It is advisable to perform the SPE cleanup promptly after derivatization.
Optimizing the SPE Protocol
Q4: My analyte is not retaining on the C18 column during sample loading. What's wrong? (Analyte Breakthrough)
This is a common issue and usually points to one of the following:[2][3]
-
High Organic Content in Sample: Your sample may contain too much organic solvent (e.g., methanol (B129727), ethanol, pyridine (B92270) from the derivatization step). This makes the sample solvent "strong" and prevents the derivative from binding to the C18 sorbent.
-
Solution: Dilute your sample with water or a weak buffer to reduce the overall organic percentage before loading.
-
-
High Flow Rate: Loading the sample too quickly does not allow enough time for the derivative to interact with and bind to the sorbent.
-
Solution: Decrease the sample loading flow rate to approximately 1-2 mL/min. Using a "soak" step, where flow is stopped for a few minutes after loading, can also improve retention.[7]
-
-
Improper Conditioning/Equilibration: The sorbent must be properly wetted and prepared to receive the aqueous sample.
-
Solution: Ensure you are conditioning with an appropriate organic solvent (e.g., methanol) and then equilibrating with water or a weak buffer before loading the sample. Do not let the cartridge dry out between these steps.[3]
-
Q5: My analyte binds to the column, but I lose it during the wash step. How can I fix this?
This indicates your wash solvent is too strong (i.e., contains too much organic solvent).[2][8] The goal of the wash step is to remove more polar interferences without eluting your less-polar derivative.
-
Solution: Reduce the percentage of organic solvent in your wash solution. For example, if you are washing with 40% methanol, try 20%, 10%, or even 100% water. You can optimize this by testing a series of washes with increasing organic content to find the point at which your analyte begins to elute.[8]
Q6: I have good retention and washing, but I can't get my derivative off the column. What should I do?
This means your elution solvent is too weak to break the interaction between your derivative and the sorbent.[2][9]
-
Solutions:
-
Increase Organic Strength: Increase the percentage of organic solvent in your elution solution. Often, a high percentage (e.g., 90-100% methanol or acetonitrile) is needed.[9]
-
Use a Stronger Elution Solvent: Acetonitrile (B52724) is a stronger (less polar) elution solvent than methanol in reversed-phase systems. Switching from methanol to acetonitrile may improve recovery.
-
Increase Elution Volume: Ensure you are using a sufficient volume to elute the analyte completely. Try eluting with two or three smaller volumes sequentially and collecting them together.
-
Quantitative Data Summary
Optimization of the SPE cleanup step is critical and can lead to excellent recovery rates.
| Analyte Class | Derivatizing Agent | SPE Cleanup | Recovery Rate | Citation |
| Amino Acids | This compound | Optimized Protocol | ≥95% (for most amino acids) | [10][11] |
| Seleno Amino Acids | This compound | Aqueous Extraction | 40% - 100% | [12] |
Experimental Protocols
Protocol: Derivatization of Amino Acids with this compound
This protocol is adapted from methods described for the derivatization of amino acids in biological samples.[10]
-
Sample Preparation: To your aqueous sample extract, add methanol, pyridine, and an internal standard.
-
Initiate Derivatization: Add this compound (MCF) to the mixture. The reaction is rapid.
-
Vortex: Mix vigorously for 30-60 seconds.
-
Extraction: Perform a liquid-liquid extraction by adding chloroform to extract the newly formed, less polar derivatives. Add a sodium bicarbonate solution to help separate the phases.
-
Collect Organic Layer: The bottom chloroform layer, containing the MCF derivatives, is collected for SPE cleanup or direct analysis.
Protocol: SPE Cleanup of MCF Derivatives (Reversed-Phase)
This is a general starting protocol for cleanup using a C18 or polymeric reversed-phase cartridge. Optimization will be required.
-
Conditioning: Pass 1-2 cartridge volumes of methanol or acetonitrile through the cartridge.
-
Equilibration: Pass 1-2 cartridge volumes of deionized water. Crucially, do not allow the sorbent bed to go dry from this point until the sample is loaded. [3]
-
Loading: Dilute the chloroform extract from the derivatization step if necessary (e.g., by evaporating and reconstituting in a low-percentage organic solvent) or load directly if compatible. Load the sample at a slow, controlled flow rate (approx. 1-2 mL/min).[1]
-
Washing: Pass 1-2 cartridge volumes of a weak solvent (e.g., 5-10% methanol in water) to wash away residual salts, pyridine, and other polar impurities.
-
Elution: Elute the derivatized analytes with 1-2 cartridge volumes of a strong solvent (e.g., 90-100% acetonitrile or methanol). Collect the eluate for analysis.
Visualization of Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 6. Kinetics of hydrolysis and aminolysis of this compound in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of a gas chromatography-mass spectrometry method with this compound derivatization for quantification of amino acids in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.utwente.nl [research.utwente.nl]
Technical Support Center: Resolving Overlapping Peaks in GC-MS after MCF Derivatization
Welcome to the technical support center for troubleshooting gas chromatography-mass spectrometry (GC-MS) analyses following methyl chloroformate (MCF) derivatization. This resource provides in-depth guidance for researchers, scientists, and drug development professionals to identify and resolve common issues with overlapping chromatographic peaks.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MCF) derivatization and why is it used in GC-MS?
A1: this compound (MCF) derivatization is a chemical modification technique used to prepare samples for GC-MS analysis. It is particularly effective for converting polar, non-volatile compounds such as amino acids and organic acids into more volatile and thermally stable derivatives.[1][2][3] This process, known as alkylation, allows these molecules to be readily analyzed by gas chromatography, which requires analytes to be in a gaseous state.[1][3] The resulting MCF derivatives, typically carbamates and esters, exhibit improved chromatographic behavior, leading to better peak shapes and separation.
Q2: What are the common causes of overlapping peaks in GC-MS chromatograms after MCF derivatization?
A2: Overlapping or co-eluting peaks are a frequent challenge in GC-MS and can arise from several factors. These can be broadly categorized into chromatographic issues and derivatization-related problems.
-
Chromatographic Issues:
-
Suboptimal GC Oven Temperature Program: The temperature gradient is a critical factor influencing the separation of compounds. An inappropriate initial temperature, a ramp rate that is too fast, or an unsuitable final temperature can all lead to poor resolution.
-
Incorrect GC Column Selection: The choice of stationary phase, column length, internal diameter, and film thickness significantly impacts separation efficiency. A column that is not well-suited for the specific analytes can result in co-elution.
-
Carrier Gas Flow Rate: The velocity of the carrier gas affects the interaction time of the analytes with the stationary phase. An unoptimized flow rate can diminish separation performance.
-
Sample Overload: Injecting a sample that is too concentrated can saturate the column, leading to broadened and overlapping peaks.
-
-
Derivatization-Related Issues:
-
Incomplete Derivatization: If the derivatization reaction does not go to completion, multiple derivatives of the same analyte or the presence of the underivatized compound can lead to extra peaks that may overlap with other analytes.
-
Formation of Byproducts: The MCF derivatization reaction itself can sometimes produce byproducts. While many are volatile and elute early, some may interfere with the analytes of interest.
-
Analyte Instability: Certain analytes may form unstable derivatives that degrade during the analysis, potentially creating artifact peaks. For instance, the MCF derivative of arginine can be thermally unstable.[4]
-
Troubleshooting Guides
Issue 1: Poor resolution between two or more peaks.
This is the most common manifestation of peak overlap. The following steps provide a systematic approach to improving peak separation.
Q: My chromatogram shows several overlapping peaks. Where should I start troubleshooting?
A: Start by optimizing the GC oven temperature program. The temperature program has the most significant impact on chromatographic resolution and can often resolve overlapping peaks without changing other parameters.
Systematic Approach to Optimizing Your Temperature Program:
-
Adjust the Initial Oven Temperature:
-
Problem: Poor separation of early-eluting peaks.
-
Solution: Lower the initial oven temperature. A lower starting temperature enhances the trapping of volatile compounds at the beginning of the column, leading to better separation. For splitless injections, a good starting point is approximately 20°C below the boiling point of the injection solvent.
-
-
Modify the Temperature Ramp Rate:
-
Problem: Co-eluting peaks in the middle of the chromatogram.
-
Solution: Decrease the temperature ramp rate. A slower ramp allows for more interactions between the analytes and the stationary phase, which can significantly improve separation. Try decreasing the ramp rate in increments of 1-2°C/min. Be aware that this will increase the total analysis time.
-
-
Optimize the Final Temperature and Hold Time:
-
Problem: Ghost peaks or carryover in subsequent runs, which might be mistaken for poor resolution.
-
Solution: Ensure the final temperature is high enough and the hold time is long enough to elute all compounds from the column. A good practice is to set the final temperature 20-30°C above the elution temperature of the last analyte of interest and hold for several minutes.
-
| Parameter | Recommended Adjustment for Better Resolution |
| Initial Temperature | Decrease by 10-20°C for better separation of early peaks. |
| Temperature Ramp Rate | Decrease by 1-2°C/min to improve separation of mid-eluting peaks. |
| Final Temperature | Set 20-30°C above the elution of the last peak of interest. |
| Final Hold Time | Increase to ensure all compounds elute, preventing carryover. |
Issue 2: Overlapping peaks of specific amino acid pairs.
Certain pairs of amino acids are notoriously difficult to separate chromatographically due to their similar structures.
Q: I am struggling to separate isoleucine/threonine and proline/asparagine after MCF derivatization. What can I do?
A: If optimizing the chromatographic conditions does not fully resolve these pairs, you can use selected ion monitoring (SIM) on your mass spectrometer to quantify them. By choosing unique fragment ions for each compound, you can distinguish them even if they co-elute.[5]
Example of Selected Ions for Quantification:
| Amino Acid Pair | Amino Acid | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Isoleucine/Threonine | Isoleucine | [Example Ion 1] | [Example Ion 2] |
| Threonine | [Example Ion 3] | [Example Ion 4] | |
| Proline/Asparagine | Proline | [Example Ion 5] | [Example Ion 6] |
| Asparagine | [Example Ion 7] | [Example Ion 8] | |
| Note: Specific ions should be determined empirically based on the mass spectra of your derivatized standards. |
Issue 3: General poor peak shape and resolution.
If many peaks in your chromatogram are broad or tailing, it may indicate a problem with your GC column or the derivatization process itself.
Q: My peaks are generally broad, leading to widespread overlap. What should I check?
A: First, evaluate your GC column. Then, review your derivatization protocol.
GC Column Troubleshooting:
| Parameter | Recommendation |
| Stationary Phase | Ensure the polarity of your stationary phase is appropriate for the MCF derivatives. A mid-polarity phase is often a good starting point. |
| Column Dimensions | For complex mixtures, a longer column (e.g., 30 m or 60 m) will provide better resolution. A smaller internal diameter (e.g., 0.25 mm) increases efficiency. |
| Film Thickness | Thicker films are suitable for highly volatile compounds, while thinner films are better for high-boiling point analytes. |
| Column Health | Column contamination can lead to poor peak shape. Try trimming the first 10-20 cm of the column from the inlet side. If performance does not improve, the column may need to be replaced. |
Derivatization Protocol Troubleshooting:
-
Ensure Complete Reaction: Follow the derivatization protocol precisely, paying attention to reagent volumes, reaction times, and mixing steps. Incomplete reactions can result in multiple peaks for a single analyte.
-
Minimize Water Content: MCF is sensitive to water. Ensure your samples and solvents are as dry as possible to prevent hydrolysis of the reagent, which can affect derivatization efficiency.
-
Check Reagent Quality: Use fresh, high-quality MCF and other reagents. Degradation of reagents can lead to poor derivatization and the formation of interfering byproducts.
Experimental Protocols
Detailed Protocol for MCF Derivatization of Amino and Organic Acids
This protocol is adapted from established methods for the derivatization of metabolites for GC-MS analysis.[1]
Materials:
-
Dried sample extract
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
This compound (MCF)
-
50 mM Sodium bicarbonate (NaHCO₃) solution
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Resuspend the dried sample extract in 200 µL of 1 M NaOH.
-
Add 167 µL of methanol and 34 µL of pyridine to the sample mixture.
-
Add 20 µL of MCF to the mixture and vortex vigorously for 30 seconds.
-
Add another 20 µL of MCF and vortex again for 30 seconds.
-
To extract the MCF derivatives, add 400 µL of chloroform and vortex for 10 seconds.
-
Add 400 µL of 50 mM NaHCO₃ solution and vortex for an additional 10 seconds to separate the layers.
-
Centrifuge the sample to achieve clear phase separation.
-
Carefully transfer the lower chloroform layer containing the derivatives to a GC vial for analysis.
Visualizations
Caption: Workflow for the this compound (MCF) derivatization of metabolites.
Caption: A decision tree for troubleshooting overlapping peaks in GC-MS.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of amino and organic acids by this compound derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of a gas chromatography-mass spectrometry method with this compound derivatization for quantification of amino acids in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of pH on the efficiency of methyl chloroformate derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing methyl chloroformate (MCF) for chemical derivatization.
Troubleshooting Guides
This section addresses common issues encountered during this compound derivatization, with a focus on the critical role of pH.
Issue 1: Low or No Derivatization Yield
Possible Cause: Suboptimal reaction pH. The derivatization of acidic functional groups (carboxylic acids, phenols) and amino groups with this compound is highly dependent on the pH of the reaction mixture. The reaction requires a basic environment to proceed efficiently.
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your sample solution is within the optimal alkaline range before adding this compound. The ideal pH can vary depending on the analyte.
-
Adjust pH: If the pH is too low (neutral or acidic), the reaction will be slow or may not occur at all. Adjust the pH using an appropriate base. Common choices include:
-
Sodium bicarbonate (NaHCO₃): Often used to achieve a pH of around 8-9.[1]
-
Sodium hydroxide (B78521) (NaOH): A stronger base used to reach higher pH values (e.g., 9-11).
-
Borate (B1201080) Buffer: Can be used to maintain a stable pH in the range of 8.5 to 11.4.[2][3]
-
-
Use a Buffer: To ensure a stable pH throughout the reaction, especially if the sample itself has buffering capacity, use a suitable buffer system like a borate buffer.[2][3]
-
Re-optimize pH: If you are working with a new class of compounds, it is recommended to perform a pH optimization study to determine the ideal pH for maximum derivatization efficiency.
Issue 2: Inconsistent or Irreproducible Results
Possible Cause: Fluctuations in reaction pH.
Troubleshooting Steps:
-
Implement a Robust Buffering System: Instead of relying on a single addition of base, use a buffer solution to maintain a constant pH during the derivatization reaction. A borate buffer is a good option for maintaining a high alkaline pH.[2][3]
-
Standardize Sample Preparation: Ensure that the pH of all samples and standards is adjusted consistently before derivatization.
-
Monitor pH: If possible, monitor the pH of a representative sample after the addition of all reagents (except MCF) to confirm that the target pH is achieved and stable.
Issue 3: Presence of Unwanted Side Products
Possible Cause: Incorrect pH leading to side reactions.
Troubleshooting Steps:
-
Avoid Excessively High pH: While a basic pH is necessary, an extremely high pH can promote the hydrolysis of this compound, reducing the amount of reagent available for derivatization and leading to the formation of methanol (B129727) and carbon dioxide. It can also promote the degradation of certain analytes.
-
Control Reaction Time: At optimal pH, the derivatization reaction is typically rapid. Prolonged reaction times, especially at elevated pH, are generally not necessary and may increase the likelihood of side reactions.
-
Optimize Reagent Concentration: Ensure that the concentration of this compound is optimized. An excessive amount of the derivatizing agent can sometimes lead to the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound derivatization?
A1: The optimal pH for this compound derivatization is in the alkaline range, typically between pH 8 and 11.5. However, the exact optimal pH can vary depending on the functional groups of the analytes. For amino acids, a pH of around 10 to 11.4 has been shown to be effective.[2][4] For the derivatization of aromatic carboxylic acids and phenols, a pH greater than 9 is recommended.[1] It is advisable to optimize the pH for your specific application to achieve the highest derivatization efficiency.
Q2: How do I adjust the pH of my sample for derivatization?
A2: The pH of the sample can be adjusted by adding a base. Common choices include sodium bicarbonate solution, sodium hydroxide solution, or a borate buffer.[1][2][3] The choice of the base may depend on the target pH and the compatibility with your analytical method. For example, a borate buffer can provide a stable pH environment throughout the reaction.[2][3]
Q3: What happens if the pH is too low during derivatization?
A3: If the pH is too low (neutral or acidic), the derivatization reaction will be inefficient or may not proceed at all. This is because the nucleophilicity of the functional groups (e.g., the deprotonated form of carboxylic acids and the neutral form of amines) is reduced, hindering their attack on the this compound molecule. This will result in low or no yield of the desired derivative.
Q4: Can the pH be too high? What are the consequences?
A4: Yes, an excessively high pH can be detrimental. It can lead to the rapid hydrolysis of this compound, which competes with the derivatization reaction. This reduces the effective concentration of the derivatizing agent and can lead to incomplete derivatization. Furthermore, some analytes may be unstable and degrade under highly alkaline conditions.
Q5: Do I need to use a buffer for pH control?
A5: While not always strictly necessary, using a buffer is highly recommended for robust and reproducible results. A buffer will maintain a stable pH throughout the reaction, even if there are slight variations in the sample matrix or if the reaction itself produces acidic byproducts. A borate buffer is commonly used for this purpose.[2][3]
Data Presentation
The following table summarizes the recommended pH conditions for the derivatization of different classes of compounds with chloroformate reagents, based on published literature.
| Analyte Class | Recommended pH Range | Buffering Agent/Base | Reference |
| Amino Acids | 10 - 11.4 | Borate Buffer, NaOH | [2][4] |
| Aromatic Carboxylic Acids & Phenols | > 9 | Sodium Bicarbonate | [1] |
| General Metabolites (in serum) | 9 - 10 | Sodium Hydroxide | |
| Amino Acids (in fruit juice) | 8.5 | Borate Buffer | [3] |
Experimental Protocols
Protocol 1: Derivatization of Amino Acids using this compound
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation: Prepare a standard solution of amino acids in 0.1 M HCl or an appropriately extracted biological sample.
-
pH Adjustment: To 100 µL of the sample, add 100 µL of a 1.0 M borate buffer solution to achieve a final pH of approximately 10. Verify the pH of a representative sample.
-
Derivatization: Add 50 µL of a solution of this compound in a suitable organic solvent (e.g., toluene (B28343) or chloroform).
-
Reaction: Vortex the mixture vigorously for 30-60 seconds at room temperature. The reaction is typically very fast.
-
Extraction: Add 200 µL of an extraction solvent (e.g., chloroform (B151607) or ethyl acetate) and vortex thoroughly to extract the derivatized amino acids.
-
Phase Separation: Centrifuge the sample to achieve clear phase separation.
-
Analysis: Collect the organic layer for analysis by GC-MS or another suitable technique.
Mandatory Visualization
Caption: Workflow for this compound derivatization.
Caption: Troubleshooting logic for low derivatization yield.
References
Technical Support Center: Minimizing Byproduct Formation in Carbamat Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of byproducts during carbamate (B1207046) synthesis.
Section 1: Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during carbamate synthesis in a question-and-answer format.
Issue 1: Formation of Symmetrical Urea (B33335) Byproducts
Q1: I am observing a significant amount of symmetrical urea byproduct in my reaction. What is the primary cause and how can I prevent it?
A1: The formation of symmetrical urea is a common side reaction, particularly when using isocyanates or chloroformates. The primary cause is the reaction of an isocyanate intermediate with an amine. This amine can be the starting material or one that is generated in-situ from the hydrolysis of the isocyanate in the presence of water.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture can react with isocyanates to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This newly formed amine can react with another isocyanate molecule, leading to symmetrical urea. It is critical to use anhydrous solvents and thoroughly dried glassware.[1]
-
Optimize Order of Addition: The sequence of adding reagents is crucial. When generating an isocyanate in-situ from an amine and a phosgene (B1210022) equivalent, it is advisable to add the amine solution slowly to the phosgene solution to keep the concentration of the free amine low.[1]
-
Low-Temperature Addition: When using chloroformates, add the chloroformate to the amine solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and reduce the likelihood of side reactions.
-
Utilize Carbonyldiimidazole (CDI): CDI is an effective alternative to highly toxic phosgene-related reagents. The reaction of an amine with CDI forms a carbamoylimidazole intermediate, which then reacts with an alcohol to produce the desired carbamate with minimal formation of symmetrical urea byproducts.[1]
Issue 2: Formation of Allophanate (B1242929) and Isocyanurate Byproducts
Q2: My reaction is producing significant amounts of allophanates and isocyanurates. How can I minimize these byproducts?
A2: Allophanates form from the reaction of an isocyanate with a previously formed carbamate. Isocyanurates are trimers of the isocyanate. Both are favored by high temperatures and an excess of isocyanate.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. Avoid using a large excess of the isocyanate to reduce the formation of allophanates and isocyanurates. At equimolar isocyanate-to-alcohol ratios, the carbamate is the dominating product.[2]
-
Temperature Management: Many side reactions, including allophanate and isocyanurate formation, are accelerated at higher temperatures. Maintain the recommended reaction temperature. Allophanate formation is more likely at elevated temperatures.[3]
-
Catalyst Selection: The choice of catalyst significantly influences the product distribution. Catalysts like tin carboxylates and tertiary amines (e.g., DABCO) favor carbamate formation over allophanates and isocyanurates.[2] In contrast, catalysts such as aminals, amidines, and carboxylate anions tend to favor isocyanurate formation.[2]
Issue 3: N-Alkylation of the Starting Amine or Carbamate Product
Q3: I'm observing N-alkylation of my starting amine and/or the desired carbamate product. How can this be mitigated?
A3: N-alkylation is a competitive side reaction, particularly in three-component reactions involving an amine, CO₂, and an alkyl halide, where the amine is directly alkylated by the alkyl halide.
Troubleshooting Steps:
-
Control Stoichiometry of Alkylating Agent: An excess of the alkylating agent can significantly increase N-alkylation. Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the alkyl halide.[1]
-
Choice of Base: Employ a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to scavenge the acid produced during the reaction. Avoid using primary or secondary amines as bases, as they will compete as nucleophiles.
-
Optimize Reaction Temperature and Pressure: In some systems, particularly continuous flow setups, adjusting temperature and pressure can significantly reduce N-alkylation.
-
Use of Additives: Additives like tetrabutylammonium (B224687) iodide (TBAI) can sometimes suppress N-alkylation.
Section 2: Quantitative Data on Byproduct Formation
The following tables summarize how reaction conditions can influence byproduct formation.
Table 1: Effect of Temperature and Pressure on N-Alkylation in a Continuous Flow Synthesis of N-Phenyl Butylcarbamate
| Temperature (°C) | Pressure (bar) | Carbamate Yield (%) | N-Alkylation Byproduct Yield (%) |
| 70 | 3 | Good Conversion | Negligible |
| 70 | Atmospheric | Lower Conversion | Increased |
| >70 | 3 | High Conversion | Increased |
Data adapted from studies on continuous flow synthesis. Actual yields may vary based on specific substrates and reaction setup.
Table 2: Influence of Reactant Ratio on Product Distribution in Isocyanate Reactions
| Isocyanate : Alcohol Ratio | Dominant Product | Byproducts |
| 1 : 1 | Carbamate | Allophanate, Isocyanurate (minimized) |
| > 1 : 1 (High Ratio) | Isocyanurate | Carbamate, Allophanate (as intermediates) |
This table provides a qualitative summary based on kinetic studies.[2] The exact ratios for byproduct minimization are substrate and catalyst dependent.
Table 3: Effect of Catalyst on Urea Yield from Ammonium (B1175870) Carbamate
| Catalyst | Temperature (°C) | Time (h) | Urea Yield (%) |
| None | 120 | 15 | No Significant Urea Formed |
| [Cu(NH₃)₄(OH₂)]SO₄ | 120 | 15 | up to 18 ± 6 |
| DBU | 100 | 72 | 35 |
| Zn(II) catalysts | 120-140 | 24 | up to 54 |
Data compiled from various studies on urea synthesis from ammonium carbamate.[4][5][6]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Carbamate Synthesis from CO₂ and an Amine to Minimize N-Alkylation
Objective: To provide a general batch protocol for carbamate synthesis from CO₂ that minimizes N-alkylation.
Materials:
-
Amine (1.0 eq.)
-
Alkyl Halide (1.1 eq.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
Carbon Dioxide (CO₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amine, DBU, and anhydrous MeCN under an inert atmosphere.
-
Purge the flask with CO₂ and maintain a positive pressure of CO₂ using a balloon or a gentle, continuous flow.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes to facilitate the formation of the carbamate-DBU adduct.
-
Slowly add the alkyl halide to the reaction mixture via syringe.
-
Heat the reaction to an optimal temperature (typically between 50-70 °C) and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Analysis: Quantify the ratio of the desired carbamate to the N-alkylated byproduct using GC-MS or ¹H NMR spectroscopy.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Analysis of Carbamates and Urea Byproducts
Objective: To provide a general HPLC method for the separation and quantification of carbamates and potential urea byproducts.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C8 or C18 reverse-phase column (e.g., 15 cm × 4.6 mm, 5 µm particles)
Mobile Phase:
-
A: Water
-
B: Acetonitrile
Gradient Elution:
| Time (min) | % A (Water) | % B (Acetonitrile) |
| 0.0 | 82 | 18 |
| 9.0 | 35 | 65 |
| 12.0 | 35 | 65 |
| 12.1 | 82 | 18 |
| 15.0 | 82 | 18 |
Flow Rate: 2.0 mL/min Column Temperature: 35 °C Detection: UV at 240 nm
Procedure:
-
Prepare standard solutions of the expected carbamate product and potential urea byproduct at known concentrations.
-
Dissolve a small, accurately weighed amount of the crude reaction mixture in the mobile phase.
-
Inject the standards and the sample onto the HPLC system.
-
Identify the peaks corresponding to the carbamate and urea by comparing their retention times with the standards.
-
Quantify the components by integrating the peak areas and comparing them to a calibration curve generated from the standards.
(This is a general method; specific conditions may need to be optimized for your particular analytes.)
Section 4: Visual Guides
Caption: Key Byproduct Formation Pathways in Carbamate Synthesis.
Caption: Decision Tree for Troubleshooting Byproduct Formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From greenhouse gas to feedstock: formation of ammonium carbamate from CO2 and NH3 in organic solvents and its catalytic conversion into urea under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Handling Methyl Chloroformate in Reaction Setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the corrosivity (B1173158) of methyl chloroformate in experimental setups.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so corrosive?
A1: this compound's corrosivity stems primarily from its reaction with water or moisture, which leads to the formation of hydrochloric acid (HCl).[1] This acid is highly corrosive to many materials, particularly metals. The reaction is as follows:
CH₃O(CO)Cl + H₂O → CH₃OH + HCl + CO₂
Even trace amounts of moisture in the reaction setup or reagents can initiate this decomposition, leading to unexpected corrosion.
Q2: What are the initial signs of corrosion in my reaction setup?
A2: Early detection of corrosion is crucial to prevent catastrophic failure of your experiment and ensure safety. Key signs include:
-
Discoloration: A change in the color of metal surfaces, such as the appearance of rust-colored stains on stainless steel.
-
Pitting: Localized small holes or cavities on the surface of the material.
-
Unexplained Precipitates: Formation of solid metal chlorides.
-
Changes in Reaction Performance: Inconsistent reaction kinetics or unexpected side products can sometimes be attributed to interactions with corroded surfaces.
-
For Glass-Lined Reactors: Look for blistering, bulging, visible cracks, or changes in the color of the glass lining.[2]
Q3: Can I use stainless steel reactors with this compound?
A3: The use of stainless steel with this compound requires careful consideration. While stainless steel offers good general chemical resistance, it is susceptible to corrosion by hydrochloric acid, a decomposition product of this compound.
-
Grades 304 and 316 stainless steel are generally not recommended for use with hydrochloric acid at any significant concentration or temperature.[1]
-
Higher-alloyed stainless steels and nickel-based alloys, such as Hastelloy C-276, offer significantly better resistance to hydrochloric acid and are the preferred choice for metallic reactors.[3][4]
Q4: What plastic and elastomeric materials are compatible with this compound?
A4: Material selection for seals, gaskets, and tubing is critical. Many common elastomers are not compatible with this compound.
-
Incompatible Elastomers: Natural Rubber, SBR, Butyl, EPDM, and Neoprene are generally rated as unsatisfactory for use with this compound.
-
Compatible Materials: For seals and gaskets, perfluoroelastomers (FFKM) are often recommended due to their high chemical resistance. Polytetrafluoroethylene (PTFE) is also a suitable choice for many applications. Polyetheretherketone (PEEK) exhibits good resistance to a wide range of chemicals, including hydrochloric acid at moderate concentrations, but may show incompatibility with concentrated acids.[5][6][7][8][9] Always consult a detailed chemical compatibility chart for your specific operating conditions.
Troubleshooting Guide
This guide addresses common corrosion-related issues encountered when using this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpectedly rapid reaction or exotherm | Corrosion of the metallic reactor surface may be catalyzing the reaction or decomposition. | 1. Immediately cool the reaction mixture. 2. Safely quench the reaction. 3. Inspect the reactor for signs of corrosion. 4. Consider using a glass-lined reactor or a more resistant alloy. |
| Discolored reaction mixture | Leaching of metal ions from a corroded reactor or stirrer. | 1. Stop the reaction and safely work up the mixture. 2. Analyze the mixture for metal contaminants. 3. Inspect all wetted parts of the reactor system for corrosion. |
| Leakage from seals or gaskets | Chemical attack and degradation of incompatible elastomer materials. | 1. Immediately stop the experiment and ventilate the area. 2. Replace the seals with a more chemically resistant material like FFKM or PTFE. 3. Review the chemical compatibility of all wetted components. |
| Visible pitting or etching on stainless steel components | Presence of moisture leading to the formation of hydrochloric acid. | 1. Discontinue use of the affected component. 2. Thoroughly dry all solvents and reagents before use. 3. Consider passivation of stainless steel components before use. 4. For persistent issues, upgrade to a more corrosion-resistant material. |
Data Presentation: Material Corrosion Rates in Hydrochloric Acid
The following table summarizes the corrosion rates of various materials in hydrochloric acid, a key corrosive species formed from this compound. This data can guide the selection of appropriate materials for your reaction setup.
| Material | Acid Concentration | Temperature (°C) | Corrosion Rate (mm/year) | Reference |
| Stainless Steel 304 | 8N (~29%) | Room | ~0.64 | [10] |
| Stainless Steel 304 | pH 2 | Room | 0.020 | [11] |
| Stainless Steel 316 | 0.5 - 2M | 30 - 60 | 0.08 - 0.112+ | [12] |
| Stainless Steel 316 | 1M | Room | High, with pitting | [13] |
| Hastelloy C-276 | 0.5M | Room | 0.16 | [3][14][15] |
| Hastelloy C-276 | 0.01M | Room | 0.11 | [3][14] |
Note: Corrosion rates can be significantly influenced by factors such as aeration, impurities, and the presence of other chemicals in the reaction mixture.
Experimental Protocols
Protocol for Passivation of Stainless Steel Laboratory Reactors
Passivation is a chemical treatment that removes free iron from the surface of stainless steel and creates a passive oxide layer that enhances its corrosion resistance.[16][17][18][19]
Materials:
-
Degreasing agent (e.g., a suitable solvent or an alkaline cleaner)
-
Nitric acid (20-50% by volume in deionized water) or Citric acid (10-15% by weight in deionized water)
-
Deionized water
-
Appropriate personal protective equipment (gloves, goggles, lab coat)
Procedure:
-
Degreasing: Thoroughly clean all surfaces of the reactor to be passivated with a degreasing agent to remove any oils, greases, or other organic residues.[16][18] Rinse thoroughly with deionized water.
-
Acid Treatment (Nitric Acid):
-
Carefully fill the reactor with a 20% nitric acid solution.
-
Allow the solution to stand for at least 20-30 minutes at room temperature. For some grades of stainless steel, heating to 49-60°C (120-140°F) for a shorter duration may be more effective, but consult specific guidelines for your alloy.[17]
-
Drain the nitric acid solution into an appropriate waste container.
-
-
Acid Treatment (Citric Acid - Safer Alternative):
-
Rinsing: Rinse the reactor thoroughly with deionized water. Continue rinsing until the pH of the rinse water is neutral.
-
Drying: Dry the reactor completely. A final rinse with a volatile, water-miscible solvent like acetone (B3395972) or isopropanol (B130326) can aid in drying.
Mandatory Visualizations
Caption: Experimental workflow for handling corrosive this compound reactions.
Caption: Logical troubleshooting flow for corrosion-related issues.
References
- 1. bssa.org.uk [bssa.org.uk]
- 2. glasskem.ca [glasskem.ca]
- 3. Corrosion Behavior of Hastelloy C-276 in Hydrochloric and Sulfuric Acid | Scientific.Net [scientific.net]
- 4. Corrosion Resistance of Hastelloy C-276 to Hydrochloric Acid [metalspiping.com]
- 5. zeusinc.com [zeusinc.com]
- 6. Understanding PEEK Chemical Compatibility | Learn More [atlasfibre.com]
- 7. astisensor.com [astisensor.com]
- 8. daichem.co.jp [daichem.co.jp]
- 9. calpaclab.com [calpaclab.com]
- 10. edlib.net [edlib.net]
- 11. ir.uitm.edu.my [ir.uitm.edu.my]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ijmerr.com [ijmerr.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. solenis.com [solenis.com]
- 17. Passivation: An Important Factor in Improving Stainless Steel Corrosion Resistance - Unified Alloys [unifiedalloys.com]
- 18. solenis.com [solenis.com]
- 19. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation: Methyl Chloroformate Derivatization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods employing methyl chloroformate (MCF) derivatization against other common techniques. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for method development and validation in analytical chemistry.
Introduction to this compound Derivatization
This compound (MCF) is a versatile derivatizing reagent used in gas chromatography-mass spectrometry (GC-MS) to enhance the volatility and thermal stability of a wide range of analytes, particularly those containing amino, carboxylic, and hydroxyl groups.[1][2] This derivatization is known for its rapid reaction in aqueous media, which can simplify sample preparation by eliminating the need for a separate drying step, a notable advantage over methods like trimethylsilyl (B98337) (TMS) derivatization.[3]
Performance Comparison of Derivatization Methods
The selection of a derivatization agent is critical for the sensitivity, accuracy, and reproducibility of an analytical method. This section compares the performance of this compound and other alkyl chloroformates with alternative derivatization strategies.
Alkyl Chloroformates vs. Trimethylsilyl (TMS) Reagents
Alkyl chloroformate derivatization, including with methyl and ethyl chloroformate, offers distinct advantages over traditional silylation reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). A key benefit is the ability of chloroformates to react in an aqueous environment, which streamlines the sample preparation process.[3] In contrast, TMS derivatization requires anhydrous conditions, often necessitating a laborious and time-consuming water removal step.[3]
Comparison of Different Alkyl Chloroformates
Studies comparing different alkyl chloroformates have shown that this compound often provides the best performance in terms of derivatization yield and reproducibility.[4][5] For the analysis of seleno amino acids, MCF demonstrated higher and more consistent overall efficiencies (40-100%) compared to ethyl chloroformate (30-75%) and menthyl chloroformate (15-70%).[4]
Quantitative Performance Data
The following table summarizes the quantitative performance data from various validated analytical methods using this compound and other derivatization agents. This allows for a direct comparison of key validation parameters.
| Analyte Class | Derivatization Reagent | Matrix | Linearity (R²) | LOD | LOQ | Recovery (%) | Accuracy/Precision (RSD%) | Citation |
| Metabolites | Ethyl Chloroformate | Serum | > 0.9900 | 125 - 300 pg on-column | - | 70 - 120 | < 10 | [3] |
| Amino Acids | This compound | Plant Tissue | > 0.98 | 0.01 - 0.07 µg/mL | 0.02 - 0.20 µg/mL | > 95 (most amino acids) | < 12.5 | [6][7] |
| Small Organic Acids, Pyrazines, Phenol, Cyclic Ketones | This compound | Aqueous phase from hydrothermal liquefaction | > 0.991 | - | - | - | - | [8] |
| Seleno Amino Acids | This compound | Aqueous Extracts | - | - | - | 40 - 100 | 7 - 13 (without IS), 2 (with IS) | [4] |
| Resveratrol Isomers | Ethyl Chloroformate | Red Wine | - | 25 ng/mL (cis), 50 ng/mL (trans) | 25 ng/mL (cis), 50 ng/mL (trans) | - | - | [9] |
| Biogenic Amines | Isobutyl Chloroformate | Port Wine and Grape Juice | Excellent | - | - | Excellent | Excellent | [10] |
| Biogenic Amines | 9-fluorenylthis compound (FMOC) | Meat Samples | Excellent | - | - | Good | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for this compound derivatization.
Protocol 1: Analysis of Amino Acids in Plant Tissue
This method, optimized for Arabidopsis thaliana leaf tissues, involves solid-phase extraction (SPE) followed by MCF derivatization and GC-MS analysis.[6]
-
Sample Extraction: Homogenize plant tissue and extract amino acids.
-
SPE Cleanup: Apply the extract to an SPE column to remove interfering substances. Elute the amino acid fraction.
-
Derivatization:
-
To the eluate, add 167 µL of ethanol (B145695) and 67 µL of pyridine (B92270) and mix for 5 seconds.
-
Add 80 µL of this compound and stir for 60 seconds.
-
Extract the derivatives with 400 µL of chloroform (B151607).
-
Add 400 µL of 50 mM sodium bicarbonate.
-
The chloroform phase is collected for GC-MS analysis.[6]
-
-
GC-MS Analysis: Inject the chloroform phase into the GC-MS system for separation and quantification.
Protocol 2: Analysis of Metabolites in Serum
This optimized protocol is for the comprehensive analysis of endogenous metabolites in serum using ethyl chloroformate derivatization.[3]
-
Sample Preparation: Use a suitable volume of serum for analysis.
-
Derivatization:
-
The derivatization is performed in an aqueous medium.
-
Adjust the pH to 9-10 with 7 mol/L NaOH to facilitate the reaction of ECF with –COOH, –NH2, and –OH groups.[3]
-
-
Extraction: Extract the derivatized metabolites using n-hexane.
-
Solvent Exchange: Dry the n-hexane extract and resuspend the derivatives in chloroform for GC-MS analysis.
-
GC-MS Analysis: Inject the chloroform solution into the GC-MS for metabolite profiling.
Visualizing the Workflow
The following diagrams illustrate the key steps in the analytical workflow using this compound derivatization.
Caption: Experimental workflow for this compound derivatization.
Caption: Comparison of derivatization method characteristics.
References
- 1. Quantitative analysis of amino and organic acids by this compound derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Amino and Organic Acids by this compound Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of a gas chromatography-mass spectrometry method with this compound derivatization for quantification of amino acids in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using design of experiments to optimize derivatization with this compound for quantitative analysis of the aqueous phase from hydrothermal liquefaction of biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatography of biogenic amines, derivatized with 9-fluorenylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Methyl Chloroformate vs. Ethyl Chloroformate for Derivatizing Seleno Amino Acids
For researchers, scientists, and drug development professionals engaged in the analysis of seleno amino acids, the choice of derivatization agent is a critical step that significantly impacts the accuracy and reliability of results. This guide provides an objective comparison of two commonly used chloroformate reagents, methyl chloroformate (MCF) and ethyl chloroformate (ECF), for the derivatization of these important compounds prior to gas chromatography-mass spectrometry (GC-MS) analysis.
The derivatization of amino acids is a necessary prerequisite for their analysis by GC-MS, rendering them volatile and thermally stable. Chloroformate reagents are favored for their rapid and efficient reaction with both the amino and carboxylic acid functional groups of amino acids in a single step, directly in an aqueous medium. This comparison focuses on the performance of this compound and ethyl chloroformate in the derivatization of key seleno amino acids, providing supporting experimental data to guide your selection.
Performance Comparison at a Glance
A seminal study directly comparing the performance of this compound, ethyl chloroformate, and menthyl chloroformate for the derivatization of seleno amino acids concluded that this compound is the preferred reagent.[1][2] MCF generally exhibits superior derivatization yield and reproducibility, along with fewer conditioning effects on the analytical instrumentation compared to ECF.[1][2]
The following table summarizes the key quantitative performance metrics for the derivatization of selenomethionine (B1662878) and selenoethionine with this compound and ethyl chloroformate.
| Performance Metric | This compound (MCF) | Ethyl Chloroformate (ECF) | Seleno Amino Acids Tested | Reference |
| Overall Efficiency | 40 - 100% | 30 - 75% | Selenomethionine, Selenoethionine | [1][2] |
| Reproducibility (RSD %) | 7 - 13% (without internal standard) | Not specified | Selenomethionine, Selenoethionine | [1][2] |
| Reproducibility (RSD %) | 2% (with selenoethionine as internal standard for selenomethionine) | Not specified | Selenomethionine | [1][2] |
Experimental Protocols
The following are detailed methodologies for the derivatization of seleno amino acids using this compound and ethyl chloroformate, synthesized from established protocols for amino acid analysis. These protocols are intended as a guide and may require optimization for specific sample matrices and analytical instrumentation.
I. Derivatization with this compound (MCF)
This protocol is adapted from the general principles of chloroformate derivatization for amino acids.
Materials:
-
Aqueous sample containing seleno amino acids
-
This compound (MCF)
-
Chloroform (B151607) (or other suitable organic solvent for extraction)
-
Sodium sulfate (B86663) (anhydrous)
-
Internal standard solution (optional, e.g., selenoethionine for the analysis of selenomethionine)
Procedure:
-
Sample Preparation: To an appropriate volume of the aqueous sample (e.g., 100 µL) in a reaction vial, add the internal standard if desired.
-
Addition of Alcohol and Catalyst: Add 200 µL of methanol and 50 µL of pyridine to the sample. Vortex the mixture for 10 seconds.
-
Derivatization Reaction: Add 50 µL of this compound to the mixture. Immediately vortex vigorously for 30 seconds. An emulsion will form.
-
Extraction: Add 500 µL of chloroform to the vial and vortex for 20 seconds to extract the derivatized seleno amino acids.
-
Phase Separation: Centrifuge the vial to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the lower organic layer (chloroform) to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
II. Derivatization with Ethyl Chloroformate (ECF)
This protocol follows a similar procedure to the MCF derivatization.
Materials:
-
Aqueous sample containing seleno amino acids
-
Pyridine
-
Ethyl Chloroformate (ECF)
-
Chloroform (or other suitable organic solvent for extraction)
-
Sodium sulfate (anhydrous)
-
Internal standard solution (optional)
Procedure:
-
Sample Preparation: To an appropriate volume of the aqueous sample (e.g., 100 µL) in a reaction vial, add the internal standard if desired.
-
Addition of Alcohol and Catalyst: Add 200 µL of ethanol and 50 µL of pyridine to the sample. Vortex the mixture for 10 seconds.
-
Derivatization Reaction: Add 50 µL of ethyl chloroformate to the mixture. Immediately vortex vigorously for 30 seconds.
-
Extraction: Add 500 µL of chloroform to the vial and vortex for 20 seconds.
-
Phase Separation: Centrifuge the vial to separate the layers.
-
Collection of Organic Layer: Transfer the lower organic layer to a new vial.
-
Drying: Add anhydrous sodium sulfate to the organic extract.
-
Analysis: The derivatized sample is ready for GC-MS analysis.
Experimental Workflow Visualization
The following diagrams illustrate the generalized workflow for the derivatization of seleno amino acids using both this compound and ethyl chloroformate.
Caption: Derivatization workflow for seleno amino acids using MCF and ECF.
Logical Relationship of Derivatization
The chemical derivatization process for seleno amino acids using chloroformate reagents follows a logical sequence of reactions to yield a volatile and stable product suitable for GC-MS analysis.
Caption: Logical steps in the chloroformate derivatization of seleno amino acids.
Conclusion
Based on the available experimental data, This compound is the recommended derivatization reagent for the analysis of seleno amino acids by GC-MS . It consistently provides higher derivatization efficiency and better reproducibility compared to ethyl chloroformate.[1][2] While both reagents can be used to successfully derivatize seleno amino acids like selenomethionine and selenoethionine, the superior performance of MCF leads to more reliable and accurate quantitative results.[1][2] For researchers aiming for high precision and accuracy in their seleno amino acid analysis, particularly when dealing with complex biological matrices, the choice of this compound is well-supported by scientific evidence.
References
A Head-to-Head Comparison: Methyl Chloroformate vs. Silylation Reagents for Metabolomics
For researchers, scientists, and drug development professionals navigating the critical choice of derivatization reagents for metabolomics, this guide provides an objective comparison of methyl chloroformate (MCF) and silylation reagents. This analysis, supported by experimental data, will assist in selecting the optimal method for your gas chromatography-mass spectrometry (GC-MS) based metabolome analysis.
In the pursuit of comprehensive metabolomic profiling, the derivatization of polar, non-volatile metabolites is a crucial step to enable their analysis by GC-MS. The two most prominent methods employed for this purpose are alkylation, using reagents like this compound (MCF), and silylation, which introduces a trimethylsilyl (B98337) (TMS) group. Each approach presents a unique set of advantages and limitations that can significantly impact the quality and scope of the resulting data.
Performance Under the Microscope: A Quantitative Comparison
A critical evaluation of any analytical method hinges on its performance metrics. The following tables summarize the quantitative data from comparative studies on MCF and silylation derivatization, focusing on reproducibility and stability.
Table 1: Repeatability of the Derivatization Reaction
| Metabolite Class | Derivatization Method | Median Variability (RSD %) | Maximum Variability (RSD %) | Notes |
| Amino & Non-Amino Organic Acids | This compound (MCF) | 8.2 | < 11.6 | Except for glutamine (~20%)[1][2] |
| Amino & Non-Amino Organic Acids | Silylation (TMS) | 32.8 | > 25 for 13 of 26 compounds | Higher variability observed[2] |
Table 2: Repeatability of GC-MS Analysis for Derivatized Samples
| Derivatization Method | Relative Variability (RSD %) | Notes |
| Silylation (TMS) | < 10 | Excellent instrument performance for stable derivatives[1] |
| Alkylation (MCF) | < 10 | Excellent instrument performance for stable derivatives (except for cysteine at 50 pmol, 11.5%)[1] |
Table 3: Stability of Derivatives Over Time (72 hours)
| Derivatization Method | Stability (RSD %) | Notes |
| Silylation (TMS) | Significantly less stable | Peak areas of most silylated compounds decreased over time[2] |
| Alkylation (MCF) | Highly stable | Most MCF derivatives were stable for at least 72 hours at room temperature (< 10% RSD)[2] |
Key Distinctions and Considerations
This compound derivatization is an alkylation technique that converts amino and non-amino organic acids into their more volatile ester and carbamate (B1207046) derivatives.[3] One of the primary advantages of MCF is that the reaction is instantaneous and occurs in an aqueous medium at room temperature.[3][4][5] This method is less susceptible to matrix effects and does not require the stringent exclusion of water.[3][4][5] Furthermore, the cost of MCF reagents is generally lower, and the derivatives formed are less damaging to the GC capillary column.[1][5] However, a notable limitation of MCF is its inability to derivatize sugars and sugar alcohols.[6]
Silylation, on the other hand, is a more versatile method that can derivatize a broader range of metabolites, including sugars and sugar alcohols, by replacing active hydrogens on hydroxyl, carboxyl, thiol, and amine groups with a trimethylsilyl (TMS) group.[6][7] The most commonly used silylation reagents are N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6] This process increases the volatility and reduces the polarity of the analytes.[7] However, silylation reactions are highly sensitive to moisture, requiring a completely dry sample, and often involve a two-step process of methoximation followed by silylation to prevent the formation of multiple derivatives from tautomerization.[7][8][9] The resulting TMS derivatives are also known to be less stable over time compared to their MCF counterparts.[2][6]
Experimental Protocols: A Step-by-Step Guide
For reproducibility and clarity, detailed experimental protocols for both derivatization methods are provided below.
This compound (MCF) Derivatization Protocol
This protocol is adapted from methodologies for the analysis of microbial and bivalve tissue metabolites.[4][10]
-
Sample Preparation: Quench metabolism and extract metabolites using a suitable method, such as cold glycerol-saline or fast filtration for microbial cells.[3][4]
-
Derivatization Reaction:
-
To an aqueous sample, add methanol (B129727) and pyridine (B92270).
-
Add this compound (MCF) and vortex vigorously for 30 seconds.
-
Add a second aliquot of MCF and vortex for another 30 seconds.
-
Add chloroform (B151607) for extraction and vortex.
-
Centrifuge to separate the phases.
-
-
Extraction and Analysis:
-
Transfer the lower chloroform layer to a new vial containing a drying agent (e.g., sodium sulfate).
-
The sample is then ready for GC-MS analysis.
-
Silylation Derivatization Protocol (Two-Step Methoximation and Silylation)
This protocol is a standard procedure for the derivatization of a wide range of metabolites.[7][9][11]
-
Sample Preparation: Lyophilize the sample to ensure it is completely dry.[9]
-
Methoximation:
-
Add a solution of methoxyamine hydrochloride in pyridine to the dried sample.
-
Incubate at a controlled temperature (e.g., 37°C) with agitation for a specified time (e.g., 90 minutes) to protect aldehyde and keto groups.[7]
-
-
Silylation:
-
Add a silylation reagent, typically N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the vial.
-
Incubate at a controlled temperature (e.g., 37°C) with agitation for a specified time (e.g., 30 minutes).[7]
-
-
Analysis: The derivatized sample is then ready for injection into the GC-MS system.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both MCF and silylation derivatization.
Conclusion: Making an Informed Decision
The choice between this compound and silylation reagents is not a one-size-fits-all decision and depends heavily on the specific goals of the metabolomics study.
This compound (MCF) derivatization emerges as a robust, reproducible, and cost-effective method, particularly for the analysis of amino and non-amino organic acids.[1][2][5] Its key strengths lie in the stability of its derivatives and its tolerance to aqueous environments, simplifying sample preparation.
Silylation derivatization , while demonstrating poorer reproducibility and derivative stability, offers a broader analyte coverage that includes crucial metabolite classes like sugars and sugar alcohols.[2][6] For studies where these compounds are of primary interest, silylation remains the method of choice, provided that stringent, moisture-free conditions and carefully controlled reaction times are implemented to mitigate its inherent variability.
For a truly comprehensive metabolomic analysis, a dual-method approach, employing both MCF and silylation derivatization in parallel, may be the most effective strategy to maximize the number of detectable metabolites.[1][5] This allows researchers to leverage the strengths of each method, providing a more complete picture of the metabolome.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analytical platform for metabolome analysis of microbial cells using this compound derivatization followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aua.gr [aua.gr]
A Comparative Guide to Alternative Reagents for the Methoxycarbonylation of Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a methoxycarbonyl group (-COOCH₃) into a molecule is a fundamental transformation in organic synthesis, crucial for the creation of esters, carbamates, and ureas. These functional groups are prevalent in pharmaceuticals, agrochemicals, and polymers. While classic methods often rely on hazardous reagents like phosgene (B1210022), modern catalysis has introduced a host of milder and more selective alternatives. This guide provides an objective comparison of various reagents and catalytic systems for the methoxycarbonylation of common nucleophiles, supported by experimental data and detailed protocols.
Part 1: Palladium-Catalyzed Methoxycarbonylation of Alkenes
Palladium catalysis is the state-of-the-art method for the methoxycarbonylation of alkenes, offering high efficiency and atom economy.[1] The performance of these systems is highly dependent on the choice of ligands, promoters, and reaction conditions. The reaction typically proceeds via one of two competing mechanistic pathways: the "hydride cycle" which leads to saturated esters, and the "alkoxy cycle" which can produce unsaturated esters.[2]
Catalytic Mechanisms
The choice of oxidant and reaction conditions can sway the reaction toward one of two primary catalytic cycles, thereby controlling the product outcome.[2] The "hydride cycle" involves the formation of a palladium-hydride intermediate, while the "alkoxy cycle" proceeds through an alkoxy-palladium complex.
Caption: Competing catalytic cycles in Pd-catalyzed methoxycarbonylation.
Performance Comparison of Catalyst Systems
The selection of palladium precursor, ligand, and acidic co-catalyst dramatically impacts yield and selectivity. Bidentate phosphine (B1218219) ligands, particularly those with built-in base functionality like pyridyl groups, have shown exceptional activity.[3]
| Substrate | Pd-Source | Ligand | Promoter/Acid | Temp (°C) | CO (bar) | Yield (%) | Product(s) | Ref. |
| Ethylene | Pd(OAc)₂ | Diphenylphosphinopyridine | TsOH | 100 | 20 | >95 | Methyl Propionate | [3] |
| Styrene (B11656) | [PdCl₂(Ph₂PNHpy)] | PPh₃ | TsOH | 100 | 40 | >98 | Methyl 2-phenylpropanoate | [4][5] |
| 1-Hexene | PdCl₂(PPh₃)₂ | PPh₃ | AlCl₃ | 120 | 25 | 91.8 | Methyl heptanoate (B1214049) isomers | [6] |
| Cyclohexene | Pd₂(dba)₃ | L2* | TsOH | 100 | 20 | 95 | Methyl cyclohexanecarboxylate | [3] |
| Di-iso-butylene | Pd(OAc)₂ | pyᵗbpx** | H₂SO₄ | 100 | 40 | 95 | Methyl 3,5,5-trimethylhexanoate | [1] |
| Styrene | PdCl₂ | None | None*** | 25 | 1 | ~33 | Saturated & Unsaturated Esters | [2] |
*L2 = 1,1′-bis(tert-butyl(pyridin-2-yl)phosphanyl)ferrocene
**pyᵗbpx = 1,2-bis((di-tert-butylphosphino)methyl)benzene
***With p-benzoquinone as oxidant.
Experimental Protocol: Methoxycarbonylation of Styrene
This protocol is adapted from methodologies described for palladium-catalyzed methoxycarbonylation of alkenes.[4][5]
-
Catalyst Preparation: In a nitrogen-purged glovebox, a Schlenk flask is charged with [PdCl₂(Ph₂PNHpy)] (0.01 mmol), PPh₃ (0.01 mmol), and p-toluenesulfonic acid (TsOH, 0.2 mmol).
-
Solvent and Reactant Addition: Anhydrous toluene (B28343) (6 mL) and methanol (B129727) (2 mL) are added to the flask. Finally, styrene (10 mmol) is added via syringe.
-
Reaction Setup: The Schlenk flask is placed in a high-pressure autoclave. The autoclave is sealed, purged three times with carbon monoxide (CO), and then pressurized to 40 bar of CO.
-
Reaction Execution: The reaction mixture is stirred and heated to 100 °C for 4-6 hours.
-
Work-up and Analysis: After cooling to room temperature, the autoclave is carefully depressurized. The reaction mixture is filtered, and the solvent is removed under reduced pressure. The product yield and regioselectivity are determined by gas chromatography (GC) or ¹H NMR analysis of the crude residue.
Part 2: Phosgene-Free Carbonylation of Amines
The synthesis of ureas and carbamates from amines traditionally involves the highly toxic and corrosive gas, phosgene.[7] The development of safer, solid phosgene surrogates has been a significant advancement, allowing these transformations to be performed with standard laboratory equipment.
Comparison of Phosgene Alternatives
Reagents like triphosgene (B27547) and 1,1'-carbonyldiimidazole (B1668759) (CDI) act as effective sources of carbonyl for reacting with amine nucleophiles.[7]
| Reagent | Structure | Form | Key Advantages | Key Disadvantages |
| Phosgene | COCl₂ | Toxic Gas | Highly reactive, inexpensive | Extremely hazardous, requires special handling |
| Triphosgene | (OCCl₃)₂CO | Crystalline Solid | Solid, easier to handle than phosgene | Expensive, can release phosgene, requires activation |
| CDI | (C₃H₃N₂)₂CO | Crystalline Solid | Safe, stable solid, byproducts are easily removed | Less reactive than phosgene, moisture sensitive |
| DMDTC | (CH₃S)₂CO | Liquid | Mild reagent | Does not carbonylate aromatic amines |
Workflow for Amine Carbonylation using Phosgene Surrogates
The general procedure involves the activation of the amine followed by coupling, or in the case of CDI, a two-step addition process.
Caption: Logical workflow for using CDI vs. Triphosgene for amine carbonylation.
Experimental Protocol: Synthesis of a Disubstituted Urea using CDI
This protocol is based on standard procedures for using 1,1'-carbonyldiimidazole.[7]
-
Activation: To a stirred solution of a primary amine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere, add 1,1'-carbonyldiimidazole (CDI) (1.0 eq) portion-wise at 0 °C.
-
Intermediate Formation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the evolution of CO₂ ceases and TLC analysis indicates the complete consumption of the starting amine.
-
Coupling: Add the second amine nucleophile (1.0 eq) to the reaction mixture.
-
Reaction Completion: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl (aq) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude urea product, which can be further purified by crystallization or column chromatography.
Part 3: Influence of Alcohol Structure in Alkoxycarbonylation
In palladium-catalyzed hydroalkoxycarbonylation, the structure of the alcohol nucleophile itself can significantly influence the reaction yield. While not an "alternative reagent" in the same vein as a catalyst, selecting the optimal alcohol is critical for process efficiency.
Performance Data: Effect of Alcohol on Hexene-1 Hydroalkoxycarbonylation
The following data illustrates the impact of alcohol chain length and branching on product yield using a PdCl₂(PPh₃)₂–PPh₃–AlCl₃ catalyst system at 120 °C.[6]
| Alcohol Nucleophile | Structure | Total Product Yield (%) |
| Ethanol | CH₃CH₂OH | 89.1 |
| Propan-1-ol | CH₃(CH₂)₂OH | 91.8 |
| Butan-1-ol | CH₃(CH₂)₃OH | 91.5 |
| Isobutanol | (CH₃)₂CHCH₂OH | 88.3 |
| Isopropanol (B130326) | (CH₃)₂CHOH | 67.8 |
| Pentan-1-ol | CH₃(CH₂)₄OH | 67.6 |
| Isoamyl alcohol | (CH₃)₂CH(CH₂)₂OH | 46.6 |
| Allyl Alcohol | CH₂=CHCH₂OH | 0 |
| tert-Butyl Alcohol | (CH₃)₃COH | 0 |
Key Observations:
-
Linear primary alcohols like ethanol, propan-1-ol, and butan-1-ol provide the highest yields.[6]
-
Increased steric hindrance, as seen with isopropanol and isoamyl alcohol, leads to a significant decrease in product yield.[6]
-
Tertiary alcohols and allyl alcohol are generally unreactive under these conditions.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methoxycarbonylation of olefins catalyzed by palladium complexes bearing P,N-donor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
A Researcher's Guide to Amino Acid Analysis: Methoxycarbonyl Derivatization in Focus
For researchers, scientists, and drug development professionals, the accurate and precise quantification of amino acids is a critical aspect of experimental work, from basic research to drug efficacy and safety studies. This guide provides a comprehensive comparison of amino acid analysis methods, with a particular focus on the performance of methoxycarbonyl (MCF) derivatization followed by gas chromatography-mass spectrometry (GC-MS). We will objectively compare this method with widely used alternatives such as those employing 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), and phenylisothiocyanate (PITC) with high-performance liquid chromatography (HPLC). This guide includes detailed experimental protocols and quantitative performance data to inform your choice of the most suitable method for your analytical needs.
Executive Summary
The selection of a derivatization reagent is a pivotal step in amino acid analysis, significantly influencing the sensitivity, stability, and overall performance of the chosen analytical method. While traditional methods relying on HPLC with derivatizing agents like AQC, OPA, FMOC, and PITC are well-established, MCF derivatization for GC-MS analysis presents a robust alternative. MCF derivatization is known for its ability to create stable and volatile derivatives suitable for GC-MS, which offers high sensitivity and selectivity.[1][2] This guide will delve into the specifics of each method, presenting a clear comparison of their workflows, performance metrics, and ideal applications.
Quantitative Performance Data
The following tables summarize the key performance characteristics of MCF, AQC, OPA, FMOC, and PITC derivatization methods for amino acid analysis. The data has been compiled from various validation studies to provide a comparative overview. It is important to note that performance characteristics can vary depending on the specific amino acid, the analytical instrument, and the experimental conditions.
Table 1: Comparison of Quantitative Performance Parameters for Amino Acid Analysis Derivatization Methods
| Parameter | MCF (GC-MS) | AQC (HPLC) | OPA/FMOC (HPLC) | PITC (HPLC) |
| Linearity (R²) | > 0.98 | > 0.995 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low picomole to femtomole range | 0.2–28.2 ng/mL | ~0.9 pmol | 1.52 to 47.0 fmol |
| Limit of Quantification (LOQ) | Low picomole to femtomole range | 0.7–94.1 ng/mL | ~3.8 pmol | 1 pmol (for most) |
| Recovery | > 95% (for most amino acids) | 75.6% - 118.0% | 81% - 97% | Not explicitly stated |
| Precision (RSD) | < 12.5% | < 14.9% | < 5% | 0.5% - 3% |
| Analysis Time | ~30 minutes | 18 - 35 minutes | ~14 - 26 minutes | ~45 minutes |
Experimental Protocols
Detailed methodologies for MCF, AQC, OPA/FMOC, and PITC derivatization procedures are provided below. These protocols are based on established methods and offer a starting point for implementation in the laboratory.
This compound (MCF) Derivatization for GC-MS Analysis
This protocol is adapted from methods describing the derivatization of amino and organic acids for GC-MS analysis.[1][2]
Reagents:
-
Sodium hydroxide (B78521) solution (1 M)
-
This compound (MCF)
-
Sodium bicarbonate solution (50 mM)
Procedure:
-
Sample Preparation: Resuspend the dried sample in 200 μL of 1 M sodium hydroxide solution.
-
Initial Reaction: Add 34 μL of pyridine and 167 μL of methanol to the sample solution.
-
Derivatization Step 1: Add 20 μL of MCF to the mixture and vortex vigorously for 30 seconds.
-
Derivatization Step 2: Add another 20 μL of MCF and vortex again for 30 seconds.
-
Extraction: To separate the MCF derivatives, add 400 μL of chloroform and vortex for 10 seconds.
-
Washing: Add 400 μL of 50 mM sodium bicarbonate solution and vortex for an additional 10 seconds.
-
Sample Injection: The chloroform phase containing the derivatized amino acids is then ready for GC-MS analysis.
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) Derivatization for HPLC Analysis
This protocol is based on the well-established Waters AccQ•Tag™ chemistry.[3]
Reagents:
-
Borate Buffer (0.2 M, pH 8.8)
-
AQC Derivatizing Reagent (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate dissolved in acetonitrile, e.g., 2 mg/mL)
Procedure:
-
Sample Preparation: Mix 10 µL of the amino acid standard or sample with 70 µL of Borate Buffer.
-
Derivatization: Add 20 µL of the AQC Derivatizing Reagent to the sample mixture.
-
Mixing: Vortex the mixture immediately and thoroughly.
-
Incubation: Heat the mixture at 55°C for 10 minutes to ensure complete derivatization.
-
Injection: After cooling, the derivatized sample is ready for HPLC analysis.
o-Phthalaldehyde (OPA) and 9-Fluorenylthis compound (FMOC) Derivatization for HPLC Analysis
This method allows for the derivatization of both primary and secondary amino acids.[4]
Reagents:
-
Borate Buffer (pH 10.2)
-
OPA/3-mercaptopropionic acid (3-MPA) reagent
-
FMOC reagent
Procedure:
-
Online Automation: This procedure is typically automated using an HPLC autosampler.
-
Primary Amino Acid Derivatization: The sample is mixed with the OPA/3-MPA reagent in the autosampler to derivatize primary amino acids.
-
Secondary Amino Acid Derivatization: The FMOC reagent is then added to the mixture to derivatize secondary amino acids.
-
Injection: The derivatized sample is directly injected onto the HPLC column for analysis.
Phenylisothiocyanate (PITC) Derivatization for HPLC Analysis
This protocol is a common pre-column derivatization method for both primary and secondary amino acids.[5][6]
Reagents:
-
Ethanol
-
Water
-
Pyridine
-
Phenylisothiocyanate (PITC)
-
Derivatization reagent mixture (ethanol/water/pyridine/PITC in a 31.7/31.7/31.7/5.0 v/v/v/v ratio)
Procedure:
-
Sample Preparation: Aliquots of the sample and internal standards are placed in a reaction vessel and evaporated to dryness.
-
Derivatization: Add 50 µL of the derivatization reagent to the dried sample.
-
Incubation: The mixture is shaken and allowed to react in the dark at ambient temperature for 1 hour.
-
Evaporation: The derivatization reagent is then evaporated.
-
Extraction: The derivatized analytes are extracted into a suitable solvent (e.g., methanol with ammonium (B1175870) acetate) for HPLC-MS/MS analysis.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps in MCF derivatization and a comparison of the general workflows for GC-MS and HPLC based amino acid analysis.
Caption: Workflow of MCF derivatization for GC-MS analysis.
Caption: Comparison of GC-MS and HPLC amino acid analysis workflows.
Conclusion
The choice of an amino acid analysis method is contingent on the specific requirements of the study, including the desired sensitivity, the number of samples, and the available instrumentation.
-
MCF derivatization with GC-MS offers excellent sensitivity and selectivity and is particularly well-suited for the analysis of a wide range of metabolites in addition to amino acids.[1][2] The derivatives are stable, and the method can be automated.
-
AQC derivatization with HPLC is a robust method that produces highly stable derivatives, making it suitable for analyses that may require longer run times or sample storage.[3]
-
OPA/FMOC derivatization with HPLC provides a rapid and sensitive approach for the simultaneous analysis of both primary and secondary amino acids, often with the convenience of online automation.[4]
-
PITC derivatization with HPLC is a well-established method for both primary and secondary amino acids, though it can involve more complex sample preparation steps.[5]
By presenting this comparative data and detailed protocols, this guide aims to empower researchers to make an informed decision when selecting and implementing an amino acid analysis method that best fits their research needs.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Amino and Organic Acids by this compound Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
literature review comparing derivatization agents for GC-MS analysis
For researchers, scientists, and drug development professionals, the derivatization of analytes is a critical step in gas chromatography-mass spectrometry (GC-MS) to enhance volatility, thermal stability, and chromatographic performance. The choice of the appropriate derivatizing agent is crucial for achieving optimal analytical results. This guide provides an objective comparison of common derivatization agents, including silylation, acylation, and alkylation reagents, supported by literature-based data and detailed experimental protocols.
Introduction to Derivatization in GC-MS
Many polar and non-volatile compounds cannot be directly analyzed by GC-MS due to their low volatility and potential for thermal degradation in the GC inlet. Chemical derivatization overcomes these limitations by chemically modifying the polar functional groups of analytes, such as hydroxyl (-OH), carboxyl (-COOH), amino (-NH2), and thiol (-SH) groups, replacing the active hydrogens with less polar and more volatile moieties.[1][2] This process not only improves the chromatographic behavior of the analytes but can also enhance their mass spectral characteristics, leading to improved sensitivity and structural elucidation.[2] The three most common derivatization techniques are silylation, acylation, and alkylation.
Silylation Agents
Silylation is a widely used derivatization technique that introduces a trimethylsilyl (B98337) (TMS) group to the analyte.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are two of the most powerful and popular silylating agents.[4]
Performance Comparison: BSTFA vs. MSTFA
Both BSTFA and MSTFA are strong TMS donors, but they exhibit different characteristics in terms of reactivity and by-products.
| Feature | BSTFA (often with TMCS catalyst) | MSTFA |
| Silylating Strength | Very strong, enhanced by TMCS catalyst, effective for hindered functional groups.[4] | Considered one of the strongest and most versatile silylating agents available.[4] |
| Reactivity | Highly reactive towards a broad range of functional groups.[4] | Generally considered more reactive than BSTFA for many compounds, including steroids.[5] |
| By-products | N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide. | N-methyltrifluoroacetamide, which is more volatile than BSTFA by-products.[4] |
| Derivative Stability | TMS derivatives are susceptible to hydrolysis and should be analyzed promptly. | Similar stability to BSTFA derivatives, also prone to hydrolysis. |
| Common Applications | Organic acids, amino acids, sugars, and phenols.[4] | Metabolomics, analysis of steroids, and sugars due to its high reactivity.[5] |
| Potential Issues | TMCS catalyst is moisture-sensitive and corrosive. | Can sometimes produce multiple derivatives for a single analyte.[5] |
Quantitative Data Comparison for Silylating Agents
| Analyte | Derivatizing Agent | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Testosterone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 95-105 | <10 | [6] |
| Testosterone | MSTFA/NH4I/Ethanethiol | >0.99 | 0.5 | 1.5 | 92-108 | <8 | [6] |
| Nandrolone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 93-107 | <12 | [6] |
| Carboxylic Acids | BSTFA | - | 5-40 pg (most acids) | - | - | - | [7] |
Acylation Agents
Acylation involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl, pentafluoropropionyl, heptafluorobutyryl) into molecules containing active hydrogens. Fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are popular choices as they create derivatives that are highly responsive to electron capture detection (ECD) and produce characteristic mass spectra.[8]
Performance Comparison: TFAA vs. PFPA vs. HFBA
A study comparing these three agents for the analysis of amphetamine-related drugs in oral fluid found that all three methods demonstrated suitable linearity, sensitivity, accuracy, and precision.[8] However, based on the limit of quantification (LOQ), PFPA was identified as the most effective derivatizing agent for the target compounds.[8]
| Feature | TFAA | PFPA | HFBA |
| Reactivity | Highly reactive. | Highly reactive. | Highly reactive. |
| Sensitivity | Good sensitivity. | Best sensitivity for amphetamine-related drugs.[8] | Good sensitivity. |
| LOQ Range (ng/mL) | 2.5 - 10 | 2.5 - 10 | 2.5 - 10 |
| Linearity Range (ng/mL) | 5 or 10 to 1000 | 5 or 10 to 1000 | 5 or 10 to 1000 |
| Derivative Stability | Generally stable, but can be moisture-sensitive. | Generally stable, but can be moisture-sensitive. | Generally stable, but can be moisture-sensitive. |
Alkylation Agents
Alkylation is a derivatization technique that replaces an active hydrogen with an alkyl group, such as a methyl group.[2] This is commonly used for acidic compounds like carboxylic acids and phenols.[2] Methyl chloroformate (MCF) is an example of an alkylating agent that has been compared to silylation for the analysis of amino and non-amino organic acids.
Performance Comparison: Silylation (TMS) vs. Alkylation (MCF)
A study comparing TMS derivatization with MCF derivatization for the analysis of amino and non-amino organic acids found that MCF derivatives exhibited better analytical performance in terms of reproducibility and stability.[9][10]
| Feature | Silylation (TMS) | Alkylation (MCF) |
| Reproducibility | Poorer reproducibility during chromatographic runs.[9][10] | Better analytical performance and reproducibility.[9][10] |
| Derivative Stability | Silylated derivatives of some amino and organic acids are relatively unstable.[9] | MCF derivatives were found to be remarkably stable over 72 hours at room temperature.[9] |
| Reaction Conditions | Often requires heating and anhydrous conditions. | Instantaneous reaction without heating or water exclusion.[9] |
| Cost & Column Damage | Higher reagent costs and potential for GC column damage from residual reagents.[3] | Lower reagent costs and less damage to the GC capillary column.[9] |
| Analyte Coverage | Broad coverage, including sugars and sugar alcohols.[3] | Not suitable for derivatizing sugars and sugar alcohols.[3] |
Experimental Protocols
General Silylation Protocol (BSTFA or MSTFA)
-
Sample Preparation: Transfer a known amount of the dried sample (typically 1-10 mg) to a GC vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen.[4]
-
Reagent Addition: Add 100-500 µL of BSTFA (with 1% TMCS if needed) or MSTFA to the vial. A solvent can be used to dissolve the sample before adding the silylating reagent. A molar excess of the reagent is recommended.[4]
-
Reaction: Tightly cap the vial and vortex for 10-30 seconds. Heat the vial at 60-80°C for 15-60 minutes.[4]
-
Analysis: Cool the sample to room temperature before injecting it into the GC-MS system.
General Acylation Protocol (PFPA, HFBA, or TFAA)
-
Sample Preparation: An extract of the analytes is dried down in a reaction vial.
-
Reagent Addition: Add the acylating agent (e.g., 50 µL of PFPA) and a suitable solvent (e.g., 50 µL of ethyl acetate).
-
Reaction: The vial is capped and heated (e.g., at 70°C for 30 minutes).[8]
-
Sample Work-up: After cooling, the excess reagent may be evaporated, and the residue is reconstituted in a suitable solvent for GC-MS analysis.
General Alkylation Protocol (this compound)
-
Sample Preparation: An aqueous sample containing the analytes is placed in a reaction vial.
-
Reagent Addition: Add methanol, pyridine (B92270) (as a catalyst), and then this compound. The reaction is typically rapid.
-
Extraction: Add chloroform (B151607) and a sodium bicarbonate solution to stop the reaction and extract the derivatives into the organic layer.
-
Analysis: The chloroform layer is collected and can be directly injected into the GC-MS.
Visualizing Experimental Workflows
Caption: General experimental workflows for silylation, acylation, and alkylation derivatization.
Conclusion
The selection of a derivatization agent for GC-MS analysis is a multifaceted decision that depends on the specific analytes, the sample matrix, and the analytical objectives.
-
Silylation reagents like BSTFA and MSTFA are versatile and highly effective for a wide range of polar compounds. MSTFA is often favored for its higher reactivity, especially for challenging analytes like steroids.[5]
-
Acylation with fluorinated anhydrides such as PFPA is an excellent choice when high sensitivity is required, particularly for amine-containing compounds.[8]
-
Alkylation with agents like this compound offers the advantages of rapid reaction times, excellent derivative stability, and reduced cost, making it a strong candidate for the analysis of organic and amino acids.[9]
For comprehensive metabolomic studies, a combination of derivatization methods may be necessary to achieve the broadest coverage of metabolites. It is essential to optimize the derivatization conditions for each specific application to ensure complete reaction, minimize side products, and achieve the desired analytical performance.
References
- 1. researchgate.net [researchgate.net]
- 2. jfda-online.com [jfda-online.com]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl Chloroformate Derivatization for Enhanced LC-MS Analysis
For researchers, scientists, and drug development professionals seeking to optimize the analysis of small polar molecules by liquid chromatography-mass spectrometry (LC-MS), derivatization is a powerful strategy to improve chromatographic retention and enhance ionization efficiency. This guide provides a comprehensive comparison of methyl chloroformate (MCF) derivatization with alternative LC-MS methods, supported by experimental data and detailed protocols.
Enhancing Analyte Detection: The Role of Derivatization
Many endogenous metabolites, such as amino acids, organic acids, and neurotransmitters, are highly polar and exhibit poor retention on reversed-phase LC columns and inadequate ionization, making their direct analysis challenging. Chemical derivatization addresses these issues by converting the analytes into less polar, more volatile derivatives that are more amenable to LC-MS analysis.
This compound (MCF) is a versatile derivatizing reagent that reacts with primary and secondary amines, thiols, and carboxylic acids. While traditionally used in gas chromatography-mass spectrometry (GC-MS), the principles of MCF derivatization are applicable to LC-MS, offering a robust method for a broad range of metabolites. A closely related reagent, 9-fluorenylthis compound (FMOC-Cl), is frequently employed for the LC-MS analysis of polar compounds.
This guide will focus on the cross-validation of chloroformate derivatization strategies with standard LC-MS approaches.
Experimental Protocols
Detailed methodologies for both derivatization and direct injection LC-MS are crucial for reproducibility and comparison.
This compound (MCF) Derivatization for GC-MS (Adaptable for LC-MS)
This protocol is based on established methods for the derivatization of amino and organic acids.[1][2][3]
Materials:
-
Sample containing analytes of interest (e.g., plasma, tissue extract)
-
Pyridine
-
This compound (MCF)
-
Sodium Bicarbonate (50 mM)
-
Anhydrous Sodium Sulfate (B86663)
Procedure:
-
To 100 µL of aqueous sample, add 33 µL of methanol and 67 µL of pyridine. Vortex for 5 seconds.
-
Add 80 µL of this compound and vortex for 60 seconds.
-
Extract the derivatives by adding 400 µL of chloroform followed by 400 µL of 50 mM sodium bicarbonate.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic (chloroform) layer to a new vial containing anhydrous sodium sulfate to remove residual water.
-
The dried chloroform phase is then ready for injection into the LC-MS system.
9-Fluorenylthis compound (FMOC-Cl) Derivatization for LC-MS/MS
This protocol is optimized for the analysis of highly polar pesticides like glyphosate (B1671968) and its metabolites.[4][5]
Materials:
-
Honey sample (or other matrix)
-
0.1 M Sodium Carbonate
-
FMOC-Cl solution (50 mg/mL in acetonitrile)
-
Water with 1% Formic Acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., HLB)
-
Methanol
-
Dichloromethane (DCM)
-
Mobile Phases:
-
A: 95% water, 5% methanol, 5 mM ammonium (B1175870) formate, 0.1% formic acid
-
B: Methanol/Acetonitrile (50:50, v/v)
-
Procedure:
-
To 0.5 mL of the sample solution, add 0.5 mL of 0.1 M sodium carbonate and 0.2 mL of freshly prepared FMOC-Cl solution.
-
Homogenize vigorously for 3 minutes and then shake in the dark for 1 hour.
-
Quench the reaction by adding 0.32 mL of water containing 1% formic acid and centrifuge.
-
Load the supernatant onto an SPE cartridge preconditioned with methanol and acidified water.
-
Wash the cartridge sequentially with water and DCM.
-
Elute the derivatized analytes with methanol.
-
Evaporate the eluate to dryness and reconstitute the residue in 0.5 mL of a 50:50 mixture of mobile phases A and B for LC-MS/MS analysis.[4]
Performance Comparison
The following tables summarize the quantitative performance of chloroformate derivatization methods compared to other analytical approaches.
Table 1: Comparison of Recovery and Precision for Amino Acid Analysis
| Parameter | Optimized MCF-GC-MS[6] | Standard LC-MS/MS (Underivatized) |
| Analytes | 16 Amino Acids | General Amino Acids |
| Recovery | >95% (most analytes) | Typically 80-120% (matrix dependent) |
| Precision (RSD) | <12.5% | <15% |
Note: Direct comparative data for MCF-LC-MS is limited; this table uses optimized GC-MS data as a proxy for the derivatization efficiency.
Table 2: Performance Metrics for Glyphosate Analysis using FMOC-Cl Derivatization LC-MS/MS[4][5]
| Parameter | Value |
| Linearity (R²) | >0.99 |
| Mean Recovery | 76-111% |
| Precision (RSDr) | ≤ 18% |
| Limit of Quantification (LOQ) | Meets SANTE/11312/2021 guidelines |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for derivatization-based and direct LC-MS analysis.
Caption: Workflow for LC-MS analysis with chloroformate derivatization.
Caption: Workflow for direct injection LC-MS analysis.
Logical Comparison of Methods
The choice between a derivatization-based method and a direct injection method depends on the specific analytical goals.
Caption: Decision logic for choosing an analytical approach.
Conclusion
This compound and related derivatizing agents like FMOC-Cl offer significant advantages for the LC-MS analysis of polar metabolites that are otherwise difficult to analyze. The derivatization process, while adding extra steps to the sample preparation workflow, can lead to substantial improvements in sensitivity, chromatographic separation, and overall method robustness.[7][8] For analytes that already exhibit good chromatographic behavior and ionization efficiency, a direct injection method may be more straightforward. The choice of method should be guided by the specific physicochemical properties of the analytes of interest and the required sensitivity of the assay. The validation data presented demonstrates that chloroformate derivatization methods can achieve excellent accuracy, precision, and linearity, making them a valuable tool in the analytical scientist's arsenal.[4][9]
References
- 1. Quantitative analysis of amino and organic acids by this compound derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using design of experiments to optimize derivatization with this compound for quantitative analysis of the aqueous phase from hydrothermal liquefaction of biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chromatography Maze: A Guide to the Stability of Methyl Chloroformate Derivatives
For researchers, scientists, and drug development professionals striving for accurate and reproducible chromatographic analysis, the stability of derivatized samples is a critical, yet often overlooked, factor. This guide provides a comprehensive comparison of the stability of methyl chloroformate (MCF) derivatives with other alternatives, supported by experimental data and detailed protocols to ensure the integrity of your analytical results.
This compound has emerged as a robust derivatization reagent, particularly for gas chromatography-mass spectrometry (GC-MS), offering rapid reaction times and the formation of stable, volatile derivatives suitable for a wide range of analytes, including amino acids, organic acids, and amines.[1][2][3] Compared to traditional silylating agents like TMS, MCF derivatives often exhibit superior stability and reproducibility, especially in complex biological matrices.[3]
Performance Comparison: this compound vs. Alternatives
The choice of derivatization reagent can significantly impact the reliability of chromatographic analysis. Here, we compare the performance of this compound with other commonly used chloroformate reagents.
| Parameter | This compound (MCF) | Ethyl Chloroformate (ECF) | Menthyl Chloroformate (MenCF) |
| Derivatization Yield | Generally highest, with overall efficiencies for selenoamino acids ranging from 40% to 100%.[4] | Good, with overall efficiencies for selenoamino acids ranging from 30% to 75%.[4] | Variable and often lower, with overall efficiencies for selenoamino acids ranging from 15% to 70%.[4] |
| Reproducibility (RSD) | High, with RSDs around 7-13% (without internal standard), improving to 2% with an internal standard.[4] | Generally good. | Lower reproducibility observed for some analytes.[4] |
| Analyte Scope | Broad applicability for amino acids, organic acids, and other polar metabolites.[2] | Widely used for amino acids, organic acids, and phenols.[5] | Less commonly used, with some limitations in derivatizing certain amino acids.[4] |
| Derivative Stability | Derivatives are generally considered stable for GC-MS analysis.[2] One study on methyl ester-pentafluoropropionic derivatives of amino acids showed stability for at least 14 days at -80°C in toluene (B28343). | Derivatives of most metabolites in serum are stable for up to 48 hours. | Stability data is less readily available. |
Long-Term Stability of Derivatized Samples
While MCF derivatives are lauded for their stability, it is crucial to understand their behavior over time and under different storage conditions.
| Storage Condition | Observation | Recommendation |
| Short-term (up to 48 hours) | ECF derivatives in serum have shown good stability. | For routine analysis within a couple of days, storage at 4°C is generally acceptable. |
| Long-term (days to weeks) | Methyl ester-pentafluoropropionic derivatives of amino acids are stable for at least 14 days when stored in toluene at -80°C. | For storage beyond 48 hours, freezing at -20°C or -80°C is highly recommended to minimize degradation.[1] |
| Solvent Choice | The choice of solvent can impact derivative stability. Toluene and chloroform (B151607) are commonly used for extraction and storage.[1][5] | It is advisable to perform stability tests in the chosen solvent if long-term storage is anticipated. |
It is important to note that the stability of derivatized samples can be analyte-dependent. Therefore, for critical quantitative studies, it is always best practice to conduct a preliminary stability study under your specific experimental and storage conditions.[6]
Experimental Protocols
Detailed and consistent experimental protocols are paramount for achieving reproducible results. Below are representative protocols for the derivatization of amino acids using this compound.
Protocol 1: Derivatization of Amino Acids in Aqueous Samples
This protocol is adapted from methods described for the analysis of amino and organic acids.[2]
Materials:
-
Sample (aqueous solution of amino acids)
-
Pyridine
-
This compound (MCF)
-
Chloroform
-
Sodium bicarbonate solution (1 M)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To 100 µL of the aqueous sample in a glass vial, add 333 µL of methanol and 67 µL of pyridine. Vortex for 10 seconds.
-
Add 50 µL of this compound and vortex immediately for 30 seconds.
-
Add 400 µL of chloroform and 400 µL of 1 M sodium bicarbonate solution. Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Transfer the lower organic layer (chloroform) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of Derivatized Amino Acids
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 - 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60 - 80 °C, hold for 1-2 minutes.
-
Ramp: 10 - 20 °C/min to 280 - 300 °C.
-
Hold at final temperature for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40 - 600
Visualizing the Workflow and Degradation Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and potential degradation pathways of this compound derivatives.
Conclusion
This compound stands out as a reliable and efficient derivatization reagent for the chromatographic analysis of a wide array of polar metabolites. Its derivatives offer good stability, particularly when appropriate storage conditions are maintained. By understanding the comparative performance of different chloroformates and adhering to robust experimental protocols, researchers can significantly enhance the accuracy and reproducibility of their chromatographic data. This guide provides a foundational understanding to aid in the critical evaluation and implementation of this compound derivatization in your analytical workflows.
References
- 1. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of amino and organic acids by this compound derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine [mdpi.com]
A Comparative Guide to Acylating Agents: Methyl Chloroformate vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, cost, and safety. Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic synthesis. This guide provides an objective comparison of methyl chloroformate with other commonly used acylating agents, namely acetyl chloride, acetic anhydride (B1165640), and benzoyl chloride. The comparison is supported by a cost-benefit analysis, performance data, and detailed experimental protocols.
Cost-Effectiveness Analysis
The choice of an acylating agent is often a balance between its bulk price and its molecular weight, as the latter determines the cost per mole. The following table summarizes the indicative pricing for this compound and its alternatives. Prices are based on data from various suppliers and are subject to change based on purity, quantity, and market fluctuations. An approximate exchange rate of 1 USD = 83 INR has been used for conversion.
| Acylating Agent | Molecular Weight ( g/mol ) | Indicative Price (USD/kg) | Indicative Price (USD/mol) |
| This compound | 94.50 | ~$0.90 - $2.77[1][2][3][4][5] | ~$0.09 - $0.26 |
| Acetyl Chloride | 78.49 | ~$1.23 - $1.51[6][7][8] | ~$0.10 - $0.12 |
| Acetic Anhydride | 102.09 | ~$1.06 - $1.23 | ~$0.11 - $0.13 |
| Benzoyl Chloride | 140.57 | ~$1.27 - $2.17[6][7][8][9] | ~$0.18 - $0.31 |
Note: Prices are estimations based on available data and should be used for comparative purposes only.
From a purely cost-per-kilogram perspective, this compound can be one of the most economical options. However, when considering the cost per mole, acetyl chloride and acetic anhydride are also highly competitive. Benzoyl chloride is generally the most expensive on a per-mole basis among the compared commodity acylating agents.
Performance and Reactivity Comparison
The reactivity of acylating agents is a crucial factor influencing reaction conditions and selectivity. The general hierarchy of reactivity for common acylating agents is: Acyl Chlorides > Acid Anhydrides.[10][11]
| Acylating Agent | General Reactivity | Typical Reaction Conditions | Key Advantages | Key Disadvantages |
| This compound | High | 0°C to room temperature; often requires a base (e.g., triethylamine (B128534), pyridine) to neutralize HCl byproduct.[12] | Good for introducing a methoxycarbonyl group, which is useful in the synthesis of carbamates and carbonates.[13] | Highly toxic and moisture-sensitive.[5] |
| Acetyl Chloride | Very High | 0°C to room temperature; vigorous reaction, requires a base.[10][14] | Low cost, high reactivity, readily available. | Highly volatile, corrosive, and reacts violently with water. The HCl byproduct is corrosive.[15] |
| Acetic Anhydride | High | Room temperature to elevated temperatures; often requires a catalyst (e.g., pyridine (B92270), DMAP, ZnCl₂).[10][14] | Low cost, less volatile and less reactive with water than acetyl chloride. The acetic acid byproduct is less corrosive than HCl.[15] | Less reactive than acyl chlorides, may require harsher conditions or catalysts.[15] |
| Benzoyl Chloride | High | Room temperature; often requires a base. | Readily available, introduces a benzoyl group present in many pharmaceuticals. Less volatile than acetyl chloride.[15] | Corrosive and a lachrymator (causes tearing). The HCl byproduct is corrosive.[15] |
In a comparative study of the acetylation of benzyl (B1604629) alcohol using zinc chloride as a catalyst, acetyl chloride provided a higher yield (98%) in a shorter time (0.3 hours) compared to acetic anhydride (95% yield in 0.5 hours).[10][14] This highlights the higher reactivity of acyl chlorides.
Safety and Handling
Acylating agents are reactive and hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Acylating Agent | Key Hazards | Recommended Handling Precautions |
| This compound | Toxic, corrosive, flammable, moisture-sensitive.[5] | Handle in a fume hood, wear appropriate PPE (gloves, safety glasses, lab coat). Avoid contact with water. Store under inert gas.[15] |
| Acetyl Chloride | Corrosive, volatile, reacts violently with water.[15] | Handle in a fume hood, wear appropriate PPE. Keep away from moisture. |
| Acetic Anhydride | Corrosive, combustible.[15] | Handle in a fume hood. Avoid contact with skin and eyes. Keep away from heat and open flames.[15] |
| Benzoyl Chloride | Corrosive, lachrymator.[15] | Handle in a fume hood. Avoid inhalation of vapors. Wear appropriate PPE.[15] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the acylation of a generic amine.
Protocol 1: N-Acylation using this compound
Objective: To synthesize an N-methylcarbamate from a primary or secondary amine.
Materials:
-
Amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add this compound (1.1 equiv) dropwise to the stirred solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Protocol 2: N-Acylation using Acetyl Chloride
Objective: To synthesize an N-acetyl amide from a primary or secondary amine.
Materials:
-
Amine (1.0 equiv)
-
Acetyl Chloride (1.1 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add acetyl chloride (1.1 equiv) dropwise to the stirred solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.[10]
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Protocol 3: N-Acylation using Acetic Anhydride
Objective: To synthesize an N-acetyl amide from a primary or secondary amine.
Materials:
-
Amine (1.0 equiv)
-
Acetic Anhydride (1.5 equiv)
-
Pyridine (as solvent and catalyst) or a catalytic amount of DMAP
-
Dichloromethane (DCM) (if not using pyridine as solvent)
-
1 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 equiv) in pyridine or DCM with a catalytic amount of DMAP under an inert atmosphere.
-
Add acetic anhydride (1.5 equiv) to the solution at 0°C.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding water or methanol.
-
If pyridine was used as the solvent, co-evaporate the reaction mixture with toluene (B28343) to remove it.
-
Dilute the residue with DCM or ethyl acetate.
-
Wash the organic layer with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to obtain the desired product.
Protocol 4: N-Acylation using Benzoyl Chloride
Objective: To synthesize an N-benzoyl amide from a primary or secondary amine.
Materials:
-
Amine (1.0 equiv)
-
Benzoyl Chloride (1.0 equiv)
-
Crushed ice
-
Water
Procedure (Schotten-Baumann conditions in neat phase): [16]
-
In a beaker within a fume hood, mix equimolar quantities of the amine and benzoyl chloride and stir with a glass rod. The reaction is often instantaneous and exothermic, with the evolution of HCl gas.[16]
-
The reaction mixture may solidify or become a paste.[16]
-
Add crushed ice to the beaker and stir well. The product will begin to precipitate as the amine hydrochloride and any unreacted benzoyl chloride dissolve or disperse in the aqueous phase.[16]
-
Filter the solid product and wash thoroughly with water.[16]
-
Dry the product over anhydrous sodium sulfate. Further purification can be done by recrystallization from a suitable solvent.[16]
Visualization of Workflows
To better understand the experimental process and decision-making, the following diagrams are provided.
Caption: General experimental workflow for an acylation reaction.
Caption: Decision workflow for selecting an acylating agent.
Conclusion
The selection of an acylating agent requires a comprehensive analysis beyond just the cost of the reagent. For routine acetylations where high reactivity and low cost are the primary drivers, acetyl chloride is an excellent choice, provided that stringent safety protocols are in place to manage its hazardous nature. Acetic anhydride offers a safer, albeit slightly less reactive, alternative.
This compound is a cost-effective option for introducing a methoxycarbonyl group, which is particularly useful in the synthesis of carbamates and other derivatives. Benzoyl chloride is the reagent of choice for introducing a benzoyl moiety, balancing reactivity and handling properties. Ultimately, the optimal acylating agent depends on the specific synthetic target, scale, budget, and safety infrastructure of the laboratory.
References
- 1. indiamart.com [indiamart.com]
- 2. This compound In Thane Maharashtra At Best Price | this compound Manufacturers Suppliers In Thane [tradeindia.com]
- 3. This compound - Manufacturers, Suppliers and Exporters [tradeindia.com]
- 4. hitechchemicals.co.in [hitechchemicals.co.in]
- 5. This compound at 2478.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. Benzoyl Chloride (CAS No 98-88-4) Manufacturers, Suppliers, Exporters [tradeindia.com]
- 8. Benzoyl Chloride In Khambhat Gujarat At Best Price | Benzoyl Chloride Manufacturers Suppliers In Khambhat [tradeindia.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. asianpubs.org [asianpubs.org]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
A Comparative Analysis of Isobutyl Chloroformate and Methyl Chloroformate for Peptide Coupling
In the realm of peptide synthesis, the mixed anhydride (B1165640) method remains a cornerstone for forming amide bonds. Central to this technique is the choice of activating agent, with alkyl chloroformates being a prominent class of reagents. Among these, isobutyl chloroformate and methyl chloroformate are frequently utilized. This guide provides a detailed comparative study of these two reagents, offering insights into their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Performance Comparison: Yield, Racemization, and Side Product Formation
The efficacy of a peptide coupling reagent is primarily evaluated based on the yield of the desired peptide, the extent of racemization at the chiral center of the activated amino acid, and the formation of side products, most notably urethanes.
Quantitative Data Summary
The following table summarizes the key performance indicators for isobutyl chloroformate and this compound based on available experimental data.
| Performance Metric | Isobutyl Chloroformate | This compound | Key Observations |
| Peptide Yield | Generally high, often exceeding 90%.[1] In some cases, yields of 93% have been reported.[1] | Yields can be more variable and sensitive to reaction conditions. For instance, under certain conditions with triethylamine (B128534) as the base, yields were as low as 23% with a 1-minute activation time, but increased to 80% with a longer activation time and excess base.[1] | Isobutyl chloroformate consistently provides high yields under optimized conditions.[1] this compound's performance appears more dependent on the specific base and activation time used.[1] |
| Racemization | Can lead to racemization, particularly when coupling peptide acids.[2] However, with appropriate base and solvent selection (e.g., N-methylmorpholine in tetrahydrofuran), racemization can be minimized.[1] | Can result in significant racemization, with one study reporting over 50% racemization with a related sulfonated this compound.[2] The degree of racemization is influenced by the ease of 5(4H)-oxazolone formation, which is a key intermediate in the racemization pathway.[2] | The structure of the chloroformate plays a crucial role in the extent of racemization.[2] Studies suggest that chloroformates with bulkier alkyl groups, like menthyl chloroformate, lead to less racemization than isobutyl chloroformate.[2] |
| Urethane (B1682113) Formation | Urethane formation is a known side reaction, especially with sterically hindered amino acids like isoleucine.[2] The choice of tertiary amine and solvent significantly impacts the amount of urethane generated.[2] | Data on urethane formation specifically for this compound is less prevalent in the provided sources, but it is a general side reaction for all mixed anhydride couplings.[2] | The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help suppress urethane formation for both reagents by converting the mixed anhydride to a more reactive and selective active ester.[2] |
Experimental Protocols
The following is a generalized experimental protocol for peptide coupling using the mixed anhydride method with either isobutyl or this compound.
Materials
-
N-protected amino acid
-
Isobutyl chloroformate or this compound
-
Tertiary amine (e.g., N-methylmorpholine (NMM))
-
Amino acid ester hydrochloride
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Stirring apparatus
-
Low-temperature bath (e.g., -15 °C)
Procedure
-
Dissolution of the N-protected Amino Acid : Dissolve the N-protected amino acid in the chosen anhydrous solvent in a reaction vessel equipped with a magnetic stirrer.
-
Cooling : Cool the solution to -15 °C using a suitable cooling bath.
-
Addition of Base : Add one equivalent of the tertiary amine (e.g., N-methylmorpholine) to the cooled solution while stirring.
-
Formation of the Mixed Anhydride : Slowly add one equivalent of either isobutyl chloroformate or this compound to the reaction mixture. Allow the reaction to proceed for a few minutes (typically 2-5 minutes) to form the mixed anhydride. The formation of the anhydride can be monitored by IR spectroscopy, looking for a characteristic peak around 1810 cm⁻¹.[3]
-
Addition of the Amino Component : Add a solution of the amino acid ester hydrochloride (or the free amine) and one equivalent of a tertiary amine in the same solvent to the reaction mixture.
-
Coupling Reaction : Allow the reaction to proceed at -15 °C for a period of time (e.g., 1-2 hours) and then let it warm to room temperature and stir for an additional 1-2 hours or overnight.
-
Work-up : The reaction mixture is typically worked up by washing with aqueous solutions to remove unreacted starting materials and by-products. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude peptide.
-
Purification : The crude peptide is then purified using an appropriate technique, such as column chromatography or recrystallization.
Mechanistic and Workflow Diagrams
To visualize the processes involved in mixed anhydride peptide coupling, the following diagrams have been generated using Graphviz.
Caption: Workflow for peptide bond formation using the mixed anhydride method.
Caption: Competing reaction pathways from the mixed anhydride intermediate.
Conclusion
Both isobutyl chloroformate and this compound are effective activating agents for peptide synthesis via the mixed anhydride method. Isobutyl chloroformate generally offers the advantage of higher and more consistent peptide yields.[1] However, both reagents are susceptible to inducing racemization and promoting urethane side-product formation. The choice between these two reagents may ultimately depend on the specific amino acids being coupled, the desired purity of the final peptide, and the optimization of reaction conditions, including the selection of the tertiary amine and solvent system. For couplings where racemization is a significant concern, careful consideration of the chloroformate's structure and the use of optimized protocols are paramount.[2]
References
A Comparative Benchmarking Guide to Amine Protecting Groups: Methoxycarbonyl (Moc) vs. Boc, Cbz, and Fmoc
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the intricate pathways of drug development and peptide chemistry, the judicious selection of protecting groups is paramount to achieving high yields and purity. The temporary masking of reactive functional groups, such as amines, is a cornerstone of modern synthetic strategy. This guide provides an objective, data-driven comparison of the Methoxycarbonyl (Moc) protecting group, derived from methyl chloroformate, against the three most commonly employed amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
The choice of a protecting group is dictated by several factors, including its stability under various reaction conditions, the ease and efficiency of its introduction and removal, and its orthogonality to other protecting groups within a molecule. This guide aims to equip researchers with the necessary information to make informed decisions by presenting a side-by-side comparison of these four critical protecting groups, supported by experimental data and detailed protocols.
At a Glance: Key Characteristics of Amine Protecting Groups
| Characteristic | Methoxycarbonyl (Moc) | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Protecting Reagent | This compound | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Benzyl (B1604629) Chloroformate | 9-Fluorenylthis compound (Fmoc-Cl) or Fmoc-OSu |
| Cleavage Condition | Harsh (e.g., TMSI, strong acid/base) | Acid-labile (e.g., TFA, HCl)[1] | Hydrogenolysis (e.g., H₂/Pd-C)[1] | Base-labile (e.g., Piperidine)[1] |
| Relative Stability | Generally stable to acidic and mild basic conditions. | Stable to basic and nucleophilic conditions. | Stable to acidic and basic conditions. | Stable to acidic and mild reducing conditions. |
| Key Advantages | Small size, economical reagent. | Broadly used, well-documented, orthogonal to Cbz and Fmoc. | Stable, crystalline derivatives, orthogonal to Boc and Fmoc. | Mild cleavage, suitable for solid-phase peptide synthesis (SPPS), orthogonal to Boc and Cbz. |
| Key Disadvantages | Harsh deprotection conditions can limit substrate scope. | Strong acid for deprotection can cleave other acid-sensitive groups. | Requires catalytic hydrogenation which can be incompatible with some functional groups. | Base-labile nature can be problematic with base-sensitive substrates. |
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data for the protection and deprotection of a representative primary amine (benzylamine) with Moc, Boc, Cbz, and Fmoc protecting groups. It is important to note that yields and reaction times can vary significantly depending on the specific substrate, solvent, and temperature.
Table 1: Amine Protection Comparison
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Moc | This compound | Pyridine | Dichloromethane | 0 - RT | 2 | >90 (General) | Assumed High |
| Boc | (Boc)₂O | Triethylamine | Dichloromethane | RT | 1-3 | 95-100 | [2] |
| Cbz | Cbz-Cl | NaHCO₃ | Dioxane/Water | 0 - RT | 2-4 | 90-98 | [2] |
| Fmoc | Fmoc-Cl | NaHCO₃ | Dioxane/Water | RT | 2-4 | 90-98 | [3] |
Table 2: Amine Deprotection Comparison
| Protecting Group | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Moc | Trimethylsilyl (B98337) Iodide (TMSI) | Chloroform (B151607) | 50 | 2.5 | ~100 | | | Boc | Trifluoroacetic Acid (TFA) | Dichloromethane | RT | 0.5-2 | >95 |[2] | | Cbz | H₂ (1 atm), 10% Pd/C | Methanol (B129727) | RT | 1-4 | >95 |[2] | | Fmoc | 20% Piperidine (B6355638) in DMF | DMF | RT | 0.2-1 | >95 |[2] |
Experimental Protocols
Detailed methodologies for the key protection and deprotection reactions are provided below.
Methoxycarbonyl (Moc) Group
Protection of a Primary Amine with this compound:
-
Materials: Primary amine (1.0 equiv), this compound (1.1 equiv), Pyridine (1.2 equiv), Dichloromethane (DCM).
-
Procedure: Dissolve the primary amine in DCM and cool the solution to 0 °C. Add pyridine, followed by the dropwise addition of this compound. Allow the reaction mixture to warm to room temperature and stir for 2 hours. Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the Moc-protected amine.
Deprotection of a Moc-Protected Amine using Trimethylsilyl Iodide (TMSI):
-
Materials: Moc-protected amine (1.0 equiv), Trimethylsilyl Iodide (1.5 equiv), Chloroform, Methanol.
-
Procedure: Dissolve the Moc-protected amine in chloroform and add trimethylsilyl iodide. Heat the reaction mixture to 50 °C and monitor the reaction by TLC. Upon completion (typically 2.5 hours), cool the reaction to room temperature and add methanol to quench the excess TMSI. Remove the volatile components under reduced pressure. The crude amine can be purified by distillation or chromatography.
tert-Butoxycarbonyl (Boc) Group
Protection of a Primary Amine with Di-tert-butyl dicarbonate ((Boc)₂O): [2]
-
Materials: Primary amine (1.0 equiv), Di-tert-butyl dicarbonate (1.1 equiv), Triethylamine (1.2 equiv), Dichloromethane (DCM).
-
Procedure: Dissolve the primary amine in DCM and add triethylamine. To this solution, add di-tert-butyl dicarbonate and stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the Boc-protected amine.
Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA): [2]
-
Materials: Boc-protected amine (1.0 equiv), Trifluoroacetic Acid (TFA), Dichloromethane (DCM).
-
Procedure: Dissolve the Boc-protected amine in DCM. Add an equal volume of TFA to the solution and stir at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC. Upon completion, remove the solvent and excess TFA under reduced pressure to yield the amine salt.
Carboxybenzyl (Cbz) Group
Protection of a Primary Amine with Benzyl Chloroformate (Cbz-Cl): [2]
-
Materials: Primary amine (1.0 equiv), Benzyl Chloroformate (1.1 equiv), Sodium Bicarbonate (2.0 equiv), Dioxane, Water.
-
Procedure: Dissolve the primary amine in a mixture of dioxane and water (2:1). Cool the solution to 0 °C and add sodium bicarbonate. To this stirred suspension, add benzyl chloroformate dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the Cbz-protected amine.
Deprotection of a Cbz-Protected Amine by Hydrogenolysis: [2]
-
Materials: Cbz-protected amine (1.0 equiv), 10% Palladium on Carbon (Pd/C) (10 mol%), Methanol, Hydrogen gas.
-
Procedure: Dissolve the Cbz-protected amine in methanol in a flask equipped with a stir bar. Carefully add the Pd/C catalyst. Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 1-4 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Protection of a Primary Amine with Fmoc-Cl: [3]
-
Materials: Primary amine (1.0 equiv), 9-Fluorenylthis compound (Fmoc-Cl) (1.05 equiv), Sodium Bicarbonate (2.0 equiv), Dioxane, Water.
-
Procedure: Dissolve the primary amine in a mixture of dioxane and water (1:1). Add sodium bicarbonate to the solution. To this stirred mixture, add a solution of Fmoc-Cl in dioxane dropwise at room temperature. Stir the reaction for 2-4 hours. Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Fmoc-protected amine.
Deprotection of an Fmoc-Protected Amine using Piperidine: [2]
-
Materials: Fmoc-protected amine (1.0 equiv), 20% Piperidine in Dimethylformamide (DMF).
-
Procedure: Dissolve the Fmoc-protected amine in a 20% solution of piperidine in DMF. Stir the reaction mixture at room temperature. The deprotection is typically rapid and can be monitored by TLC (usually complete within 15-60 minutes). Upon completion, remove the solvent and piperidine under reduced pressure to obtain the crude amine, which can be purified by chromatography.
Mandatory Visualization
The following diagrams illustrate the logical relationships in selecting an amine protecting group and the general experimental workflows.
Caption: Decision tree for selecting an amine protecting group.
Caption: General experimental workflow for amine protection and deprotection.
Conclusion
The choice of an amine protecting group is a critical decision in the design of a synthetic route. While Boc, Cbz, and Fmoc are the well-established workhorses of organic synthesis, each with a vast body of literature supporting its use, the Methoxycarbonyl (Moc) group, derived from the economical reagent this compound, presents a viable, albeit less common, alternative.
The primary drawback of the Moc group lies in its robust stability, necessitating harsh deprotection conditions that may not be compatible with sensitive substrates. However, for robust molecules where these conditions are tolerated, the small size and low cost of the Moc group can be advantageous.
Ultimately, the optimal protecting group is substrate-dependent. This guide provides the foundational data and protocols to enable researchers to make an informed and strategic choice, balancing the demands of the synthetic target with the performance characteristics of each protecting group.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl Chloroformate: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of hazardous chemicals like methyl chloroformate are paramount to ensuring a safe laboratory environment. This guide provides a clear, step-by-step process for the safe management and disposal of this compound, a substance that is highly flammable, corrosive, and toxic.
Immediate Safety and Handling Protocols
This compound is a hazardous chemical that poses significant risks, including being fatal if inhaled, harmful if swallowed or in contact with skin, and causing severe skin burns and eye damage.[1][2][3] It is also a highly flammable liquid and vapor that can form explosive mixtures with air.[1][2] Furthermore, it reacts with water to produce poisonous hydrogen chloride gas.[4]
Essential Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Respiratory Protection: A full-face respirator with an appropriate cartridge is necessary.[5]
-
Hand Protection: Chemical-resistant gloves are required.[6]
-
Eye Protection: Wear chemical safety goggles and a face shield.[2][3][5]
-
Protective Clothing: A lab coat, apron, or other protective clothing is mandatory to prevent skin contact.[2][3][5]
Safe Handling Practices:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[1][3][7]
-
Ensure that emergency eye wash stations and safety showers are readily accessible.[6]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][5]
-
Use non-sparking tools and ground all equipment to prevent static discharge.[2][4][6]
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, alcohols, and water.[4][6]
Spill Response Protocol
In the event of a this compound spill, immediate and decisive action is crucial to mitigate the risks.
Step 1: Evacuate and Secure the Area
-
Immediately evacuate all non-essential personnel from the spill area.[3][4][7]
-
Restrict access to the contaminated zone to prevent the spread of the chemical.[7]
Step 2: Eliminate Ignition Sources
Step 3: Contain and Absorb the Spill
-
For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or clay.[2][3][4][6][7][8]
-
For larger spills, create a dike around the spill to contain it before applying absorbent material.[6]
-
Crucially, do not use water for cleanup , as it reacts with this compound to produce toxic gas.[4] Also, prevent the chemical from entering drains.[1][7]
Step 4: Collect and Package the Waste
-
Carefully scoop the absorbed material into a suitable, sealable, and properly labeled container for hazardous waste.[3][4][6][7][8]
Step 5: Decontaminate and Ventilate
Proper Disposal Procedure
This compound is classified as a hazardous waste and must be disposed of accordingly.[4][9]
Step 1: Label and Store Waste
-
Ensure that the container holding the this compound waste (from spills or routine use) is clearly and accurately labeled as hazardous waste.
-
Store the waste container in a designated, secure area away from incompatible materials.
Step 2: Arrange for Professional Disposal
-
This compound waste must be disposed of through an approved and licensed hazardous waste disposal company.[5]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and a scrubber.[5][6]
-
Do not attempt to dispose of this chemical down the drain or with regular laboratory trash.
Step 3: Handle Empty Containers with Care
-
Empty containers that previously held this compound should be treated as hazardous waste, as they can retain flammable and toxic vapors.[1][2][6] Do not rinse with water. Seal and dispose of them through the same channels as the chemical waste.
Quantitative Data Summary
For logistical planning and regulatory compliance, the following quantitative data for this compound is essential:
| Parameter | Value | Source(s) |
| Storage Temperature | 2 - 8 °C | [6] |
| CERCLA Reportable Quantity (RQ) | 1000 lbs | |
| SARA 302 Threshold Planning Quantity (TPQ) | 500 lbs |
This compound Disposal Workflow
The following diagram illustrates the logical steps and decision points for the safe handling and disposal of this compound.
Caption: Logical workflow for this compound spill response and disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Chloroformate
Methyl chloroformate is a highly versatile reagent in pharmaceutical development and scientific research. However, its hazardous nature, including high flammability, acute toxicity, and corrosivity, demands stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research.[1][2] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for the safe handling of this compound.
Immediate Safety Concerns
This compound is highly flammable, fatal if inhaled, causes severe skin burns and eye damage, and is harmful if swallowed or in contact with skin.[1][2][3] It is also a lachrymator, meaning it can cause tearing.[1][4] The vapor can form explosive mixtures with air, and it reacts with water to produce poisonous hydrogen chloride gas.[5][6] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against this compound exposure. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Chemical splash goggles and a face shield | Must be worn at all times when handling the chemical to protect against splashes and vapors.[1][4][7] Contact lenses should not be worn.[7] |
| Skin | Appropriate protective gloves (solvent-resistant) | Rubber gloves may not offer complete protection.[4] Consult with safety equipment suppliers for the most protective material.[7] |
| Chemical apron and protective clothing | To prevent skin exposure.[4] Flame-retardant and antistatic protective clothing is recommended.[3] Safety shoes are also advised.[1] | |
| Respiratory | A NIOSH-approved respirator | Required when ventilation is inadequate.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4] For spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[6][8] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to use, is critical for safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed, original container in a cool, dry, well-ventilated, and fireproof area.[1][3][4][5]
-
The storage temperature should be between 2°C and 8°C in an explosion-proof refrigerator.[1]
-
Store away from incompatible materials such as strong acids, strong bases, alcohols, alkali metals, ethers, and oxidizing agents.[1][5]
-
Prohibit smoking and open flames in storage areas.[5]
-
Ensure proper grounding and bonding of metal containers to prevent static discharge.[5]
2. Handling and Use:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Use only non-sparking tools and explosion-proof equipment.[1]
-
Ensure emergency eyewash fountains and safety showers are immediately accessible.[1][5]
-
Wear the complete set of recommended PPE.
-
Wash hands thoroughly after handling.[1]
3. Emergency Procedures:
-
Spills:
-
Evacuate all non-essential personnel from the area.[5]
-
Remove all sources of ignition.[5]
-
Wear a full-body protective suit with a self-contained breathing apparatus.[9]
-
Contain the spill using inert materials like vermiculite, dry sand, or earth.[5] Do not use combustible materials.
-
Collect the absorbed material into a suitable, sealed container for disposal.[5]
-
Ventilate the area and wash the spill site after cleanup is complete.[5]
-
-
Fire:
-
Use dry chemical, CO2, or alcohol-resistant foam extinguishers.[5][7] Do not use water , as it reacts with this compound to produce poisonous gas.[5]
-
Fire may produce poisonous gases, including hydrogen chloride and phosgene.[5][7]
-
Containers may explode in a fire; cool them with a water spray from a safe distance.[5][7]
-
-
First Aid:
-
Inhalation: Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give them a cupful of water. Seek immediate medical attention.[4]
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental harm.
1. Waste Collection:
-
Collect all waste, including unused product and contaminated materials (e.g., absorbents, gloves), in a designated, properly labeled, and sealed container.[5]
-
Do not mix with other waste.[2]
2. Disposal Procedure:
-
Dispose of the waste through an approved hazardous waste disposal plant.[3]
-
All disposal activities must comply with local, state, and federal regulations.
-
Handle uncleaned containers as you would the product itself.[2]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. multichemindia.com [multichemindia.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nj.gov [nj.gov]
- 6. ICSC 1110 - this compound [inchem.org]
- 7. nj.gov [nj.gov]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. sdfine.com [sdfine.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
